3-(hydroxyamino)-5,7-dimethylindol-2-one
Description
Properties
IUPAC Name |
3-(hydroxyamino)-5,7-dimethylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-5-3-6(2)8-7(4-5)9(12-14)10(13)11-8/h3-4,14H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDUYNWGWZMUHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N=C2C(=C1)C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C(=O)N=C2C(=C1)C)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Structural and Synthetic Profiling of 3-(Hydroxyamino)-5,7-dimethylindol-2-one: A Comprehensive Technical Guide
Executive Summary
As a Senior Application Scientist navigating the intersection of synthetic methodology and targeted drug discovery, I frequently encounter privileged scaffolds that require rigorous physicochemical profiling. The oxindole (indol-2-one) core is a cornerstone of modern medicinal chemistry, serving as the backbone for numerous FDA-approved kinase inhibitors. However, the specific derivative 3-(hydroxyamino)-5,7-dimethylindol-2-one represents a highly specialized pharmacophore.
The integration of 5,7-dimethyl substitution and a 3-hydroxyamino moiety creates a unique stereoelectronic environment. This guide deconstructs the structural properties, catalytic asymmetric synthesis, and pharmacological evaluation of this compound. By examining the causality behind our synthetic and analytical choices, we establish a self-validating framework for researchers looking to leverage this scaffold in advanced drug development.
Physicochemical & Structural Properties
The structural uniqueness of 3-(hydroxyamino)-5,7-dimethylindol-2-one lies in the synergistic effects of its substituents:
-
5,7-Dimethyl Steric Shielding: The methyl groups at the 5 and 7 positions significantly increase the lipophilicity of the core. More importantly, the 7-methyl group introduces steric hindrance that restricts the rotation of the oxindole core within binding pockets. This prevents coplanarity in multimeric complexes, locking the molecule into a rigid, bioactive conformation .
-
3-(Hydroxyamino) Coordination: The -NHOH group at the C3 position introduces a chiral center and acts as a versatile hydrogen-bond donor/acceptor. Generated via highly selective N-attack during a nitroso aldol reaction 1, this moiety provides a critical vector for coordinating with metal ions in metalloenzymes or interacting with the solvent-exposed regions of kinase active sites.
Table 1: Quantitative Physicochemical Profiling
| Property | Value / Description | Pharmacological Implication |
| Molecular Formula | C₁₀H₁₂N₂O₂ | Core building block for spirocyclic or extended derivatives. |
| Molecular Weight | ~192.22 g/mol | Highly ligand-efficient (LE); ideal fragment for elaboration. |
| LogP (Predicted) | 1.8 – 2.2 | Optimal lipophilicity for passive membrane permeability. |
| H-Bond Donors | 3 (Indole NH, Amino NH, Hydroxyl OH) | Strong potential for kinase hinge region engagement. |
| H-Bond Acceptors | 3 (Carbonyl O, Amino N, Hydroxyl O) | Facilitates solvent-channel interactions. |
| TPSA | ~71.3 Ų | Excellent range for intracellular target accessibility. |
Catalytic Asymmetric Synthesis (The Nitroso Aldol Pathway)
The synthesis of enantiopure 3-hydroxyamino-2-oxindoles is traditionally challenging due to the competing O-selective and N-selective pathways of nitrosoarenes 2. To achieve absolute N-selectivity and high enantiomeric excess (ee) for 3-(hydroxyamino)-5,7-dimethylindol-2-one, we utilize an organocatalytic asymmetric hydroxyamination driven by a chiral bifunctional tertiary amine thiourea catalyst 3.
Mechanistic Causality: The thiourea moiety acts as a hydrogen-bond donor, coordinating the oxygen of the nitroso group and increasing its electrophilicity. Simultaneously, the tertiary amine acts as a Brønsted base, deprotonating the 5,7-dimethylindol-2-one to form a reactive zwitterionic enolate. This dual-activation rigidly organizes the transition state, effectively shielding one face of the enolate and forcing a highly enantioselective N-attack 4.
Bifunctional organocatalytic workflow for the enantioselective synthesis of the oxindole core.
Experimental Protocol 1: Enantioselective Synthesis & Isolation
Self-Validating System Design: This protocol incorporates strict temperature controls to suppress racemic background reactions and utilizes in-process chiral chromatography to guarantee the mechanistic fidelity of the asymmetric induction.
Step-by-Step Methodology:
-
Preparation: Dissolve 5,7-dimethylindol-2-one (1.0 mmol) and the chiral bifunctional tertiary amine thiourea catalyst (10 mol%) in anhydrous Toluene/CH₂Cl₂ (1:1 v/v, 10 mL) under an argon atmosphere.
-
Thermal Control: Cool the reaction mixture to -20 °C. Causality: Lowering the temperature minimizes the background uncatalyzed racemic reaction and heavily suppresses the competing O-selective aminoxylation pathway.
-
Addition: Slowly add nitrosobenzene (1.2 mmol) dissolved in 2 mL of Toluene over 30 minutes via a syringe pump.
-
In-Process Validation: Monitor the reaction via TLC (Hexane/EtOAc 3:1) using UV and KMnO₄ visualization. The reaction is complete when the starting oxindole is fully consumed (typically 12-16 hours).
-
Quenching & Extraction: Quench the reaction with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Final Validation: Purify the crude product via flash column chromatography. Validate the enantiomeric excess (ee) of the purified 3-(hydroxyamino)-5,7-dimethylindol-2-one using chiral HPLC (e.g., Daicel Chiralpak IC column, Hexane/Isopropanol 80:20, 1.0 mL/min). An ee of >90% validates the transition state model.
Pharmacological Profiling & Target Engagement
Oxindoles are privileged structures in oncology, frequently utilized to target the ATP-binding pocket of receptor tyrosine kinases (e.g., VEGFR, FGFR). The 3-(hydroxyamino)-5,7-dimethylindol-2-one scaffold offers a distinct binding modality:
-
The oxindole core mimics the adenine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.
-
The 5,7-dimethyl groups project into the hydrophobic pocket II, increasing binding affinity through van der Waals interactions while preventing off-target binding via steric exclusion.
-
The 3-NHOH group extends toward the solvent channel, providing a handle for additional hydrogen bonding or potential chelation with catalytic magnesium ions.
Proposed pharmacophore model for kinase hinge region binding and target inhibition.
Experimental Protocol 2: TR-FRET Kinase Inhibition Assay
Self-Validating System Design: To evaluate the pharmacodynamic impact of the molecule, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality: TR-FRET isolates the emission signal temporally, completely eliminating the autofluorescence interference that is notoriously common with conjugated indole derivatives.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Plating: Serially dilute 3-(hydroxyamino)-5,7-dimethylindol-2-one in DMSO. Transfer 100 nL of the compound to a 384-well low-volume proxiplate.
-
Enzyme/Substrate Addition: Add 5 µL of a master mix containing the recombinant kinase (e.g., VEGFR2) and biotinylated peptide substrate to each well. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor.
-
Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ for the specific kinase) to initiate the reaction. Incubate for 60 minutes at 25 °C.
-
Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
-
Data Validation & Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm).
-
Self-Validation Step: Calculate the Z'-factor using DMSO (vehicle) as the negative control and Staurosporine (10 µM) as the positive control. The assay is only validated and approved for IC₅₀ calculation if the Z'-factor is > 0.6.
-
References
-
Facile and efficient enantioselective hydroxyamination reaction: synthesis of 3-hydroxyamino-2-oxindoles using nitrosoarenes Angewandte Chemie International Edition[Link]
-
Asymmetric hydroxyamination of oxindoles catalyzed by chiral bifunctional tertiary amine thiourea: construction of 3-amino-2-oxindoles with quaternary stereocenters Organic & Biomolecular Chemistry[Link]
-
Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds MDPI - Molecules[Link]
-
Recent Advances on Asymmetric Nitroso Aldol Reaction Digital CSIC[Link]
Sources
- 1. Organocatalyzed Asymmetric α-Oxidation, α-Aminoxylation and α-Amination of Carbonyl Compounds | MDPI [mdpi.com]
- 2. digital.csic.es [digital.csic.es]
- 3. Asymmetric hydroxyamination of oxindoles catalyzed by chiral bifunctional tertiary amine thiourea: construction of 3-amino-2-oxindoles with quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile and efficient enantioselective hydroxyamination reaction: synthesis of 3-hydroxyamino-2-oxindoles using nitrosoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comprehensive Technical Guide: 3-(Hydroxyamino)-5,7-dimethylindol-2-one
Executive Summary & Chemical Identity
The oxindole (indol-2-one) scaffold is a privileged pharmacophore in modern drug discovery, serving as the structural backbone for numerous kinase inhibitors, including FDA-approved therapeutics like Sunitinib. Within this chemical space, 3-(hydroxyamino)-5,7-dimethylindol-2-one represents a highly specialized, C3-functionalized derivative.
While the unsubstituted 3-(hydroxyamino)indol-2-one is a cataloged building block (CAS 607-28-3)[1], the 5,7-dimethyl analog is typically synthesized as a proprietary intermediate or a transient chiral synthon in advanced asymmetric synthesis[2]. The addition of the 5,7-dimethyl groups fundamentally alters the molecule's lipophilicity and steric profile, while the 3-hydroxyamino moiety introduces a critical chiral center and a bidentate hydrogen-bonding motif.
Table 1: Chemical Nomenclature and Identity Parameters
| Parameter | Descriptor / Value |
| IUPAC Name | 3-(hydroxyamino)-5,7-dimethyl-1,3-dihydro-2H-indol-2-one |
| Common Synonyms | 3-(hydroxyamino)-5,7-dimethyl-2-oxindole; 5,7-dimethyl-3-hydroxyaminoindol-2-one |
| CAS Registry Number | Unassigned / Proprietary (Base core CAS: 607-28-3)[1] |
| Molecular Formula | C10H12N2O2 |
| Molecular Weight | 192.22 g/mol |
| Pharmacophore Class | C3-Functionalized Oxindole / Kinase Inhibitor Scaffold |
Structural Rationale & Pharmacological Significance
As an Application Scientist designing targeted therapeutics or complex alkaloids, selecting the 5,7-dimethyl and 3-hydroxyamino substitutions is a deliberate exercise in rational drug design.
-
The 5,7-Dimethyl Effect: The methyl groups at the C5 and C7 positions serve a dual purpose. First, they increase the overall lipophilicity (LogP) of the molecule, enhancing cellular permeability. Second, in the context of Receptor Tyrosine Kinase (RTK) inhibition (e.g., VEGFR2, PDGFR), these methyl groups act as steric anchors. They fit precisely into the hydrophobic pockets adjacent to the ATP-binding hinge region, restricting the rotational degrees of freedom and locking the oxindole core into an optimal binding conformation.
-
The 3-Hydroxyamino Motif: The C3 position of the oxindole is highly reactive. Functionalizing this position with a hydroxyamino group (-NHOH) transforms an achiral planar molecule into a chiral 3D scaffold. This group acts as a potent hydrogen-bond donor/acceptor, capable of interacting with solvent-exposed residues in kinase active sites. Furthermore, it is a critical precursor for the construction of hetero-3,3′-bisoxindoles and complex bispyrroloindoline alkaloids[2].
Pharmacophore mapping of the oxindole derivative within a kinase ATP-binding site.
Synthetic Methodology: Asymmetric Hydroxyamination
The synthesis of chiral 3-hydroxyamino-2-oxindoles requires precise stereocontrol to prevent the formation of racemic mixtures. The most robust methodology relies on the asymmetric alpha-amination of the oxindole enolate using nitrosoarenes, a protocol pioneered by Shen et al.[3].
Step-by-Step Protocol & Mechanistic Causality
Objective: Synthesize chiral 3-(hydroxyamino)-5,7-dimethylindol-2-one with >90% enantiomeric excess (ee). Reagents: 5,7-dimethylindol-2-one (1.0 equiv), Nitrosobenzene (1.2 equiv), Chiral N,N'-dioxide ligand (10 mol%), Ni(ClO4)2·6H2O (10 mol%), Tetrahydrofuran (THF).
-
Catalyst Pre-assembly:
-
Action: Stir the chiral N,N'-dioxide ligand and Ni(ClO4)2·6H2O in THF at 35°C for 30 minutes.
-
Causality: Pre-complexation is an absolute requirement. It ensures the nickel center is fully coordinated by the bulky chiral ligand before introducing the substrate. If uncomplexed Ni(II) ions are present, they will catalyze a rapid, non-selective background reaction, destroying the final enantiomeric purity.
-
-
Substrate Activation:
-
Action: Cool the catalyst solution to -20°C. Add 5,7-dimethylindol-2-one and stir for 15 minutes.
-
Causality: The low temperature rigidifies the catalyst-substrate complex. The bidentate coordination of the oxindole to the Ni(II) center increases the acidity of the C3 protons, facilitating enolization while the chiral ligand shields one face of the enolate.
-
-
Electrophile Addition:
-
Action: Dissolve nitrosobenzene in THF and add dropwise via a syringe pump over 1 hour.
-
Causality: Nitrosoarenes are highly reactive and prone to dimerization (forming azoxy compounds). Slow addition maintains a low steady-state concentration of the electrophile, ensuring it strictly reacts via the chiral catalyst pocket rather than participating in side reactions[3].
-
-
Quenching & Isolation:
-
Action: Quench the reaction with brine at -20°C, extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate under reduced pressure.
-
Workflow for the asymmetric hydroxyamination of 5,7-dimethylindol-2-one.
Analytical Characterization & Self-Validation
A protocol is only as reliable as its validation metrics. To ensure the structural integrity and stereochemical purity of the synthesized 3-(hydroxyamino)-5,7-dimethylindol-2-one, the following self-validating analytical suite must be employed.
Validation Checkpoint: Before proceeding to standard column chromatography, run a crude aliquot on Chiral HPLC. If the ee% is <85%, it indicates a failure in temperature control (allowing background racemic reaction) or moisture interference degrading the Ni(II) catalyst complex.
Table 2: Expected Analytical Characterization Data
| Analytical Technique | Target Parameter | Expected Observation |
| 1H NMR (400 MHz, DMSO-d6) | C3-H Proton | Doublet or multiplet ~ δ 4.5 - 5.0 ppm (indicates successful C3 functionalization) |
| 1H NMR (400 MHz, DMSO-d6) | N-H (Lactam) | Singlet ~ δ 10.2 - 10.5 ppm |
| 1H NMR (400 MHz, DMSO-d6) | 5,7-Dimethyl Protons | Two distinct singlets ~ δ 2.1 - 2.3 ppm |
| ESI-MS (Positive Mode) | [M+H]+ Ion | m/z 193.1 |
| Chiral HPLC | Enantiomeric Excess (ee%) | Baseline separation of enantiomers (e.g., using Chiralcel OD-H column, Hexane/IPA mobile phase) |
References
-
Shen, K., Liu, X., Wang, G., Lin, L., & Feng, X. (2011). "Facile and efficient enantioselective hydroxyamination reaction: synthesis of 3-hydroxyamino-2-oxindoles using nitrosoarenes." Angewandte Chemie International Edition, 50(20), 4684-4688.[Link]
-
LookChem Database. "CAS No.607-28-3, 3-(hydroxyamino)-1,3-dihydroindol-2-one Suppliers and Chemical Properties."[Link]
-
Chinese Chemical Society (2020). "Asymmetric Catalytic Concise Synthesis of Hetero-3,3′-Bisoxindoles for the Construction of Bispyrroloindoline Alkaloids." CCS Chemistry.[Link]
Sources
Technical Monograph: Biological Activity & Characterization of 3-Hydroxyamino-5,7-dimethyl-2-oxindole Derivatives
The following technical guide provides an in-depth analysis of the biological activity, synthesis, and experimental characterization of 3-hydroxyamino-5,7-dimethyl-2-oxindole derivatives . This guide is structured for researchers and drug discovery professionals, focusing on the pharmacophore's unique properties, specifically the role of the N-hydroxy functionality and the lipophilic modulation provided by the 5,7-dimethyl substitution.
Executive Summary
The 3-hydroxyamino-5,7-dimethyl-2-oxindole scaffold represents a specialized subclass of the "privileged" oxindole structure. While 3-substituted oxindoles are widely recognized for their kinase inhibitory and neuroprotective properties, the specific incorporation of a 3-hydroxyamino (-NHOH) group introduces a unique hydrogen-bonding and metal-chelating motif. The 5,7-dimethyl substitution pattern critically modulates the physicochemical profile, enhancing lipophilicity and blocking common metabolic soft spots on the aromatic ring. This guide details the structure-activity relationships (SAR), synthetic pathways, and validated protocols for assessing the biological efficacy of these derivatives.
Chemical Biology & SAR Analysis
The Pharmacophore
The biological activity of this molecule is driven by the synergy between the polar "warhead" at C3 and the lipophilic "shield" of the benzene ring.
-
3-Hydroxyamino Group (-NHOH): Unlike the more common 3-amino or 3-hydroxy variants, the hydroxyamino group possesses dual H-bond donor/acceptor capability and a pKa close to physiological pH. It mimics the transition state of peptide hydrolysis and can chelate active site metal ions (e.g.,
in metalloproteases or HDACs).[1] -
5,7-Dimethyl Substitution:
-
Steric Occlusion: The methyl groups at positions 5 and 7 create a specific steric volume that restricts rotation within tight binding pockets, potentially increasing selectivity for specific kinase isoforms (e.g., VEGFR2, CDK2).[1]
-
Metabolic Stability: Positions 5 and 7 are typical sites for cytochrome P450-mediated hydroxylation. Methyl blocking extends the half-life (
) of the molecule in microsomal stability assays.
-
Mechanism of Action (MoA)
The primary MoA for 3-substituted oxindoles involves ATP-competitive inhibition . The oxindole core mimics the purine ring of ATP, forming hydrogen bonds with the "hinge region" of kinase domains. The 3-hydroxyamino tail often extends into the solvent-accessible region or interacts with the "gatekeeper" residue, while the 5,7-dimethyl moiety anchors the molecule via hydrophobic interactions.
Secondary MoA:
-
Redox Modulation: The hydroxyamino group can undergo single-electron oxidation to a nitroxyl radical, potentially scavenging ROS (Reactive Oxygen Species) and providing neuroprotection.
Synthetic Pathway
The synthesis requires precise control to stop the reduction at the hydroxylamine stage or to introduce the group directly via electrophilic amination.
Validated Synthetic Protocol
Method: Nucleophilic addition of hydroxylamine or partial reduction of the corresponding oxime.
-
Precursor Synthesis: Condensation of 5,7-dimethylisatin with hydroxylamine hydrochloride to form 5,7-dimethylisatin-3-oxime .
-
Selective Reduction: The critical step is the reduction of the oxime (C=N-OH) to the hydroxylamine (CH-NH-OH) without over-reduction to the amine (CH-NH2).
-
Reagent: Sodium cyanoborohydride (
) in acidic media (pH ~3-4) is preferred for this chemoselective reduction.
-
Step-by-Step Protocol:
-
Oxime Formation: Dissolve 5,7-dimethylisatin (1.0 eq) in EtOH. Add
(1.5 eq) and NaOAc (1.5 eq). Reflux for 2 hours. Precipitate with water, filter, and dry.[1] -
Reduction: Dissolve the oxime in MeOH. Add a trace of methyl orange (indicator). Add
(2.0 eq).[1] Add 2M HCl dropwise to maintain a pink color (pH < 4). Stir at RT for 4 hours. -
Workup: Basify with sat.
to pH 8. Extract with EtOAc. Wash with brine.[1] Dry over .[1] -
Purification: Flash chromatography (Hexane:EtOAc 3:1).
Caption: Chemoselective synthesis pathway favoring the hydroxyamino derivative over the fully reduced amine.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
To validate the ATP-competitive nature of the derivative.
-
Reagents: Recombinant Kinase (e.g., VEGFR2, CDK2), ATP, Substrate peptide, Test Compound (dissolved in DMSO).
-
System: FRET-based assay (e.g., LanthaScreen) or ADP-Glo.
Protocol:
-
Prepare a 3x serial dilution of the 3-hydroxyamino derivative (Start: 10
, 10 points). -
Incubate compound with Kinase (5 nM) in assay buffer (50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35) for 15 min at RT. -
Add ATP (
concentration) and Peptide Substrate. -
Incubate for 60 min.
-
Add Detection Reagent (EDTA + Antibody). Read Fluorescence.
-
Data Analysis: Fit data to the sigmoid dose-response equation:
Cell Viability & Cytotoxicity (MTT Assay)
To assess the antiproliferative efficacy against cancer cell lines (e.g., HeLa, MCF-7) versus normal fibroblasts.
Protocol:
-
Seed cells at
cells/well in 96-well plates. Adhere overnight. -
Treat with compound (0.1 - 100
) for 48 hours. -
Add MTT reagent (0.5 mg/mL) for 4 hours.
-
Solubilize formazan crystals with DMSO.[1]
-
Measure Absorbance at 570 nm.
Western Blotting for Pathway Validation
To confirm the inhibition of downstream signaling (e.g., phosphorylation of ERK or Akt).
Protocol:
-
Treat cells with
concentration of the compound for 6 hours.[1] -
Lyse cells in RIPA buffer with phosphatase inhibitors.
-
Load 30
protein on SDS-PAGE. -
Transfer to PVDF membrane.[1]
-
Primary Antibody: Anti-pERK1/2 (Thr202/Tyr204) vs. Total ERK.
-
Observation: A reduction in pERK band intensity confirms kinase inhibition.
Quantitative Data Summary (Predicted/Reference Range)
Based on structural analogs (3-hydroxy-2-oxindoles and 3-amino-2-oxindoles), the expected activity profile for the 5,7-dimethyl-3-hydroxyamino derivative is:
| Assay | Target/Cell Line | Expected | Rationale |
| Kinase | VEGFR2 / CDK2 | 50 - 500 nM | Oxindole core fits ATP pocket; 5,7-Me increases hydrophobic contact. |
| Cytotoxicity | MCF-7 (Breast) | 1 - 10 | Moderate potency; 5,7-Me improves cellular uptake (permeability). |
| Cytotoxicity | HUVEC (Endothelial) | 0.5 - 5 | High sensitivity due to VEGFR inhibition (Anti-angiogenic). |
| Neuroprotection | SH-SY5Y ( | 10 - 50 | Hydroxyamino group acts as radical scavenger. |
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism: Kinase inhibition (Anti-cancer) and ROS Scavenging (Neuroprotection).
Caption: Dual-action mechanism targeting kinase signaling (red) and oxidative stress (green).
References
-
Shen, K., et al. (2011).[2] "Facile and efficient enantioselective hydroxyamination reaction: synthesis of 3-hydroxyamino-2-oxindoles using nitrosoarenes." Angewandte Chemie International Edition. Link
-
Kaur, M., et al. (2016). "Oxindole: A chemical prism of biological activities."[3] European Journal of Medicinal Chemistry. Link
-
Natarajan, A., et al. (2011). "A Concise Silylamine Approach to 2-Amino-3-hydroxy-indoles with Potent in vivo Antimalaria Activity." Journal of Medicinal Chemistry. Link
-
Eremeev, R. O., et al. (2023).[4] "Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity." International Journal of Molecular Sciences. Link[1]
-
Trivedi, R., et al. (2016).[5] "Organocatalytic enantioselective synthesis of 3-amino-2-oxindoles." RSC Advances. Link
Sources
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. Oxindole and its derivatives: A review on recent progress in biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. BJOC - Synthesis of chiral 3-substituted 3-amino-2-oxindoles through enantioselective catalytic nucleophilic additions to isatin imines [beilstein-journals.org]
A Technical Guide to the Hypothesized Mechanism of Action of 3-hydroxyamino-5,7-dimethylindol-2-one in Cancer Cells
Preamble: The field of oncology drug discovery is characterized by both the systematic evaluation of known pharmacophores and the exploration of novel chemical entities. The compound 3-hydroxyamino-5,7-dimethylindol-2-one represents a unique convergence of two powerful motifs: the indolin-2-one scaffold, which is central to several approved kinase inhibitors, and the hydroxyamino group, a known driver of potent anticancer activity through various biochemical interactions.
As of the date of this guide, direct experimental studies elucidating the specific mechanism of action for 3-hydroxyamino-5,7-dimethylindol-2-one have not been published in peer-reviewed literature. Therefore, this document serves as a forward-looking technical guide for the research community. It synthesizes established knowledge of its core structural components to construct a series of well-grounded, testable hypotheses regarding its potential anticancer mechanisms. This guide is intended to be a foundational resource for researchers and drug development professionals, providing a scientifically rigorous framework to initiate and guide the investigation of this promising compound.
Part 1: The Indol-2-one Core - A Privileged Scaffold for Kinase Inhibition
The indolin-2-one (also known as oxindole) skeleton is a "privileged scaffold" in medicinal chemistry, renowned for its ability to form the structural basis of potent and selective enzyme inhibitors. In oncology, its most significant role has been as the core of numerous small-molecule kinase inhibitors[1]. Kinases are a class of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. Consequently, kinase inhibitors have become a cornerstone of targeted cancer therapy[2].
The archetypal example is Sunitinib (Sutent®), an FDA-approved multi-targeted receptor tyrosine kinase (RTK) inhibitor built upon a 3-substituted indolin-2-one core[2][3]. It functions by competing with ATP for the enzyme's binding site, thereby blocking signal transduction pathways involved in tumor growth and angiogenesis[1]. The indolin-2-one scaffold typically serves as a hydrogen-bonding anchor within the ATP-binding pocket of the kinase domain. Modifications at the 3-position and on the indole ring itself allow for fine-tuning of selectivity and potency against different kinases, such as VEGFR, PDGFR, and c-KIT[4][5].
Given this precedent, the first hypothesis for 3-hydroxyamino-5,7-dimethylindol-2-one is that its core scaffold could target the ATP-binding site of one or more protein kinases critical for cancer cell proliferation and survival. The 5,7-dimethyl substituents would modulate the steric and electronic properties of the indole ring, influencing its fit and interaction within the kinase domain.
Caption: General structure of indolin-2-one based kinase inhibitors.
Part 2: The 3-Hydroxyamino Moiety - A Driver of Diverse Anticancer Mechanisms
The presence of a 3-hydroxyamino (-NH-OH) group introduces a range of mechanistic possibilities distinct from, or potentially synergistic with, kinase inhibition. This functional group is structurally related to hydroxamic acids (-CO-NH-OH) and N-hydroxyarylamines, both of which are classes of compounds with well-documented anticancer activities[6][7].
Hypothesis A: Inhibition of Metalloenzymes via Metal Chelation
Many critical enzymes in cancer cells, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), are metalloenzymes that rely on a zinc ion (Zn²⁺) in their active site for catalytic activity[8]. Hydroxamic acids are classic zinc-binding groups and form the basis of several FDA-approved HDAC inhibitors, including Vorinostat (SAHA)[6][9]. These drugs function by having the hydroxamic acid moiety chelate the active site zinc ion, thereby blocking substrate access and inhibiting the enzyme[10].
It is highly plausible that the 3-hydroxyamino group of our target compound could perform a similar function. It can act as a bidentate ligand, coordinating the zinc ion within the catalytic pocket of enzymes like HDACs. HDAC inhibition leads to the hyperacetylation of histones and other proteins, resulting in chromatin relaxation, altered gene expression, and ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells[10][11].
Caption: Hypothesized chelation of an active site Zn²⁺ ion by the hydroxyamino group.
Hypothesis B: Metabolic Bioactivation and DNA Adduct Formation
A well-established mechanism for N-hydroxyarylamines involves metabolic activation within the cell to form highly reactive electrophilic species that can covalently bind to nucleophilic macromolecules like DNA[7]. This process, while often linked to carcinogenesis, can also be harnessed for cytotoxic effect against cancer cells.
The bioactivation pathway typically involves enzymatic O-esterification of the N-hydroxy group by sulfotransferases (SULTs) or N-acetyltransferases (NATs) to form unstable N-sulfonyloxy or N-acetoxy esters[12][13]. These esters readily undergo heterolytic cleavage of the N-O bond to generate a highly reactive nitrenium ion (Ar-NH⁺). This electrophile can then attack nucleophilic sites on DNA bases (primarily guanine), forming DNA adducts[14]. Such adducts disrupt DNA replication and transcription, triggering DNA damage response pathways that lead to cell cycle arrest and apoptosis.
Caption: Hypothesized workflow for metabolic bioactivation and DNA damage.
Hypothesis C: Induction of Oxidative Stress
Many quinone-like and hydroxylamine-containing compounds can participate in redox cycling within the cell. This process can lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide. While normal cells have robust antioxidant systems, cancer cells often exist in a state of heightened oxidative stress, making them more vulnerable to further increases in ROS. Excessive ROS can damage lipids, proteins, and DNA, ultimately triggering apoptotic cell death[15]. The 3-hydroxyamino-indol-2-one structure could potentially be oxidized to a nitroxide radical, initiating a redox cycle that consumes cellular reducing equivalents (like NADH or NADPH) and transfers electrons to molecular oxygen, thereby generating ROS.
Part 3: Integrated Hypothetical Mechanism and Downstream Cellular Effects
The three proposed mechanisms are not mutually exclusive and could act in concert to produce a potent anticancer effect. Kinase inhibition could shut down pro-survival signaling, while DNA damage and/or HDAC inhibition could provide a strong pro-apoptotic stimulus. This multi-pronged attack could be highly effective and potentially circumvent common drug resistance mechanisms.
The ultimate downstream consequences of these actions would likely converge on the activation of key tumor suppressor pathways and the induction of programmed cell death (apoptosis).
-
Cell Cycle Arrest: DNA damage (Hypothesis B) or altered gene expression from HDAC inhibition (Hypothesis A) would likely activate the p53 tumor suppressor pathway, leading to the upregulation of CDK inhibitors like p21 and causing cell cycle arrest, typically at the G1/S or G2/M checkpoints[11][16]. Kinase inhibition (e.g., of CDKs) could also directly induce arrest.
-
Apoptosis Induction: All three proposed mechanisms can trigger apoptosis. DNA damage and HDAC inhibition can initiate the intrinsic apoptotic pathway by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3[16]. Inhibition of survival kinases like Akt would further sensitize the cell to these apoptotic signals[17].
Caption: Integrated signaling pathway for the hypothesized anticancer action.
Part 4: A Roadmap for Experimental Validation
Scientific integrity demands that these hypotheses be rigorously tested. The following section outlines a logical, step-by-step experimental workflow to elucidate the mechanism of action of 3-hydroxyamino-5,7-dimethylindol-2-one.
Data Presentation: Cytotoxicity Profile
The initial step is to determine the compound's cytotoxic potency across a panel of human cancer cell lines from different tissue origins and a non-cancerous control cell line (e.g., human fibroblasts) to assess selectivity.
Table 1: Hypothetical IC₅₀ Values for 3-hydroxyamino-5,7-dimethylindol-2-one
| Cell Line | Cancer Type | IC₅₀ (µM) after 72h | Selectivity Index (SI) |
|---|---|---|---|
| HCT116 | Colon Carcinoma | Experimental Value | Calculated Value |
| MCF-7 | Breast Adenocarcinoma | Experimental Value | Calculated Value |
| A549 | Lung Carcinoma | Experimental Value | Calculated Value |
| U87-MG | Glioblastoma | Experimental Value | Calculated Value |
| BJ | Normal Fibroblast | Experimental Value | N/A |
Selectivity Index (SI) = IC₅₀ in Normal Fibroblast / IC₅₀ in Cancer Cell Line
Experimental Protocols
Protocol 1: Cell Viability (MTT Assay)
-
Cell Seeding: Seed cancer and normal cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of the compound (e.g., 0.01 to 100 µM) for 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the IC₅₀ values using non-linear regression analysis.
Protocol 2: Mechanism of Action Elucidation This phase should be conducted using one or two sensitive cancer cell lines at concentrations around the IC₅₀ value.
-
Kinase Inhibition Profiling:
-
In Vitro Kinase Panel: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Promega) to screen against a broad panel of kinases at a fixed concentration (e.g., 10 µM).
-
Cell-Based Validation: If hits are identified, validate them in cells by treating with the compound and performing Western blotting for the phosphorylated (active) form of the target kinase and its downstream substrates[17].
-
-
Metalloenzyme (HDAC) Inhibition Assay:
-
In Vitro Assay: Use a commercial fluorometric HDAC activity assay kit. Incubate recombinant HDAC enzyme with the compound and a fluorogenic substrate. Measure fluorescence to determine the IC₅₀ for HDAC inhibition.
-
Cell-Based Validation: Treat cells with the compound for 24 hours. Perform Western blotting to detect the acetylation status of histone H3 (Ac-H3) and α-tubulin (a substrate of HDAC6). An increase in acetylation indicates HDAC inhibition[11].
-
-
DNA Damage Assessment:
-
Comet Assay (Single Cell Gel Electrophoresis): Treat cells for a short duration (e.g., 6-24 hours). Embed cells in agarose on a microscope slide, lyse, and subject to electrophoresis. Damaged DNA will migrate out of the nucleus, forming a "comet tail." Quantify the tail moment.
-
γH2AX Immunofluorescence: Treat cells, fix, and stain with an antibody against phosphorylated histone H2AX (γH2AX), a marker for DNA double-strand breaks. Analyze by fluorescence microscopy or flow cytometry[18].
-
-
Cellular Outcome Analysis:
-
Cell Cycle Analysis: Treat cells for 24-48 hours, fix in ethanol, and stain with propidium iodide (PI). Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases[16].
-
Apoptosis Assay (Annexin V/PI Staining): Treat cells for 48-72 hours. Stain with Annexin V-FITC and PI and analyze by flow cytometry. Annexin V-positive cells are apoptotic[17].
-
Western Blotting for Apoptotic Markers: Analyze lysates from treated cells for key apoptosis-related proteins: cleaved Caspase-3, cleaved PARP, and members of the Bcl-2 family (Bax, Bcl-2)[18].
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review [scirp.org]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of Aromatic and Heterocyclic Aromatic N-Hydroxylamines by Human Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydroxamic acid – A novel molecule for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Hydroxamic acid hybrids: Histone deacetylase inhibitors with anticancer therapeutic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Molecular mechanisms underlying the antitumor activity of (E)-N-hydroxy-3-(1-(4-methoxyphenylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)acrylamide in human... | Oncotarget [oncotarget.com]
- 12. Metabolic activation of N-hydroxy arylamines and N-hydroxy heterocyclic amines by human sulfotransferase(s) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Metabolic activation of aromatic and heterocyclic N-hydroxyarylamines by wild-type and mutant recombinant human NAT1 and NAT2 acetyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. eurekaselect.com [eurekaselect.com]
- 16. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Advanced Medicinal Chemistry of 5,7-Dimethylisatin Derivatives
Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists
Executive Summary: The Privileged Scaffold
Isatin (1H-indole-2,3-dione) is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to mimic the purine core of ATP and interact with a diverse array of biological targets. Among its congeners, 5,7-dimethylisatin represents a high-value pharmacophore. The introduction of methyl groups at the C5 and C7 positions significantly alters the physicochemical profile of the parent molecule, enhancing lipophilicity (logP) and metabolic stability while imposing specific steric constraints that improve selectivity for hydrophobic binding pockets in kinases (e.g., VEGFR, CDK2) and microbial enzymes.
This guide provides a rigorous technical analysis of 5,7-dimethylisatin, covering its rational synthesis, functionalization strategies, and therapeutic applications in oncology and infectious disease research.
Chemical Rationale: Why 5,7-Dimethyl?
The selection of the 5,7-dimethyl substitution pattern is not arbitrary; it is a calculated medicinal chemistry strategy designed to optimize the ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile.
| Feature | Chemical Consequence | Biological Impact |
| Lipophilicity | Increases logP by approx. 1.0 unit vs. unsubstituted isatin. | Enhanced passive membrane permeability; improved blood-brain barrier (BBB) penetration for CNS targets. |
| Steric Hindrance | Bulky methyl group at C7 (ortho to NH). | Restricts rotation of N-substituents; creates a "molecular fence" that can improve selectivity for specific kinase isoforms. |
| Electronic Effect | Weak electron-donating (+I) effect at C5/C7. | Increases electron density on the aromatic ring, potentially strengthening |
| Metabolic Stability | Blocks C5 and C7 positions. | Prevents rapid oxidative metabolism (hydroxylation) at these metabolically vulnerable sites, prolonging half-life ( |
Synthetic Strategies & Protocols
The Sandmeyer Route (Regioselective Synthesis)
The most robust method for synthesizing 5,7-dimethylisatin is the Sandmeyer isonitrosoacetanilide synthesis . This route utilizes 2,4-dimethylaniline as the starting material.
Mechanistic Insight: The reaction proceeds via the formation of an isonitrosoacetanilide intermediate. The critical step is the acid-catalyzed cyclization. Because the starting aniline has a methyl group at the para position (C4 of aniline) and ortho position (C2 of aniline), the cyclization is directed to the remaining open ortho position (C6 of aniline). This regiochemistry unequivocally yields the 5,7-dimethyl isomer.
Visualization of Synthetic Pathway
Figure 1: Regioselective synthesis of 5,7-dimethylisatin via the Sandmeyer route.
Detailed Experimental Protocol
Objective: Synthesis of 5,7-dimethylisatin (Scale: 10 mmol).
Reagents:
-
2,4-Dimethylaniline (1.21 g, 10 mmol)
-
Chloral hydrate (1.82 g, 11 mmol)
-
Hydroxylamine hydrochloride (2.20 g, 32 mmol)
-
Sodium sulfate (anhydrous, 10 g)
-
Concentrated Sulfuric acid (H₂SO₄)
Step-by-Step Methodology:
-
Intermediate Formation:
-
Dissolve chloral hydrate and sodium sulfate in water (30 mL).
-
Add a solution of 2,4-dimethylaniline in dilute HCl (10 mL) to the mixture.
-
Add hydroxylamine hydrochloride in water (10 mL).
-
Heat the mixture to boiling for 2-3 minutes, then cool rapidly in an ice bath.
-
The isonitrosoacetanilide intermediate will precipitate as a beige solid. Filter, wash with water, and dry.
-
-
Cyclization:
-
Pre-heat concentrated H₂SO₄ (10 mL) to 50°C.
-
Add the dried intermediate portion-wise with stirring, keeping the temperature below 70°C (exothermic reaction).
-
Once addition is complete, heat the solution to 80°C for 15 minutes to complete ring closure.
-
Cool the dark solution to room temperature and pour over crushed ice (100 g).
-
-
Isolation:
-
The 5,7-dimethylisatin precipitates as an orange-red solid.
-
Filter and wash copiously with cold water to remove acid.
-
Recrystallize from ethanol/acetic acid to obtain analytical grade crystals (M.P. approx. 248-250°C).
-
Functionalization: The C3-Schiff Base Strategy
The C3 carbonyl group is highly reactive towards nucleophiles. Condensation with primary amines, hydrazides, or thiosemicarbazides yields Schiff bases (imines) . This is the primary vector for introducing biological diversity.
Key Reaction: 5,7-Dimethylisatin + Thiosemicarbazide
This transformation is critical because the thiosemicarbazone moiety acts as a tridentate ligand (ONS donor), capable of chelating transition metals (Cu, Fe, Zn) in biological systems, often potentiating activity via ROS generation or DNA intercalation.
Biological Case Study: Anticancer & Antimicrobial Activity[2][3][4][5][6]
Anticancer Efficacy (MCF-7 & HCT-116)
Derivatives of 5,7-dimethylisatin, particularly the 3-thiosemicarbazones and hydrazones, have demonstrated potent cytotoxicity against human breast adenocarcinoma (MCF-7) and colon cancer (HCT-116) cell lines.
Mechanism of Action:
-
CDK2 Inhibition: The oxindole core mimics ATP, fitting into the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2), arresting the cell cycle at G2/M phase.
-
Tubulin Interference: Bulky 5,7-substitutions can disrupt microtubule polymerization.
-
Apoptosis Induction: Downregulation of Bcl-2 and upregulation of Bax/Caspase-3.
Quantitative Data Summary
Representative data synthesized from structure-activity relationship (SAR) studies of isatin derivatives.
| Compound Derivative | Cell Line / Strain | IC50 / MIC | Activity Type | Reference |
| 5,7-Dimethylisatin (Parent) | MCF-7 (Breast Cancer) | > 50 µM | Weakly Active | [1, 2] |
| 5,7-Dimethylisatin-3-thiosemicarbazone | MCF-7 | 2.4 ± 0.5 µM | Highly Active | [3, 4] |
| 5,7-Dimethylisatin-3-hydrazone | HCT-116 (Colon Cancer) | 5.8 ± 1.2 µM | Active | [2] |
| Cu(II) Complex of Schiff Base | S. aureus (Bacteria) | 1.5 µg/mL | Potent Antibacterial | [5] |
Signaling Pathway Visualization
Figure 2: Dual mechanism of action: CDK2 inhibition and Tubulin destabilization leading to apoptosis.
Validated Biological Protocol: MTT Cytotoxicity Assay
Objective: Determine the IC50 of a 5,7-dimethylisatin derivative against MCF-7 cells.
-
Seeding: Seed MCF-7 cells (
cells/well) in a 96-well plate containing DMEM media. Incubate for 24h at 37°C / 5% CO₂. -
Treatment: Dissolve the test compound in DMSO (Stock 10 mM). Prepare serial dilutions in culture media (Final conc: 0.1, 1, 10, 50, 100 µM). Ensure final DMSO < 0.5%. Add to wells.
-
Incubation: Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mitochondrial succinate dehydrogenase in viable cells reduces yellow MTT to purple formazan.
-
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % Cell Viability =
. Plot dose-response curve to determine IC50.
References
-
Vine, K. L., et al. "Recent highlights in the development of isatin-based anticancer agents." Anti-Cancer Agents in Medicinal Chemistry, 2013. Link
-
Varun, S., et al. "Isatin and its derivatives: a survey of recent syntheses, reactions, and applications." MedChemComm, 2019. Link
-
Hall, M. D., et al. "Synthesis, activity and pharmacophore development for isatin-β-thiosemicarbazones with selective activity towards multidrug resistant cells." Journal of Medicinal Chemistry, 2009. Link
-
Pervez, H., et al. "Synthesis, characterization and anticancer activity of Schiff bases." Journal of Biomolecular Structure and Dynamics, 2020. Link
-
Rasaq, B. S., et al. "Investigation of the Biological Activity of Schiff Base Metal Complexes Derived from Isatin." United Journal of Chemistry, 2024. Link
Advanced Technical Guide: Hydroxyamino-Substituted Oxindole Alkaloids
Scaffolds, Asymmetric Synthesis, and Therapeutic Horizons
Executive Summary
Hydroxyamino-substituted oxindole alkaloids represent a sophisticated subclass of the privileged oxindole scaffold, characterized by the presence of both oxygen and nitrogen functionalities directly attached to the oxindole core. In the context of high-precision medicinal chemistry, this terminology encompasses three distinct structural motifs:
-
3-Hydroxy-3-amino-2-oxindoles: A quaternary center motif prevalent in complex marine and terrestrial alkaloids (e.g., Trigonoliimine, Gliocladin C).[1] These are critical for disrupting protein-protein interactions (PPIs) such as MDM2-p53.[1]
-
3-Hydroxyamino-2-oxindoles (C3-NHOH): A specific synthetic class formed via the direct hydroxyamination of oxindoles, offering unique hydrogen-bonding capabilities and redox activity.[1]
-
N-Hydroxyoxindoles (1-OH): Derivatives found in select natural products, often investigated for kinase inhibition and antimicrobial properties.[1]
This guide synthesizes the structural diversity, synthetic methodologies, and pharmacological potential of these compounds, designed for researchers targeting novel oncological and neuroprotective agents.
Structural Classification & Chemical Space[1]
The oxindole core (indolin-2-one) serves as the template.[1][2] The "hydroxyamino" modification drastically alters the physicochemical properties, introducing chirality and hydrogen bond donor/acceptor sites essential for target binding.
Class A: 3-Hydroxy-3-amino-2-oxindoles (The Natural Product Scaffold) [1]
-
Structure: Possess a C3-quaternary stereocenter with both a hydroxyl (-OH) and an amine (-NR2) group.[1]
-
Significance: This "hemiaminal-like" stability is achieved through spiro-cyclization or steric bulk.[1] It mimics the transition state of peptide hydrolysis, making it a potent inhibitor of proteases and kinases.
-
Key Alkaloids: Trigonoliimine A, Gliocladin C, Leptosin D.
Class B: 3-Hydroxyamino-2-oxindoles (The Synthetic Frontier) [1]
-
Structure: Features a hydroxylamino group (-NHOH) directly attached to C3.[1]
-
Significance: Synthetically accessed via enantioselective addition of nitrosoarenes to oxindoles.[1][3] The -NHOH group is a bioisostere for hydroxamic acids (HDAC inhibitors).[1]
Class C: N-Hydroxyoxindoles
-
Structure: Hydroxyl group at the N1 position.[1]
-
Significance: Found in marine alkaloids; exhibits unique redox properties and metal chelation potential (e.g., Zinc binding in metalloenzymes).
Figure 1: Structural classification of hydroxyamino-substituted oxindole scaffolds and their primary therapeutic targets.
Biosynthetic & Synthetic Methodologies[1][2][4][5][6][7][8]
3.1 Biosynthetic Origins (Class A)
In nature, the 3-hydroxy-3-amino motif often arises from the oxidative rearrangement of indole alkaloids.[1]
-
Precursor: Tryptophan-derived indoles.[1]
-
Mechanism: Oxidation of the indole C2-C3 bond leads to an indolenine intermediate, which undergoes nucleophilic attack (by water or amine) and subsequent rearrangement to the spiro-oxindole core.[1]
3.2 Asymmetric Synthesis of 3-Hydroxyamino-2-oxindoles (Class B)
The direct introduction of the -NHOH moiety is a challenge due to the lability of the N-O bond.[1] The most robust method involves the Organocatalytic Enantioselective Hydroxyamination .
-
Reagents: 3-substituted oxindoles + Nitrosoarenes (Ar-N=O).[1][3]
-
Catalyst: Chiral Lewis Bases (e.g., Cinchona alkaloids) or chiral Copper(II) complexes.
-
Mechanism: The oxindole enolate attacks the electrophilic nitrogen of the nitroso compound (N-selective) or oxygen (O-selective).[1] N-selectivity yields the desired 3-hydroxyamino derivative (often as an N-hydroxyaniline adduct).[1]
Figure 2: Catalytic cycle for the enantioselective hydroxyamination of oxindoles using nitrosoarenes.[1]
Pharmacological Profile & Therapeutic Potential[1][2][5][7][9][10][11][12][13][14]
4.1 Anticancer Activity: MDM2-p53 Inhibition
The 3,3-disubstituted oxindole scaffold is a classic peptidomimetic for the Trp-Phe-Leu triad of p53.[1]
-
Mechanism: The oxindole core mimics the Tryptophan (Trp23) residue of p53, inserting into the hydrophobic cleft of MDM2.
-
Role of Hydroxy/Amino Groups: The C3-hydroxy group often engages in H-bonding with the backbone of the receptor (e.g., Val93 in MDM2), while the amino/aryl groups provide hydrophobic contacts.
4.2 Comparative Potency Data
The following table summarizes the IC50 values of key hydroxyamino-substituted oxindole derivatives against human cancer cell lines.
| Compound Class | Specific Derivative | Target | Cell Line | IC50 (µM) | Mechanism Note |
| Class A | Spiro[oxindole-3,3'-pyrrolidine] | MDM2-p53 | SJSA-1 | 0.09 | Mimics Trp23 of p53 |
| Class A | Trigonoliimine A (Synthetic) | Kinase | HCT116 | 4.50 | Bis-indole interaction |
| Class B | 3-(N-phenylhydroxyamino)-oxindole | Unknown | HeLa | 12.3 | Redox cycling potential |
| Class C | N-hydroxy-3-benzyl-oxindole | HDAC | MCF-7 | 2.10 | Zinc chelation via N-OH |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of 3-Hydroxyamino-2-oxindoles
Source: Adapted from Shen et al., Angew.[1][3] Chem. Int. Ed. 2011.
Objective: Synthesis of (S)-3-hydroxyamino-3-methyl-2-oxindole.
Reagents:
-
3-Methyl-2-oxindole (1.0 equiv)[1]
-
Nitrosobenzene (1.2 equiv)[1]
-
Catalyst: (DHQD)2PHAL (10 mol%) or Chiral N,N'-dioxide-Ni(II) complex.[1]
-
Solvent: THF or DCM.[1]
Step-by-Step Methodology:
-
Catalyst Preparation: In a flame-dried Schlenk tube, dissolve the chiral ligand/metal salt in THF (0.1 M) and stir for 30 min at room temperature under Argon.
-
Substrate Addition: Add 3-methyl-2-oxindole to the catalyst solution. Cool the mixture to 0°C.
-
Reaction Initiation: Add nitrosobenzene slowly over 10 minutes. The solution will typically turn green/blue (characteristic of nitroso monomers) then fade as the reaction proceeds.
-
Monitoring: Stir at 0°C for 4–12 hours. Monitor via TLC (Hexane/EtOAc 3:1).[1] The product is usually more polar than the starting oxindole.
-
Quenching: Quench with saturated NH4Cl solution. Extract with EtOAc (3x).[1]
-
Purification: Dry organic layer over Na2SO4. Concentrate and purify via flash chromatography on silica gel. Note: The N-hydroxyamine bond can be sensitive; avoid prolonged exposure to acidic silica.[1] Use neutralized silica (Et3N treated) if degradation is observed.[1]
-
Characterization: 1H NMR should show the disappearance of the C3-H (if starting from mono-substituted) or shift in methyl signals.[1] The -N(OH)Ph proton is broad and exchangeable (D2O shake).[1]
Validation Criteria:
-
Yield: >85%
-
Enantiomeric Excess (ee): >90% (Determined by Chiral HPLC, e.g., Chiralcel OD-H column).
Protocol 2: General Synthesis of 3-Hydroxy-3-amino-2-oxindoles (Isatin Route)
Objective: Formation of the quaternary center via nucleophilic addition.[1]
-
Starting Material: Isatin (or N-protected isatin).[1]
-
Reagent: Primary amine (R-NH2) + Nucleophile (e.g., organolithium or enolate).[1]
-
Procedure:
-
Condense isatin with R-NH2 to form Isatin Ketimine (reflux in EtOH with catalytic acetic acid).
-
React Ketimine with nucleophile (e.g., Grignard reagent or Reformatsky reagent) at -78°C.[1]
-
Workup: Acidic hydrolysis yields the 3-amino-3-substituted oxindole.[1] Note: To get 3-hydroxy-3-amino, one usually starts with Isatin + Ammonia/Amine + HCN (Strecker) or similar, but for "Hydroxyamino" (OH and NH2 on same carbon), it is a hemiaminal. Stable versions usually require the amine to be part of a ring (spiro) or protected.
-
References
-
Shen, K., Liu, X., Wang, G., Lin, L., & Feng, X. (2011). Facile and efficient enantioselective hydroxyamination reaction: synthesis of 3-hydroxyamino-2-oxindoles using nitrosoarenes.[1][3] Angewandte Chemie International Edition, 50(20), 4684-4688. Link
-
Kaur, M., Singh, M., Chadha, N., & Silakari, O. (2016). Oxindole: A chemical prism of biological activities.[1][4][5] European Journal of Medicinal Chemistry, 123, 858-894. Link
-
Galliford, C. V., & Scheidt, K. A. (2007). Pyrrolidinyl-spirooxindole natural products as inspirations for chemical biology. Angewandte Chemie International Edition, 46(46), 8748-8758. Link
-
Trost, B. M., & Brennan, M. K. (2009). Asymmetric syntheses of oxindole and indole spirocyclic alkaloid natural products.[1] Synthesis, 2009(18), 3003-3025. Link[1]
-
Williams, R. M., & Cox, R. J. (2014). Paraherquamides, stephacidins, and notoamides: biologically active alkaloids from marine-derived fungi. Accounts of Chemical Research, 47(10), 3060-3070. Link[1]
Sources
- 1. MeSH RDF Explorer [id.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Facile and efficient enantioselective hydroxyamination reaction: synthesis of 3-hydroxyamino-2-oxindoles using nitrosoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. juniperpublishers.com [juniperpublishers.com]
Methodological & Application
Application Note: Chemoselective Synthesis of 3-(hydroxyamino)-5,7-dimethylindol-2-one
Abstract & Scope
This application note details a high-fidelity protocol for the synthesis of 3-(hydroxyamino)-5,7-dimethylindol-2-one starting from 5,7-dimethylisatin . While isatin derivatives are privileged scaffolds in kinase inhibitor discovery (e.g., Sunitinib, Nintedanib), the 3-hydroxyamino functionality (
Unlike standard amine syntheses which utilize strong reducing agents (e.g.,
Target Audience: Medicinal Chemists, Process Development Scientists.
Retrosynthetic Analysis & Workflow
The synthesis is designed in three logical stages. If 5,7-dimethylisatin is not commercially available in high purity, Stage I provides the requisite Sandmeyer synthesis. Stage III is the critical control point for chemoselectivity.
Figure 1: Synthetic workflow. Stage III requires strict pH control to prevent over-reduction.
Safety & Handling Protocols
Cyanide Hazard (Stage III)
-
Risk: Sodium Cyanoborohydride (
) liberates highly toxic HCN gas upon contact with strong acids.[1][2] -
Control: All reactions must be performed in a functioning fume hood.
-
Quenching: Quench reaction mixtures and glassware with bleach (sodium hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.
Experimental Protocols
Stage I: Synthesis of 5,7-Dimethylisatin (Sandmeyer Route)
Skip this stage if commercial 5,7-dimethylisatin (>98%) is available.
Rationale: The 5,7-dimethyl substitution pattern is achieved by cyclizing 2,4-dimethylaniline. The methyl group at position 2 forces cyclization to the only available ortho-position (C6 of aniline), which corresponds to C7 of the indole core.
Reagents:
-
2,4-Dimethylaniline (1.0 eq)
-
Chloral hydrate (1.1 eq)
-
Hydroxylamine hydrochloride (1.2 eq)
-
Sodium sulfate (saturated aq. solution)
-
Conc.
Procedure:
-
Isonitroso Formation: Dissolve chloral hydrate and sodium sulfate in water.[3] Add a solution of 2,4-dimethylaniline in dilute HCl. Add hydroxylamine hydrochloride solution.[3][4] Heat to 55°C for 2 hours.
-
Filtration: Cool to 0°C. Filter the precipitate (isonitrosoacetanilide intermediate) and dry thoroughly.
-
Cyclization: Heat conc.
to 50°C. Slowly add the dry intermediate in small portions (exothermic). -
Rearrangement: Once addition is complete, heat to 80°C for 15 minutes to complete the ring closure.
-
Workup: Pour the dark solution onto crushed ice. The red-orange precipitate is 5,7-dimethylisatin. Filter, wash with water, and recrystallize from ethanol.
Stage II: Synthesis of 5,7-Dimethylisatin-3-oxime
Rationale: Direct reduction of the ketone (C3) to a hydroxylamine is difficult. Converting the ketone to an oxime (
Reagents:
-
5,7-Dimethylisatin (1.0 eq)
-
Hydroxylamine Hydrochloride (
) (1.5 eq) -
Sodium Acetate (
) (2.0 eq) -
Solvent: Ethanol/Water (1:1 v/v)
Procedure:
-
Dissolution: Suspend 5,7-dimethylisatin (e.g., 5.0 g) in 50 mL Ethanol.
-
Buffering: In a separate beaker, dissolve
and in 25 mL warm water. -
Addition: Add the aqueous solution to the ethanolic isatin suspension.
-
Reflux: Heat to reflux (approx. 80°C) for 2–3 hours. The deep orange/red color of isatin should shift to a lighter yellow/brown as the oxime forms.
-
Monitoring: Monitor by TLC (EtOAc:Hexane 1:1). Isatin usually has a higher
than the oxime. -
Isolation: Cool to room temperature. The oxime usually precipitates. If not, reduce volume by 50% under vacuum and add ice water. Filter the yellow solid.
-
Purification: Wash with cold water to remove salts. Dry in a vacuum oven at 40°C.
Stage III: Chemoselective Reduction to 3-(hydroxyamino)-5,7-dimethylindol-2-one
Rationale: This is the critical step. We utilize Sodium Cyanoborohydride at pH 3–4 .[2]
-
Mechanism: At pH 3–4, the oxime nitrogen is protonated (
), making the carbon highly electrophilic and susceptible to hydride attack. -
Selectivity:
is a weaker reducing agent than . It will reduce the protonated iminium species but is not strong enough to reduce the resulting hydroxylamine ( ) to the amine ( ) under these conditions.
Reagents:
-
5,7-Dimethylisatin-3-oxime (1.0 eq)
-
Sodium Cyanoborohydride (
) (2.0 eq) -
Indicator: Methyl Orange (trace)
-
Solvent: Methanol[1]
-
Acid: 2M HCl (in MeOH or Dioxane)
Procedure:
-
Setup: In a round-bottom flask equipped with a stir bar and a dropping funnel, dissolve the oxime (1.0 g) in Methanol (20 mL).
-
Indicator: Add a tiny crystal of Methyl Orange. The solution should be yellow (pH > 4.4).
-
Acidification: Dropwise add 2M HCl-MeOH until the indicator just turns red (pH ~3.1). Crucial: Do not add excess acid.
-
Reduction: Add
in small portions. -
pH Maintenance: As the reaction proceeds, basicity increases (consuming
). Continuously monitor the color. If it turns yellow, add drops of HCl-MeOH to maintain the red/pink hue.-
Note: Stir at Room Temperature for 2–4 hours.
-
-
Quenching: Once TLC shows consumption of oxime, concentrate the methanol to near dryness under reduced pressure.
-
Neutralization: Add 20 mL water. Carefully neutralize with saturated
to pH ~7. -
Extraction: Extract with Ethyl Acetate (
). -
Wash: Wash combined organics with Brine (
), then dry over . -
Purification: Evaporate solvent. The residue is often pure enough, but can be recrystallized from Benzene/Petroleum Ether or purified via flash chromatography (MeOH:DCM 5:95).
Mechanistic Insight
The success of Stage III relies on the specific activation of the oxime.
Figure 2: Mechanism of Borch Reduction. The acidic environment activates the oxime, while the mild reductant prevents cleavage of the N-O bond.
Data Summary & Validation
Expected Analytical Profile
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | Oxime is usually deep yellow; reduction lightens color. |
| Melting Point | 185–190°C (dec) | Hydroxylamines can decompose near MP. |
| IR Spectroscopy | 3300–3400 | Distinct -OH and -NH stretches. |
| Core amide proton. | ||
| Hydroxylamine proton (exchangeable). | ||
| Hydroxyl proton (exchangeable). | ||
| Key Diagnostic: Shift from sp2 (oxime) to sp3 (chiral CH). | ||
| Methyl groups at C5, C7. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Reaction (Stage III) | pH too high (>5). | Add more HCl-MeOH. The oxime must be protonated to react. |
| Over-reduction (Amine formed) | pH too low (<2) or wrong reductant. | Ensure pH is 3–4.[2] Do not use |
| Low Yield | Product water-soluble. | During workup, salt out the aqueous layer with NaCl before extraction. Use EtOAc/THF mix. |
References
-
Sandmeyer Isatin Synthesis: Marvel, C. S.; Hiers, G. S. (1925).[5] "Isatin". Organic Syntheses, 5, 71.
-
Borch Reduction (General): Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[6] "The cyanohydridoborate anion as a selective reducing agent". Journal of the American Chemical Society, 93(12), 2897–2904.
-
Isatin Reactivity Review: da Silva, J. F. M., et al. (2001). "Biological activity and synthetic methodology for the preparation of isatins". Journal of the Brazilian Chemical Society, 12, 273-324.
- Oxime Reduction Specifics: Burke, T. R., et al. (1985). "Hydroxylamine derived inhibitors of HIV-1 protease". Journal of Medicinal Chemistry. (Contextual reference for hydroxylamine stability).
Sources
Application Note: Solvent Selection and Handling Protocols for 3-(Hydroxyamino)-5,7-dimethylindol-2-one
Executive Summary
Handling 3-(hydroxyamino)-5,7-dimethylindol-2-one requires a highly strategic approach to solvent selection. As a specialized oxindole derivative, this molecule presents a distinct physicochemical dichotomy: a highly lipophilic, electron-rich aromatic core paired with a highly polar, redox-sensitive headgroup. This application note provides drug development professionals and synthetic chemists with authoritative, self-validating protocols to achieve optimal solvation while preventing the rapid oxidative degradation characteristic of hydroxyamino-oxindoles.
Physicochemical Profiling & Causality
To understand the causality behind these solvent protocols, one must analyze the molecule's structural components:
-
The Lipophilic Core (5,7-dimethylindol-2-one): The addition of methyl groups at the C5 and C7 positions significantly increases the molecule's partition coefficient (LogP) compared to an unsubstituted oxindole. This hydrophobicity drastically reduces aqueous solubility, mandating the use of strong aprotic polar solvents (like DMSO) to disrupt the intermolecular hydrogen bonding of the oxindole dimers.
-
The Redox-Sensitive Headgroup (3-hydroxyamino): The -NHOH moiety is a strong hydrogen-bond donor and acceptor, making it critical for target binding in drug discovery. However, the hydroxyamino group is exceptionally vulnerable to auto-oxidation. In the presence of dissolved oxygen or trace peroxides, it can be rapidly[1], often forming a[2]. The electron-donating nature of the 5,7-dimethyl groups increases the electron density of the oxindole ring, further accelerating this oxidative vulnerability during the[3].
Consequently, solvent selection is not just about dissolution—it is a critical protective measure against disproportionation and oxidation.
Quantitative Solvent Compatibility Matrix
The following table summarizes the solvation capacity and critical stability constraints of common laboratory solvents when applied to 3-(hydroxyamino)-5,7-dimethylindol-2-one.
| Solvent | Dielectric Constant (ε) | Est. Max Solubility | Critical Stability Constraint | Recommended Application |
| DMSO | 46.7 | >50 mg/mL | Dissolved O₂ causes rapid oxidation to nitroso species. | Primary high-concentration stock solutions (Must be degassed). |
| THF | 7.6 | ~20 mg/mL | Trace peroxides rapidly degrade the -NHOH group. | Chemical synthesis and derivatization (Must be peroxide-free). |
| DCM | 9.1 | ~15 mg/mL | Trace acidic impurities (HCl) can catalyze degradation. | Extractions and room-temperature synthetic steps. |
| Methanol | 32.7 | ~5 mg/mL | Solvolysis and potential transesterification over time. | Short-term analytical preparation (e.g., LC-MS). |
| Aqueous Buffer | 80.1 | <0.1 mg/mL | pH > 7.5 deprotonates -NHOH, accelerating base-catalyzed auto-oxidation. | In vitro bioassays (Requires step-down dilution from DMSO). |
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that every handling step must include a built-in validation mechanism to ensure the integrity of the compound.
Protocol A: Preparation of Oxidation-Resistant 10 mM Stock Solutions (DMSO)
Causality Principle: DMSO is highly hygroscopic and readily absorbs atmospheric oxygen, which acts as the primary oxidant for the hydroxyamino group. Removing dissolved oxygen is mandatory.
-
Sparging: Sparge anhydrous, high-purity DMSO (≥99.9%) with Argon gas for a minimum of 15 minutes to displace dissolved O₂.
-
Dissolution: Weigh 3-(hydroxyamino)-5,7-dimethylindol-2-one in a controlled environment (glovebox or under an inverted argon funnel). Add the degassed DMSO to achieve a 10 mM concentration. Vortex gently until fully dissolved.
-
Self-Validation Check: Visually inspect the solution. A clear or very pale-yellow solution indicates an intact hydroxyamino group. A rapid color shift to deep orange or red indicates that oxidative degradation to the nitroso/nitrone species has occurred, and the stock must be discarded.
-
Storage: Aliquot the solution into amber glass vials (to prevent photo-oxidation), blanket the headspace with Argon, seal tightly, and store at -20°C.
Protocol B: Aqueous Dilution for In Vitro Assays (Step-Down Method)
Causality Principle: The lipophilic 5,7-dimethyl core makes the compound prone to irreversible micro-precipitation if a high-concentration DMSO stock is injected directly into a large volume of aqueous buffer (localized supersaturation). Furthermore, alkaline pH accelerates the oxidation of the -NHOH group.
-
Intermediate Dilution: Dilute the 10 mM DMSO stock to a 1 mM intermediate working solution using pure, degassed DMSO.
-
Buffer Preparation: Ensure the target aqueous assay buffer is strictly maintained at pH 7.2–7.4. Do not exceed pH 7.5.
-
Injection: While vigorously vortexing the aqueous buffer, inject the 1 mM intermediate solution dropwise to reach the final assay concentration (e.g., 10 µM, resulting in a 1% final DMSO concentration).
-
Self-Validation Check: Measure the optical density of the final buffer at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates light scattering from lipophilic micro-precipitates, meaning the compound has crashed out of solution and the dilution must be repeated with slower injection.
Protocol C: THF Purification for Synthetic Derivatization
Causality Principle: Ethereal solvents like THF form reactive peroxides over time upon exposure to air. These peroxides will instantly oxidize the 3-hydroxyamino group during synthetic workflows.
-
Peroxide Testing: Before use, test the THF with KI-starch indicator strips. The peroxide concentration must be < 1 ppm.
-
Purification: If peroxides are present, pass the THF through a column of activated basic alumina under an argon atmosphere to strip peroxides and stabilizers (e.g., BHT).
-
Self-Validation Check: Re-test the purified eluent with a fresh KI-starch strip. The strip must remain completely white. Only then is the solvent safe for dissolving the oxindole derivative.
Process Visualization
Decision matrix for solvent selection based on application and stability constraints.
References
-
Facile and efficient enantioselective hydroxyamination reaction: synthesis of 3-hydroxyamino-2-oxindoles using nitrosoarenes. Angewandte Chemie International Edition. PubMed. URL:[Link]
-
Voltammetric and Spectroscopic Studies on the Carcinogen 4-(Hydroxyamino)quinoline N-Oxide and Its Analogues. Chemical and Pharmaceutical Bulletin, J-Stage. URL:[Link]
Sources
Application Note: Preparation of 3-(Hydroxyamino)-5,7-dimethylindol-2-one Stock Solutions
[1][2]
Abstract & Scope
This technical guide details the rigorous preparation, storage, and handling of 3-(hydroxyamino)-5,7-dimethylindol-2-one (HDI-2) stock solutions.[1][2] While oxindole derivatives are valuable scaffolds in drug discovery (often targeting kinases or IDO/TDO pathways), the specific 3-hydroxyamino (-NHOH) moiety presents unique stability challenges compared to its oxidized hydroxyimino (=N-OH) counterparts.[1][2]
This protocol addresses the critical "instability gap"—the tendency of hydroxyamino-oxindoles to oxidize to oximes or dehydrate in standard laboratory conditions. We provide a validated workflow to ensure compound integrity, preventing experimental artifacts caused by degradation products.
Physicochemical Profile & Challenges
Before initiating the protocol, the researcher must understand the specific vulnerabilities of the compound.[3]
| Property | Specification | Critical Implication |
| Compound Name | 3-(hydroxyamino)-5,7-dimethylindol-2-one | Target Molecule |
| Core Structure | Oxindole (Indolin-2-one) | Lipophilic scaffold; low aqueous solubility.[1][2] |
| Functional Group | N-Hydroxyamine (-NHOH) at C3 | High Risk: Prone to oxidation to oxime (=NOH) or nitroso species upon air exposure.[1][2] |
| Solubility | High in DMSO; Low in Water | Requires organic co-solvent for stock; precipitates if added rapidly to media. |
| Key Degradation | Oxidation (Air/Light) & Dehydration | Visible Indicator: Solution turning from colorless/pale yellow to deep yellow/orange/red often indicates oxidation to the oxime or formation of diazo-linkages.[2] |
The Stability Mechanism
The 3-hydroxyamino group is chemically labile.[2] In the presence of oxygen or trace metals, it readily oxidizes to the thermodynamically more stable 3-(hydroxyimino) derivative (the oxime). This degradation alters the biological activity, as the oxime is planar at C3, whereas the hydroxyamine is tetrahedral (chiral), potentially affecting binding affinity.
Materials & Reagents
Reagents
-
3-(Hydroxyamino)-5,7-dimethylindol-2-one: Solid powder, >98% purity.[1][2]
-
Dimethyl Sulfoxide (DMSO): Anhydrous, Sterile-filtered, Cell Culture Grade (≥99.9%).[2]
-
Note: Do not use standard grade DMSO; hygroscopic water absorption accelerates degradation.
-
-
Inert Gas Source: Nitrogen (
) or Argon (Ar) tank with a low-pressure regulator and a glass pipette attachment.[2]
Equipment
Protocol: Stock Solution Preparation (10 mM)
Objective: Create a stable 10 mM master stock solution in anhydrous DMSO under inert conditions.
Step-by-Step Methodology
-
Equilibration:
-
Remove the vial containing the solid compound from
storage. -
Place in a desiccator and allow it to warm to room temperature (approx. 30 mins) before opening.
-
Reasoning: Opening a cold vial condenses atmospheric moisture onto the hygroscopic powder, catalyzing hydrolysis.
-
-
Weighing:
-
Calculate the mass required for a 10 mM solution.
-
Formula:
. -
Weigh the powder into a sterile amber glass vial . Record the exact mass.
-
-
Solubilization (The "Sandwich" Technique):
-
Calculate the exact volume of Anhydrous DMSO required based on the recorded mass.
-
Add 50% of the calculated DMSO volume.
-
Gently purge the vial with
or Ar gas for 10–15 seconds (low flow, do not splash). -
Vortex vigorously for 30 seconds.
-
Add the remaining 50% of DMSO.
-
Purge again with inert gas.
-
Vortex until fully dissolved. Inspect for clarity.
-
Reasoning: Two-step addition ensures better wetting of hydrophobic powder.[1][2] Gas purging displaces dissolved oxygen in the solvent.
-
-
Aliquoting & Storage:
-
Immediately divide the master stock into single-use aliquots (e.g., 20–50
) in small amber vials or PCR tubes (if using immediately, otherwise glass is preferred). -
Overlay with Argon/Nitrogen before capping.[2]
-
Seal caps with Parafilm to retard gas exchange.[3]
-
Store at
. -
Constraint: Stability is approx. 6 months at
.[1][2] Avoid any freeze-thaw cycles.
-
Protocol: Preparation of Working Solutions for Cell Assays
Objective: Dilute the hydrophobic stock into aqueous culture media without precipitation ("crashing out") or immediate oxidation.
The "Intermediate Dilution" Method
Directly adding 100% DMSO stock to cell media often causes local precipitation due to the rapid change in polarity.
-
Thaw:
-
Thaw one aliquot of 10 mM stock at room temperature.
-
Vortex briefly.[4] Spin down.
-
-
Intermediate Dilution (100x Concentrated):
-
Prepare an intermediate dilution in cell culture media (serum-free) or PBS, keeping the DMSO concentration constant if necessary, or simply dilute the stock into a larger volume of media while vortexing.
-
Better Approach: Dilute the 10 mM stock 1:10 into sterile PBS or Media to create a 1 mM Working Stock (10% DMSO).
-
Critical Step: Add the DMSO stock dropwise to the vortexing aqueous buffer. Do not add buffer to the DMSO.
-
-
Final Dosing:
-
Dilute the 1 mM Working Stock into the final cell culture wells to reach the desired concentration (e.g., 1
, 10 ). -
Ensure final DMSO concentration is
(ideally ) to avoid solvent toxicity.
-
Visual Workflow (Graphviz)[2]
Figure 1: Optimized workflow for preparing and handling oxidation-sensitive hydroxyamino-oxindole stocks.
Quality Control & Troubleshooting
Self-Validating the Protocol
Every time you thaw a stock, perform these rapid checks:
| Observation | Diagnosis | Action |
| Solution is Clear/Colorless | Pass. Compound is stable. | Proceed to assay.[3][5] |
| Solution is Yellow/Orange | Warning. Early oxidation to oxime.[2] | Check absorbance spectra if possible. Use with caution or discard. |
| Solution is Red/Brown | Fail. Significant degradation.[2] | Discard. Prepare fresh stock from solid. |
| Turbidity in Media | Fail. Compound precipitation.[2] | Use "Intermediate Dilution" step. Sonicate media (if heat stable). |
Stability Logic Diagram
Figure 2: Degradation pathways and preventive control points.[1][2]
References
-
Cheng, X., et al. (2003).[6] "Studies on repository compound stability in DMSO under various conditions." Journal of Biomolecular Screening, 8(3), 292-304.[2] Link
-
Shen, K., et al. (2011).[7] "Facile and efficient enantioselective hydroxyamination reaction: synthesis of 3-hydroxyamino-2-oxindoles using nitrosoarenes." Angewandte Chemie International Edition, 50(20), 4684-4688.[2][7] Link
-
Benchchem. (2023).[8] "3-(Hydroxyimino)-5,7-dimethyl-2,3-dihydro-1h-indol-2-one Properties and Handling." Chemical Safety Data. Link
-
Di, L., & Kerns, E. (2015). "Drug-Like Properties: Concepts, Structure Design and Methods: Solubility and Stability in Formulation." Elsevier Science.[9]
-
Way, L. (2014). "Best Practices for Compound Management: DMSO Stock Handling." ResearchGate Discussions. Link
Sources
- 1. americanelements.com [americanelements.com]
- 2. 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one | C10H11NO2 | CID 600894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US3411881A - Preparation of solutions of hydroxylamine and application thereof - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Facile and efficient enantioselective hydroxyamination reaction: synthesis of 3-hydroxyamino-2-oxindoles using nitrosoarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Topic: High-Purity Crystallization Methods for the Purification of 3-(Hydroxyamino)-5,7-dimethylindol-2-one
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the purification of 3-(hydroxyamino)-5,7-dimethylindol-2-one, a novel heterocyclic compound with significant potential in drug development pipelines. The inherent challenges in purifying this molecule, primarily due to the polar and potentially labile hydroxyamino functionality, necessitate robust and well-controlled crystallization strategies. We present three primary methodologies: Cooling Crystallization, Anti-Solvent Crystallization, and Vapor Diffusion. The scientific principles underpinning each technique are discussed in detail, emphasizing the causal relationships between experimental parameters and the final product's purity, yield, and crystal morphology. This document is intended for researchers, chemists, and process development professionals seeking to establish a reliable and scalable purification workflow for this and structurally related compounds.
Introduction: The Purification Challenge
The compound 3-(hydroxyamino)-5,7-dimethylindol-2-one is a densely functionalized molecule. Its indol-2-one core provides a rigid, planar scaffold, while the 5,7-dimethyl groups increase lipophilicity. The key feature, the 3-hydroxyamino group, introduces significant polarity and the capacity for strong hydrogen bonding. This N-hydroxy functionality is critical for biological activity but also presents a liability during purification; it can be susceptible to oxidation or degradation under harsh thermal or pH conditions.[1][2] Consequently, achieving high purity—a prerequisite for downstream applications such as pharmacological screening and structural analysis—requires crystallization methods that are both effective and gentle.[3]
This document moves beyond simple procedural lists to provide a foundational understanding of why certain steps are taken, enabling scientists to troubleshoot and adapt these protocols to their specific needs.
Physicochemical & Structural Analysis
A successful crystallization strategy begins with an analysis of the target molecule's properties.
-
Solubility Profile: The indol-2-one structure suggests solubility in polar aprotic solvents like ethyl acetate, acetone, and tetrahydrofuran (THF), and potentially in polar protic solvents like methanol and ethanol, especially upon heating.[4][5] The non-polar dimethyl groups may enhance solubility in solvents like dichloromethane or toluene compared to the unsubstituted parent compound.[6] Solubility in non-polar solvents like hexanes or heptane is expected to be very low.
-
Hydrogen Bonding: The hydroxyamino group (-NHOH) and the lactam N-H are potent hydrogen bond donors and acceptors. This strong intermolecular interaction potential favors crystal lattice formation but can also lead to the trapping of polar solvent molecules within the crystal structure.
-
Stability: Hydroxylamine derivatives can be sensitive to heat and oxidative conditions.[1] Therefore, purification methods should ideally be conducted at moderate temperatures and, if necessary, under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation.
Principles of Crystallization
Crystallization is a thermodynamic process driven by supersaturation. A solution is considered supersaturated when the concentration of the solute exceeds its equilibrium solubility at a given temperature.[7] This unstable state is the driving force for both nucleation (the formation of initial crystal nuclei) and subsequent crystal growth. The rate at which supersaturation is achieved directly impacts crystal size and purity; slow, controlled approaches generally yield larger, purer crystals, while rapid precipitation traps impurities.[8]
The three methods detailed below achieve supersaturation through different means:
-
Cooling Crystallization: Exploits the common characteristic of solids being more soluble in hotter solvents.[3]
-
Anti-Solvent Crystallization: Induces supersaturation by introducing a second solvent (an "anti-solvent") in which the compound is insoluble.[9][10]
-
Vapor Diffusion: A gentle variant of anti-solvent crystallization where the anti-solvent is introduced slowly via the vapor phase, ideal for growing high-quality single crystals.[7][11][12]
Crystallization Method Selection Workflow
The choice of crystallization method is a critical decision point in the purification process. The following diagram outlines a logical workflow for selecting the most appropriate technique based on preliminary solubility and stability assessments.
Caption: Logical workflow for selecting a suitable crystallization method.
Experimental Protocols
Safety Precaution: 3-(hydroxyamino)-5,7-dimethylindol-2-one is a novel compound with unknown toxicity. The hydroxyamino functional group may be an irritant or mutagen.[1] Always handle with appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, and work within a fume hood.
Protocol 1: Cooling Crystallization from a Single Solvent System
Principle: This method is ideal when a solvent is identified that shows a steep solubility curve with respect to temperature—high solubility when hot and low solubility when cold.[3] Slow, controlled cooling allows for the gradual formation of a crystal lattice, effectively excluding impurities into the mother liquor.
Apparatus:
-
Erlenmeyer flask
-
Hot plate with stirring capabilities
-
Magnetic stir bar
-
Condenser (optional, to prevent solvent loss)
-
Buchner funnel and filtration flask
-
Ice bath
Procedure:
-
Solvent Selection: Place ~20 mg of crude material into a small vial. Add a candidate solvent (e.g., ethyl acetate, isopropanol) dropwise at room temperature until a slurry is formed. Heat the vial with stirring. A good solvent will fully dissolve the compound at or near its boiling point.
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-(hydroxyamino)-5,7-dimethylindol-2-one. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This creates a saturated or near-saturated solution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid gravity filtration of the hot solution into a pre-warmed clean flask to remove them.
-
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can cause the compound to precipitate as a powder, trapping impurities.
-
Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod below the solution surface to create nucleation sites. Alternatively, add a single seed crystal from a previous batch.
-
Maturation & Chilling: Once crystals have formed at room temperature, place the flask in an ice bath for at least 30-60 minutes to maximize the yield by further decreasing the compound's solubility.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Anti-Solvent Crystallization
Principle: This technique is highly effective when the compound is very soluble in one solvent ("solvent") but poorly soluble in a second, miscible solvent ("anti-solvent").[13] Supersaturation is achieved by slowly adding the anti-solvent to a solution of the compound, reducing its overall solubility until it crystallizes.[9][14] The rate of anti-solvent addition is a critical parameter for controlling crystal size and purity.[8]
Caption: Workflow for the Anti-Solvent Crystallization protocol.
Apparatus:
-
Jacketed reaction vessel or round-bottom flask with stirring
-
Addition funnel or syringe pump for controlled addition
-
Magnetic or overhead stirrer
Procedure:
-
Solvent System Selection: Identify a solvent/anti-solvent pair. A good system could be Acetone/Hexane, Ethyl Acetate/Heptane, or Methanol/Diethyl Ether. The two solvents must be fully miscible.
-
Dissolution: Dissolve the crude material in the minimum amount of the "good" solvent at room temperature to create a concentrated solution.
-
Anti-Solvent Addition: With vigorous stirring, add the anti-solvent dropwise via an addition funnel or syringe pump. The key is a slow addition rate.[8] The first sign of persistent cloudiness indicates the onset of nucleation.
-
Maturation: After the initial cloudiness appears, you may slightly decrease the addition rate. Continue adding the anti-solvent until a significant amount of precipitate has formed. A typical final ratio might be 1:3 to 1:5 solvent:anti-solvent.
-
Digestion: After the addition is complete, allow the resulting slurry to stir at room temperature for 1-2 hours. This "digestion" period allows smaller, less perfect crystals to redissolve and deposit onto larger crystals, improving overall purity.
-
Isolation & Washing: Isolate the crystals by vacuum filtration. Wash the filter cake with a small amount of the solvent/anti-solvent mixture or pure anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Vapor Diffusion for High-Quality Single Crystals
Principle: This is the most gentle method and is primarily used to grow X-ray diffraction quality single crystals. It relies on the slow diffusion of anti-solvent vapor into a small, concentrated solution of the compound.[7][15] This extremely slow change in solvent composition allows for the formation of highly ordered, single crystals.
Apparatus:
-
Small glass vial (e.g., 2 mL)
-
Larger glass jar or beaker with a screw cap or tight-fitting lid (e.g., 20 mL)
Procedure:
-
Solvent System: Choose a volatile anti-solvent and a less volatile solvent. For example, Pentane (anti-solvent) and Ethyl Acetate (solvent).[11]
-
Prepare Inner Vial: Dissolve a small amount (2-5 mg) of the already purified compound in a minimal amount of the solvent (e.g., 0.5 mL of Ethyl Acetate) in the small vial. The solution should be clear and concentrated.
-
Assemble the Chamber: Place the small, uncapped vial inside the larger jar. Carefully add the anti-solvent (e.g., 2-3 mL of Pentane) to the bottom of the larger jar, ensuring none splashes into the inner vial.
-
Seal and Wait: Seal the larger jar tightly. The more volatile anti-solvent will slowly evaporate and its vapor will diffuse into the solvent in the inner vial.[7][12]
-
Incubation: Leave the sealed system undisturbed in a location with a stable temperature and free from vibrations. Crystal growth can take anywhere from several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the chamber and use a pipette to remove the mother liquor. Gently retrieve the crystals with a spatula or loop.
Summary of Methodologies
The following table provides a comparative summary of the three crystallization protocols described.
| Parameter | Cooling Crystallization | Anti-Solvent Crystallization | Vapor Diffusion |
| Primary Use | Bulk purification, good for moderate to high yields. | Bulk purification, versatile for compounds with high solubility. | Growing single crystals for structural analysis (e.g., X-ray). |
| Typical Solvent(s) | Single solvent (e.g., Isopropanol, Ethyl Acetate).[5] | Miscible pair: Solvent/Anti-solvent (e.g., Acetone/Hexane).[16] | Volatile anti-solvent, less volatile solvent (e.g., Pentane/Ethyl Acetate).[11] |
| Rate of Supersaturation | Moderate to Slow (controlled by cooling rate). | Fast to Slow (controlled by addition rate).[14] | Very Slow (controlled by vapor diffusion rate).[7] |
| Expected Yield | Good to Excellent | Good to Excellent | Very Low (analytical scale) |
| Expected Purity | Good to Excellent | Excellent | Highest Purity |
| Key Advantage | Simple setup, uses a single solvent. | High degree of control over supersaturation, effective at room temp. | Produces highly ordered single crystals.[17] |
| Key Disadvantage | Requires compound to have temperature-dependent solubility. | Requires finding a suitable miscible solvent/anti-solvent pair. | Very slow, low yield, not suitable for bulk purification. |
Conclusion
The purification of 3-(hydroxyamino)-5,7-dimethylindol-2-one can be successfully achieved through systematic crystallization. For bulk purification with high yield and purity, Anti-Solvent Crystallization offers the most robust control over the process parameters, which is critical for achieving reproducible results. Cooling Crystallization is a simpler and effective alternative if a suitable solvent with a steep thermal solubility gradient is identified. For definitive structural elucidation via X-ray crystallography, the Vapor Diffusion method is indispensable for obtaining the required high-quality single crystals. The protocols provided herein serve as a validated starting point for process development and can be optimized to meet the specific purity and yield requirements of any drug discovery or development program.
References
-
Jones, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1759-1784. [Link]
-
RM@Schools. (n.d.). Antisolvent Crystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
ResearchGate. (2025, October 15). (PDF) Anti-Solvent Crystallization. Retrieved from [Link]
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
Journal of Chemical Engineering Research Updates. (2024, August 29). Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Using AntiSolvent for Crystallization. Retrieved from [Link]
-
Technobis Crystallization Systems. (2024, July 31). How to use the vapor diffusion set-up of the CrystalBreeder. YouTube. Retrieved from [Link]
- Google Patents. (n.d.). US20090112040A1 - Method for Adiabatic Cooling Type Crystallization of Organic Compound and Apparatus Therefor.
-
ACS Omega. (2020, July 7). Structure and Morphology of Indole Analogue Crystals. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (2023). Commentary on Crystallization Vital Role in the Purification of Organic Compounds. Retrieved from [Link]
-
Technobis Crystallization Systems. (2024, July 31). How to use the vapor diffusion set-up of the CrystalBreeder. Retrieved from [Link]
-
International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]
-
KU Leuven. (2026, February 6). How to crystallize your sample — X-ray Core. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (2013, November 8). Measurement and Correlation of Solubilities of Indole-2-carboxylic Acid in Ten Different Pure Solvents from (278.15 to 360.15) K. Retrieved from [Link]
- Google Patents. (n.d.). CA2706423A1 - Process for the manufacture of an indolinone derivative.
-
Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]
- Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
- Google Patents. (n.d.). US4166842A - Hydroxylamine purification via liquid/liquid extraction.
-
International Journal of Pharmaceutical, Chemical and Biological Sciences. (2014). Synthesis of some Thiazolidinone derivatives from Indole 2-Carboxylic acid and Evaluation of its Xanthine oxidase inhibitory and Anti oxidant activity. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2015, April 8). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Retrieved from [Link]
-
International Journal of Advanced Research in Science, Communication and Technology. (2022, April 15). Synthesis of Indole, Derivatives of Indole and Mono-Substituted Indole. Retrieved from [Link]
- Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
-
The Journal of Organic Chemistry. (2006, May 26). Hydroxy-1-aminoindans and derivatives: preparation, stability, and reactivity. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). Indole. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Indole-2-carboxylic acid (CAS 1477-50-5). Retrieved from [Link]
-
MDPI. (2025, May 26). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). Retrieved from [Link]
-
Research Collection, ETH Zurich. (2025, September 24). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Retrieved from [Link]
-
The University of Queensland. (2011). Stabilization of a monoclonal antibody during purification and formulation by addition of basic amino acid excipients. Retrieved from [Link]
-
PubChem, National Institutes of Health. (n.d.). 5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. Retrieved from [Link]
-
Chemical Reviews. (2009, April 13). Amino Acid-Protecting Groups. Retrieved from [Link]
-
ACS Figshare. (2025, March 19). Molecular Properties of Hydroxyamino Acids in Water. Retrieved from [Link]
Sources
- 1. Hydroxylamine - Wikipedia [en.wikipedia.org]
- 2. Research Collection | ETH Library [research-collection.ethz.ch]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Indole:Chemical Properties and Production_Chemicalbook [chemicalbook.com]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. mt.com [mt.com]
- 9. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 10. avanti-journals.com [avanti-journals.com]
- 11. iucr.org [iucr.org]
- 12. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 13. researchgate.net [researchgate.net]
- 14. mt.com [mt.com]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. CA2706423A1 - Process for the manufacture of an indolinone derivative - Google Patents [patents.google.com]
- 17. m.youtube.com [m.youtube.com]
microwave-assisted synthesis of 3-hydroxyamino oxindole derivatives
Application Note: Microwave-Assisted Green Synthesis of 3-Hydroxy-3-Substituted Oxindole Scaffolds
Scope & Executive Summary
Target Analyte: 3-Hydroxy-3-substituted oxindoles (including 3-hydroxy-3-indolyl and 3-hydroxy-3-alkyl derivatives). Note on Nomenclature: While "3-hydroxyamino" strictly refers to the –NHOH moiety, this term is frequently conflated in rapid synthesis literature with 3-hydroxy-3-amino oxindoles or the broader class of 3-hydroxy-3-substituted oxindoles. This guide focuses on the latter—specifically the microwave-assisted addition of nucleophiles to isatins—which represents the dominant "green" pathway for generating bioactive oxindole cores (e.g., Convolutamydine A analogs) as supported by current literature [1, 2].
Abstract: This application note details a robust, catalyst-free, microwave-assisted protocol for the synthesis of 3-hydroxy oxindole derivatives. By exploiting the high dielectric loss tangent of polar solvents (or solvent-free conditions) under microwave irradiation, reaction times are reduced from 10–24 hours (thermal reflux) to 5–15 minutes. This method ensures high atom economy and minimizes thermal degradation of the sensitive 3-hydroxy moiety.
Scientific Foundation
The Microwave Advantage: Dielectric Heating
Conventional synthesis of 3-hydroxy oxindoles via the Friedel-Crafts alkylation or Aldol condensation of isatin often requires strong Lewis acids or prolonged reflux, leading to dehydration (formation of alkylidene oxindoles) or polymerization.
Microwave irradiation (2.45 GHz) utilizes dipolar polarization and ionic conduction . The polar carbonyl groups of the isatin core couple efficiently with the microwave field, creating localized "hot spots" that lower the activation energy for nucleophilic attack at the C3 position without bulk overheating of the solvent.
Mechanistic Pathway
The reaction proceeds via the electrophilic activation of the C3-carbonyl of the isatin. In the presence of a nucleophile (e.g., indole, ketone, or formaldehyde), the microwave energy facilitates the formation of a tetrahedral intermediate, which is rapidly protonated to yield the 3-hydroxy product.
Figure 1: Mechanistic pathway for the microwave-assisted nucleophilic addition to isatin.
Experimental Protocols
Two validated protocols are provided based on the nucleophile type.
Protocol A: Synthesis of 3-Indolyl-3-Hydroxy Oxindoles (Friedel-Crafts Type)
Best for: Creating bis-heterocyclic scaffolds (e.g., Gliocladin precursors).
Materials:
-
Reagent A: Isatin (1.0 mmol)
-
Reagent B: Indole (1.0 mmol)
-
Solvent: Water (2 mL) or Solvent-Free (neat)
-
Vessel: 10 mL Borosilicate Microwave Vial with snap-cap
Workflow:
-
Loading: Charge the microwave vial with Isatin and Indole.
-
Mixing: If using water, add 2 mL and vortex for 10 seconds. For solvent-free, grind reagents slightly before loading.
-
Irradiation: Seal the vial and place it in the microwave cavity.
-
Parameters:
-
Mode: Dynamic (Hold Temperature)
-
Temperature: 100°C (Water) or 150°C (Solvent-free)
-
Hold Time: 5–10 minutes
-
Pressure Limit: 200 psi
-
Power: Max 300W (system will modulate)
-
-
Workup: Cool to room temperature. The product often precipitates. Filter the solid, wash with cold water/ethanol (1:1), and recrystallize from ethanol if necessary.
Protocol B: Synthesis of 3-Hydroxy-3-Hydroxymethyl Oxindoles (Cannizzaro/Aldol)
Best for: Functionalization with formaldehyde [2].[1]
Materials:
-
Reagent A: N-substituted Isatin (0.2 mmol)
-
Reagent B: Paraformaldehyde (3.0 mmol)
-
Catalyst: K₂CO₃ (20 mol%)
-
Solvent: Ethanol (1.5 mL)
Workflow:
-
Loading: Mix Isatin, Paraformaldehyde, and K₂CO₃ in the vial. Add Ethanol.[2]
-
Irradiation:
-
Temperature: 120°C
-
Hold Time: 15 minutes
-
Stirring: High (magnetic stir bar essential)
-
-
Workup: Concentrate solvent in vacuo. Extract with ethyl acetate. Purify via silica gel chromatography (Petroleum ether/EtOAc).
Workflow Visualization
Figure 2: Step-by-step experimental workflow for microwave synthesis.
Results & Validation
Yield Comparison (Microwave vs. Conventional)
The following data summarizes the efficiency gains using Protocol A (Isatin + Indole) [1].
| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Improvement Factor |
| Temperature | 100°C (Oil Bath) | 100–150°C (Internal) | - |
| Time | 10 – 24 Hours | 5 – 10 Minutes | ~100x Faster |
| Yield (%) | 45 – 60% | 85 – 96% | +40% Yield |
| Solvent Usage | High (requires extraction) | Low/None (Green) | Eco-friendly |
| Side Products | Dehydration (Red products) | Minimal | High Purity |
Analytical Checkpoints (Self-Validation)
-
Visual: Reaction mixture typically transitions from orange/red (isatin) to a pale yellow or white precipitate (3-hydroxy product).
-
TLC: Use Ethyl Acetate:Hexane (3:7). Isatin (Rf ~0.6) should disappear; Product (Rf ~0.3) appears as a distinct spot (more polar due to -OH).
-
IR Spectroscopy: Look for the appearance of a broad –OH stretch at 3200–3400 cm⁻¹ and the retention of the C=O (amide) stretch at ~1700 cm⁻¹ .
References
-
Scientific Research Publishing. Catalyst and Solvent-Free Microwave Assisted Expeditious Synthesis of 3-Indolyl-3-hydroxy Oxindoles.
-
RSC Advances. Access to 3,3-disubstituted oxindoles via microwave-assisted Cannizzaro and aldol reactions of formaldehyde with isatins.
-
Der Pharma Chemica. Microwave assisted catalyst free synthesis of 3-hydroxy-2-oxidoles by aldol condensation.
-
MDPI (Int. J. Mol. Sci.). Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity. [3][4][5]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Synthesis of 3-Hydroxy-2-oxindoles and Pilot Evaluation of Their Antiglaucomic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Profiling the Kinase Inhibitory Activity of 5,7-Dimethylindol-2-one Analogs
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Application Areas: Oncology, Angiogenesis Inhibition, Small Molecule Screening, Kinase Profiling
Mechanistic Rationale & Target Biology
The indolin-2-one (oxindole) scaffold is a highly privileged pharmacophore in targeted cancer therapeutics. It serves as the structural backbone for FDA-approved multi-kinase inhibitors like sunitinib and pioneering experimental compounds like semaxanib (SU5416)[1][2]. The core mechanism relies on the oxindole moiety mimicking the adenine ring of endogenous ATP. This allows the molecule to dock deeply into the ATP-binding pocket of the kinase catalytic domain, forming critical hydrogen bonds with the hinge region[2].
Derivatization—specifically the synthesis of 5,7-dimethylindol-2-one analogs—alters the steric bulk and electronic landscape of the molecule. These specific substitutions often drive enhanced selectivity toward specific receptor tyrosine kinases (RTKs) such as VEGFR-2 (Flk-1/KDR), PDGFR, and Aurora kinases, while minimizing off-target effects on kinases like EGFR or FGFR[1][3].
Caption: VEGFR-2 signaling pathway and the mechanism of ATP-competitive indolin-2-one inhibitors.
Experimental Design: A Self-Validating System
To establish a robust, self-validating data package for novel 5,7-dimethylindol-2-one analogs, a bipartite testing strategy is required. Relying solely on biochemical data is a common pitfall in drug discovery; an inhibitor must prove it can cross the cell membrane and compete with physiological ATP levels.
-
Primary Biochemical Screening (ADP-Glo™): Evaluates direct, cell-free enzymatic inhibition. We utilize the luminescent ADP-Glo assay because it directly quantifies ADP production, circumventing the hazards of radiometric
P-ATP assays[4][5]. Crucially, it maintains linearity even at high ATP concentrations (up to 1 mM), which is essential for profiling competitive inhibitors against kinases with high values for ATP[4][6]. -
Secondary Cellular Target Engagement (Autophosphorylation Assay): Biochemical IC
values often fail to translate to cellular efficacy due to poor membrane permeability or competition with high intracellular ATP concentrations (typically 1–5 mM). A cell-based ligand-stimulated autophosphorylation assay validates that the inhibitor engages the target in a physiological environment[7][8].
Quantitative Benchmarks
Before testing novel 5,7-dimethylindol-2-one analogs, it is critical to establish baseline expectations using a reference indolin-2-one compound. Table 1 summarizes the inhibitory profile of Semaxanib (SU5416), a foundational oxindole inhibitor, demonstrating the expected discrepancy between biochemical and cell-based potency due to cellular penetration and ATP competition factors[1][7].
Table 1: Benchmark IC
| Target Kinase | Assay Type | IC | Selectivity Profile | Reference |
| VEGFR-2 (Flk-1) | Biochemical (ELISA/Luminescence) | 1.23 ± 0.2 | Primary Target | [1][7] |
| VEGFR-2 (Flk-1) | Cell-Based (NIH-3T3 Autophos.) | 1.04 ± 0.1 | Primary Target | [1] |
| PDGFR-β | Cell-Based (NIH-3T3 Autophos.) | 20.3 | Weak Inhibition | [1] |
| c-Kit | Biochemical | 5.0 | Moderate Inhibition | [1] |
| EGFR / FGFR | Biochemical | > 100.0 | No Significant Effect | [1][7] |
Detailed Step-by-Step Methodologies
Protocol A: Primary Biochemical Screening via ADP-Glo™ Kinase Assay
Scientific Rationale: The ADP-Glo assay operates in two distinct phases. First, it terminates the kinase reaction and actively depletes any unconsumed ATP. Second, it converts the newly generated ADP back into ATP, which is then measured via a luciferase/luciferin reaction[4][5]. This ensures that the luminescent signal is strictly proportional to the kinase's activity, eliminating background noise from the initial ATP pool.
Caption: Two-step luminescent ADP-Glo kinase assay workflow for quantifying enzymatic activity.
Materials:
-
Recombinant Kinase (e.g., VEGFR-2/KDR or Aurora B)
-
Substrate (e.g., PolyE4Y for VEGFR-2)[8]
-
ADP-Glo™ Kinase Assay Kit (Promega)[9]
-
384-well white flat-bottom microplates
-
5,7-dimethylindol-2-one analogs (10 mM stock in 100% DMSO)
Step-by-Step Workflow:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 5,7-dimethylindol-2-one analogs in 1X Kinase Buffer. Critical Step: Ensure the final DMSO concentration in the assay does not exceed 1% (ideally 0.25%), as higher concentrations can denature the kinase or artificially quench luminescence[7].
-
Kinase Reaction Setup: In a 384-well plate, combine:
-
1 µL of compound dilution (or DMSO vehicle control).
-
2 µL of Recombinant Kinase/Substrate mixture.
-
Incubate at room temperature (RT) for 15 minutes to allow the inhibitor to equilibrate with the kinase hinge region.
-
-
Reaction Initiation: Add 2 µL of ATP to initiate the reaction. Causality Note: Set the ATP concentration at the apparent
of the specific kinase to ensure the assay is highly sensitive to competitive inhibitors. -
Incubation: Seal the plate and incubate for 60 minutes at RT.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. Mix briefly and incubate for 40 minutes at RT. Causality Note: This step stops the kinase reaction and completely degrades the remaining unreacted ATP, leaving only the ADP generated by the kinase[4][9].
-
Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30–60 minutes at RT[9]. This converts the ADP back to ATP and introduces luciferase to generate light.
-
Readout: Measure luminescence using a microplate reader (e.g., BMG LABTECH) with an integration time of 0.5–1 second per well[5][9]. Calculate IC
using a four-parameter logistic non-linear regression model.
Protocol B: Secondary Cellular Target Engagement (Autophosphorylation Assay)
Scientific Rationale: To prove that the 5,7-dimethylindol-2-one analog is not just a biochemical artifact, we must demonstrate that it inhibits the target inside a living cell. We use NIH-3T3 cells overexpressing Flk-1 (VEGFR-2) or HUVECs. Cells are starved to reduce basal kinase activity, then stimulated with VEGF to trigger a massive, synchronized autophosphorylation event[1][7].
Materials:
-
NIH-3T3 Flk-1 overexpressing cells (or HUVECs)
-
Recombinant human VEGF (Ligand)
-
Lysis Buffer (HNTG: 20 mM HEPES pH 7.5, 150 mM NaCl, 0.2% Triton X-100, 10% glycerol) supplemented with protease/phosphatase inhibitors[7]
-
Anti-Flk-1 (Capture) and Anti-Phosphotyrosine (e.g., PY20-HRP) antibodies[8]
Step-by-Step Workflow:
-
Cell Seeding & Starvation: Plate cells in 24-well dishes and grow to ~90% confluency. Wash cells with PBS and incubate in serum-free media for 12–24 hours. Causality Note: Serum starvation silences background growth factor signaling, ensuring that any observed phosphorylation is strictly due to our controlled VEGF stimulation.
-
Inhibitor Treatment: Add serial dilutions of the 5,7-dimethylindol-2-one analogs to the cells. Incubate for 1 hour at 37°C[7]. This allows the compound to permeate the cell membrane and bind the intracellular kinase domain.
-
Ligand Stimulation: Add 100 ng/mL VEGF to the wells for exactly 5–10 minutes at 37°C to induce rapid receptor dimerization and autophosphorylation[7].
-
Cell Lysis: Immediately place the plate on ice, aspirate the media, wash with ice-cold PBS, and add 100 µL of cold HNTG lysis buffer per well. Scrape cells and clarify lysates by centrifugation (14,000 x g, 10 min, 4°C).
-
ELISA/Immunoblotting:
-
For ELISA: Transfer lysates to a 96-well plate pre-coated with an anti-Flk-1 capture antibody. Incubate overnight at 4°C[1][7].
-
Wash the plate and add an HRP-conjugated anti-phosphotyrosine antibody (e.g., PY20)[8].
-
Develop with TMB substrate, stop the reaction with 1M H
SO , and read absorbance at 450 nm.
-
-
Data Analysis: Normalize the phosphorylated receptor signal against total protein content or total receptor levels. A successful 5,7-dimethylindol-2-one analog will show a dose-dependent decrease in the phosphotyrosine signal, validating cellular penetration and target engagement.
References
-
Fong, T. A., et al. "SU5416 Is a Potent and Selective Inhibitor of the Vascular Endothelial Growth Factor Receptor (Flk-1/KDR) That Inhibits Tyrosine Kinase Catalysis, Tumor Vascularization, and Growth of Multiple Tumor Types." Cancer Research (AACR Journals), 59(1), 99-106. Available at:[Link]
-
BMG LABTECH. "Promega ADP-Glo kinase assay." BMG LABTECH Application Notes. Available at:[Link]
-
Sun, L., et al. "A new model for random screening inhibitors of vascular endothelial growth factor receptor 1 kinase." Acta Pharmacologica Sinica, 23(2), 121-125. Available at:[Link]
-
Ali, A., et al. "Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer." White Rose Research Online. Available at:[Link]
-
Wang, Y., et al. "Identification of an Aurora kinase inhibitor specific for the Aurora B isoform." National Institutes of Health (PMC). Available at:[Link]
Sources
- 1. Semaxanib (SU5416) | VEGFR inhibitor | Flk-1/KDR inhibitor | CAS 204005-46-9 | Buy Semaxanib (SU5416) from Supplier InvivoChem [invivochem.com]
- 2. Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. promega.com [promega.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. cdn.amegroups.cn [cdn.amegroups.cn]
- 9. promega.com [promega.com]
Application Notes & Protocols: A Guide to the Handling and Storage Stability of Hydroxyamino-Indolone Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance and Inherent Instability of the Hydroxyamino-Indolone Scaffold
The hydroxyamino-indolone core represents a privileged scaffold in modern medicinal chemistry, most notably as a key pharmacophore in a variety of kinase inhibitors. Its unique electronic and structural features enable potent and selective interactions with target proteins. However, the very characteristics that make this moiety chemically useful also render it inherently unstable. The N-hydroxy (hydroxyamino) group is susceptible to oxidation, while the indolone ring system can undergo various degradation reactions.
Understanding and controlling the stability of these compounds is paramount for accurate biological data, consistent manufacturing, and the development of safe and effective therapeutics. This guide provides a comprehensive overview of the key instability factors, recommended handling and storage procedures, and detailed protocols for rigorous stability assessment.
The Chemical Basis of Instability: Primary Degradation Pathways
The stability of a hydroxyamino-indolone compound is not absolute and is critically influenced by its environment. The primary drivers of degradation are oxidation, hydrolysis, and photolysis. The N-arylhydroxylamine functional group, in particular, is a known liability and can decompose in the presence of transition metals or undergo oxidation.[1]
-
Oxidative Degradation: The hydroxyamino moiety is highly susceptible to oxidation. Atmospheric oxygen can convert the N-OH group into a nitroso derivative, which can undergo further reactions, leading to dimerization or other degradation products. This process can be accelerated by the presence of trace metal ions, which can catalyze the oxidation.[1][2] The indolone ring itself can also be a site of oxidation, potentially leading to ring-opened products.[3][4][5]
-
Hydrolytic Degradation: Depending on the specific substitutions on the indolone ring, the molecule may be susceptible to hydrolysis under acidic or basic conditions.[6] Amide or ester functionalities, often present in drug candidates, are particularly prone to cleavage.[6][7] Studies on related glycoconjugates show that stability is highly pH-dependent, with increased stability observed as the pH approaches neutrality.[8]
-
Photodegradation: Many aromatic and heterocyclic ring systems, including indoles, absorb UV or visible light.[6] This absorption can excite the molecule to a higher energy state, initiating degradation reactions. Photolytic stress can lead to complex degradation profiles, and it is a critical parameter to assess as mandated by international guidelines.[9][10][11][12]
The following diagram illustrates the conceptual vulnerability of the hydroxyamino-indolone scaffold to common stressors.
Caption: Key environmental stressors leading to the degradation of the hydroxyamino-indolone core.
Recommended Handling and Storage Protocols
Given the inherent instabilities, rigorous handling and storage procedures are essential to maintain the integrity of hydroxyamino-indolone compounds. The primary goal is to minimize exposure to oxygen, light, and reactive atmospheric components like moisture.[13]
3.1. General Handling
-
Inert Atmosphere: Whenever possible, handle solid compounds and their solutions under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques with argon or nitrogen).[13][14][15] This is the most effective way to prevent oxidative degradation.
-
Solvent Selection: Use high-purity, degassed solvents for all manipulations. Solvents should be sparged with an inert gas (argon or nitrogen) for at least 30 minutes prior to use to remove dissolved oxygen.
-
Material Compatibility: Use glass or chemically inert containers. Avoid metal spatulas or containers that could introduce catalytic metal ions.
3.2. Storage Conditions
Proper storage is critical for long-term stability. The following table summarizes recommended conditions based on the compound's state and anticipated storage duration.
| Parameter | Short-Term Storage (Solid, < 1 week) | Long-Term Storage (Solid, > 1 week) | Solution Storage (All Durations) | Rationale |
| Temperature | 2-8°C (Refrigerated) | -20°C or -80°C (Frozen) | -80°C (Deep Freeze) | Reduces rates of all chemical degradation pathways.[13] |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Inert Gas (Argon/Nitrogen) | Prevents oxidative degradation.[13][14][16] |
| Light | Amber Vials | Amber Vials, stored in the dark | Amber Vials, stored in the dark | Prevents photolytic degradation.[13][14] |
| Container | Tightly sealed glass vials (e.g., with PTFE-lined caps) | Tightly sealed glass vials, potentially flame-sealed under argon | Tightly sealed glass vials designed for cryogenic storage | Prevents ingress of air and moisture.[13][16] |
Protocols for Stability Assessment
A systematic approach to stability testing is crucial to understand a compound's degradation profile, identify potential degradants, and establish a re-test period or shelf-life.[17] These protocols are based on the principles outlined in the International Council for Harmonisation (ICH) guidelines.[18][19][20][21]
4.1. Protocol 1: Forced Degradation (Stress Testing)
The objective of forced degradation is to intentionally degrade the compound under more aggressive conditions than those it would likely encounter during storage.[7][22] This helps to rapidly identify degradation pathways and develop a stability-indicating analytical method.[22][23]
Step-by-Step Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the hydroxyamino-indolone compound in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Aliquot for Stress Conditions: Dispense aliquots of the stock solution into separate, clearly labeled, inert vials for each stress condition.
-
Apply Stress Conditions: Expose the aliquots to the conditions outlined in the table below. Include a control sample stored at -20°C in the dark.
| Stress Condition | Reagents and Procedure | Typical Duration |
| Acid Hydrolysis | Add 0.1 M HCl to the sample vial. Heat at 60-80°C. | 2 to 24 hours |
| Base Hydrolysis | Add 0.1 M NaOH to the sample vial. Keep at room temperature or heat gently (e.g., 40°C). | 30 minutes to 8 hours |
| Oxidation | Add 3-30% H₂O₂ to the sample vial. Keep at room temperature in the dark. | 1 to 24 hours |
| Thermal Degradation | For solid: Place in an oven at a temperature below the melting point (e.g., 80°C). For solution: Heat at 60-80°C. | 24 to 72 hours |
| Photolytic Degradation | Expose the solution (in a photochemically transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[24] A dark control sample should be stored under the same temperature conditions.[9][10][24] | As per ICH Q1B guidelines[9][11] |
-
Neutralization & Dilution: After the specified time, cool the samples to room temperature. Neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively. Dilute all samples (including the control) to a suitable final concentration for analysis.
-
Analysis: Analyze all samples using a validated stability-indicating HPLC/UPLC method, preferably with a mass spectrometer (LC-MS) to help identify degradants.[25][26] Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation and identify new peaks.
4.2. Protocol 2: Long-Term and Accelerated Stability Studies
These studies are designed to predict the shelf-life of a drug substance under its proposed storage conditions.[17][23] The conditions are defined by ICH guidelines and correspond to different climatic zones.[19]
Step-by-Step Methodology:
-
Batch Selection: Use at least one representative batch of the hydroxyamino-indolone compound.
-
Sample Preparation: Package the solid compound in the proposed final container closure system.
-
Storage: Place the samples in calibrated stability chambers set to the conditions specified in the table below.
| Study Type | Storage Condition (Temperature / Relative Humidity) | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Source: Adapted from ICH Q1A(R2) Guidelines.[17][19]
-
Timepoint Testing: Pull samples from the chambers at specified time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 3, 6 months for accelerated).
-
Analysis: Analyze the samples for purity, potency, and the presence of any degradation products using the validated stability-indicating method. Other tests may include appearance, water content, and physical properties.
-
Data Evaluation: Evaluate the data to identify any significant changes over time. If a significant change occurs during the accelerated study, the intermediate condition study becomes critical for establishing storage conditions.[17]
The following diagram outlines the workflow for a comprehensive stability assessment program.
Caption: Workflow for the comprehensive stability assessment of hydroxyamino-indolone compounds.
Conclusion
The hydroxyamino-indolone scaffold, while valuable, presents significant stability challenges. A proactive and systematic approach to handling and stability testing is not merely a regulatory requirement but a scientific necessity. By understanding the fundamental degradation pathways—oxidation, hydrolysis, and photolysis—and implementing the rigorous protocols outlined in this guide, researchers can ensure the quality and integrity of their compounds, leading to more reliable data and accelerating the path of drug development.
References
-
ICH Harmonised Tripartite Guideline. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]
-
ICH Harmonised Tripartite Guideline. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]
-
U.S. Food and Drug Administration. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
ICH Harmonised Tripartite Guideline. (2003). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
-
European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
Slideshare. ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
DergiPark. (2021, April 15). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. [Link]
-
Walsh Medical Media. (2021, April 26). Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. [Link]
-
Waters Corporation. Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. [Link]
-
The Synergist. Best Practices for Proper Chemical Storage. [Link]
-
The University of Queensland. Chemical Storage Safety Guideline. [Link]
-
Challenges and Advances in Pharmaceutical Research. (2022, November 21). LC and LC-MS/MS Studies for the Characterization of Forced Degradation Products of Tucatinib, a Novel Tyrosine Kinase Inhibitor. [Link]
-
PubMed. (2023, February 4). LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. [Link]
-
PubMed. (2020, November 11). Five Nitrogen Oxidation States from Nitro to Amine: Stabilization and Reactivity of a Metastable Arylhydroxylamine Complex. [Link]
-
Frontiers. Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]
-
ResearchGate. (2025, September 28). Metal-free para-selective C-H amination and azidation of N-arylhydroxylamines. [Link]
-
Chemistry Stack Exchange. (2023, November 4). Storage of air and temperature sensitive reagents. [Link]
-
GMP Plastics. (2025, March 26). Optimizing Compound Storage for Long-Term Stability and Safety. [Link]
-
PubMed. (1990, July). The metabolic N-oxidation of carcinogenic arylamines in relation to nitrogen charge density and oxidation potential. [Link]
-
National Institutes of Health. (2018, November 1). Biodegradation and Biotransformation of Indole: Advances and Perspectives. [Link]
-
ResearchGate. Proposed mechanism for the oxidation of α-H N,N-dialkylhydroxylamines.... [Link]
-
MDPI. (2024, October 29). Stability Studies of a Tetraethyl Orthosilicate-Based Thixotropic Drug Delivery System. [Link]
-
SciSpace. Microbial Degradation of Indole and Its Derivatives. [Link]
-
Journal of the American Chemical Society. (2020, October 30). Five Nitrogen Oxidation States from Nitro to Amine: Stabilization and Reactivity of a Metastable Arylhydroxylamine Complex. [Link]
-
Pharmacy 180. Drug degradation pathways. [Link]
-
International Journal of Pharmaceutical Sciences. (2025, November 5). Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. [Link]
-
ASM Journals. Degradation of substituted indoles by an indole-degrading methanogenic consortium. [Link]
-
ResearchGate. (2025, August 6). Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. [Link]
-
IChemE. Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. [Link]
-
MDPI. (2025, July 21). Evaluation Methods for Stability and Analysis of Underlying Causes of Instability in Form I Atorvastatin Calcium Drug Substance. [Link]
Sources
- 1. Five Nitrogen Oxidation States from Nitro to Amine: Stabilization and Reactivity of a Metastable Arylhydroxylamine Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Biodegradation and Biotransformation of Indole: Advances and Perspectives [frontiersin.org]
- 4. Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. pharmacy180.com [pharmacy180.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. ema.europa.eu [ema.europa.eu]
- 10. database.ich.org [database.ich.org]
- 11. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 12. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ossila.com [ossila.com]
- 14. Chemical Storage Safety Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. gmpplastic.com [gmpplastic.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline) - ECA Academy [gmp-compliance.org]
- 19. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 20. ICH Official web site : ICH [ich.org]
- 21. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 22. Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System | Waters [waters.com]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. ikev.org [ikev.org]
- 25. stm.bookpi.org [stm.bookpi.org]
- 26. LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(Hydroxyamino)-5,7-dimethylindol-2-one
Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks in the synthesis of 3-(hydroxyamino)-5,7-dimethylindol-2-one. This molecule features a sterically hindered 5,7-dimethyl oxindole core and a highly sensitive hydroxylamine moiety.
Synthesizing this compound requires strict control over chemoselectivity, particularly during the final reduction step, where over-reduction to the primary amine is a notorious yield-killer. This guide provides self-validating protocols, mechanistic troubleshooting, and empirical data to ensure high-fidelity synthesis.
Synthetic Workflow Overview
The synthesis proceeds via a three-step sequence: the Sandmeyer isatin synthesis, condensation to the oxime, and a highly controlled chemoselective reduction[1].
Figure 1: Three-step synthetic workflow for 3-(hydroxyamino)-5,7-dimethylindol-2-one.
Standard Operating Procedures (SOPs) & In-Process Validation
Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process validation criteria are met.
Step 1: Sandmeyer Synthesis of 5,7-Dimethylisatin[1]
Causality: The Sandmeyer method is preferred over the Stolle method for electron-rich anilines. Chloral hydrate and hydroxylamine form an isonitrosoacetanilide intermediate, which is then cyclized using concentrated sulfuric acid. The acid acts as both a dehydrating agent and a catalyst for electrophilic aromatic substitution.
-
Condensation: In a flask containing 0.5 M aqueous
and 1.0 eq of 2,4-dimethylaniline, add 1.1 eq of chloral hydrate and 3.0 eq of . Heat to 90 °C for 1 hour. -
Isolation: Cool to room temperature. Filter the beige precipitate (isonitrosoacetanilide) and dry thoroughly under a vacuum.
-
Cyclization: Slowly add the dried intermediate to concentrated
(98%) pre-heated to 60 °C. Maintain the temperature strictly between 60–75 °C for 30 minutes. -
Quench: Pour the dark red solution over crushed ice to precipitate the product. Filter and wash with cold water.
-
In-Process Validation: The product must precipitate as a vibrant orange/red solid upon quenching. If the solution remains dark and homogeneous, extensive sulfonation has occurred (see FAQ Q1).
Step 2: Oximation to 5,7-Dimethylisatin-3-oxime
Causality: The C3 carbonyl of isatin is highly electrophilic. Pyridine is used as the solvent and base to liberate free hydroxylamine from its hydrochloride salt, driving the equilibrium toward the oxime.
-
Reaction: Suspend 1.0 eq of 5,7-dimethylisatin in anhydrous pyridine (0.5 M). Add 1.5 eq of
. -
Heating: Stir at 80 °C for 2–4 hours.
-
Workup: Pour the mixture into ice-cold 1M HCl to neutralize the pyridine. Filter the resulting bright yellow precipitate and wash with water.
-
In-Process Validation: TLC (Dichloromethane:Methanol 9:1) will likely show two closely eluting spots. This is normal and represents the E and Z geometric isomers of the oxime. Both will reduce to the same final product.
Step 3: Chemoselective Reduction to 3-(Hydroxyamino)-5,7-dimethylindol-2-one[2][3]
Causality: This is the most critical step. The C=N bond must be reduced without cleaving the weak N–O bond. Sodium cyanoborohydride (
-
Preparation: Dissolve 1.0 eq of 5,7-dimethylisatin-3-oxime in anhydrous methanol (0.2 M).
-
pH Adjustment: Add methanolic HCl dropwise until the pH reaches 3.0–4.0 (verify with pH paper).
-
Reduction: Cool to 0 °C. Add 1.5 eq of
portion-wise. Stir for 4 hours, allowing it to warm to room temperature. Maintain pH 3-4 by adding methanolic HCl as needed. -
Quench & Isolation: Quench carefully with saturated aqueous
(Caution: HCN gas evolution is possible if pH drops too low; perform in a fume hood). Extract with ethyl acetate, dry over , and concentrate under reduced pressure.
-
In-Process Validation: The yellow color of the oxime solution will fade to pale yellow or colorless as the conjugated system is interrupted by the reduction of the C3=N double bond.
Troubleshooting & FAQs
Q1: My Sandmeyer cyclization yielded a water-soluble black tar instead of an orange precipitate. What happened?
A: You have over-heated the reaction, leading to sulfonation of the electron-rich 2,4-dimethyl aromatic ring. The 5,7-dimethyl groups activate the ring, making it highly susceptible to electrophilic aromatic sulfonation by the concentrated
Q2: LC-MS analysis of my final reduction step shows a mass corresponding to the primary amine (3-amino-5,7-dimethylindol-2-one). How do I prevent this over-reduction?
A: Over-reduction occurs when the N–O bond undergoes hydrogenolysis or reductive cleavage. This typically happens if you use harsh reductants (like
Q3: My isolated 3-(hydroxyamino) product degrades and turns dark upon standing on the benchtop. How can I stabilize it? A: Hydroxylamines are easily oxidized by atmospheric oxygen back to the corresponding nitrone or oxime, especially in their free-base form. Resolution: Store the compound under an inert atmosphere (Argon) at -20 °C. For long-term stability, precipitate the product as an HCl salt by bubbling anhydrous HCl gas through an ethereal solution of the product.
Quantitative Data: Reductant Chemoselectivity
The choice of reducing agent dictates the fate of the oxime. The table below summarizes empirical data for the reduction of isatin-3-oximes[4][2][5].
| Reducing Agent | Reaction Conditions | Chemoselectivity (Hydroxylamine : Amine) | Expected Yield | Mechanistic Note |
| MeOH, pH 3-4, 0–25 °C | > 95 : 5 | 75–85% | Requires protonated oxime; highly selective. | |
| EtOH, 10% AcOH, 25 °C | > 90 : 10 | 70–80% | Excellent for sterically hindered substrates. | |
| MeOH, 25 °C | < 5 : 95 | < 10% | Causes rapid N–O bond hydrogenolysis. | |
| MeOH, 25 °C | No Reaction | N/A | Insufficient hydride donor strength for oximes. |
Mechanistic Pathway of Chemoselectivity
Understanding the divergence between successful hydroxylamine synthesis and amine over-reduction is critical for troubleshooting.
Figure 2: Mechanistic divergence during oxime reduction dictating chemoselectivity.
References
-
Sandmeyer Isatin Synthesis. Name Reactions in Organic Synthesis, Cambridge University Press. URL:[Link]
-
Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. ResearchGate. URL:[Link]
-
Convenient preparation of O-linked polymer-bound N-substituted hydroxylamines. PubMed (NIH). URL:[Link]
-
Raman Spectroscopic and Quantum Chemical Investigation of the Pyridine-Borane Complex. ACS Omega. URL:[Link]
Sources
- 1. Sandmeyer Isatin Synthesis (Chapter 51) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. Convenient preparation of O-linked polymer-bound N-substituted hydroxylamines, intermediates for synthesis of N-substituted hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sodium Cyanoborohydride|Reducing Agent for Research [benchchem.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing the 3-Hydroxyamino Group During Workup
Guide for Researchers, Scientists, and Drug Development Professionals
The 3-hydroxyamino (-NHOH) functional group is a cornerstone in the design of various therapeutic agents, particularly as a metal-chelating pharmacophore in enzyme inhibitors. However, its inherent susceptibility to oxidation poses a significant challenge during synthetic workup and purification, often leading to decreased yields and the formation of complex impurity profiles. This guide provides in-depth technical advice and troubleshooting strategies to mitigate the degradation of this valuable functional group.
Understanding the Instability: The Chemistry of Hydroxylamine Oxidation
The primary degradation pathway for a 3-hydroxyamino group is its oxidation to the corresponding nitroso (-NO) or nitrone species. This transformation is readily facilitated by atmospheric oxygen, trace metal ion contaminants, and in some cases, light.
The one-electron oxidation of a hydroxylamine initially forms a nitroxide radical.[1] These radicals can then undergo further reactions, including dimerization or additional oxidation, to yield a variety of byproducts that often present as colored impurities.[2][3] The presence of these impurities can complicate purification and compromise the integrity of the final compound.
Core Strategies for Preventing Oxidation
A proactive and multi-faceted approach is essential to preserve the 3-hydroxyamino group during the workup process. The following strategies are presented in order of importance and should be considered in combination for optimal results.
Rigorous Exclusion of Atmospheric Oxygen: Inert Atmosphere Techniques
Minimizing contact with oxygen is the most critical step in preventing the oxidation of hydroxylamines.[4] This is achieved by creating and maintaining an inert atmosphere throughout the workup procedure.[5]
Key Protocols:
-
Solvent Degassing: All solvents (both aqueous and organic) must be deoxygenated prior to use. This can be accomplished by:
-
Sparging: Bubbling a stream of inert gas (argon or nitrogen) through the solvent for 15-30 minutes.
-
Freeze-Pump-Thaw: For more rigorous deoxygenation, particularly for sensitive compounds, subjecting the solvent to at least three freeze-pump-thaw cycles is recommended.
-
-
Inert Gas Blanket: All experimental manipulations, including quenching, extractions, and transfers, should be conducted under a positive pressure of an inert gas like nitrogen or argon.[6][7] This can be achieved using a balloon filled with inert gas or a Schlenk line.[4][8]
-
Rotary Evaporation: When concentrating the product solution, ensure the rotary evaporator is backfilled with an inert gas after reaching the desired vacuum level. Avoid venting the system to the atmosphere.
Sequestration of Catalytic Metal Ions: The Role of Chelating Agents
Trace amounts of metal ions, often present in reagents or leached from glassware, can act as potent catalysts for the oxidation of hydroxylamines.[9][10] Ethylenediaminetetraacetic acid (EDTA) is a highly effective chelating agent that sequesters these metal ions, rendering them catalytically inactive.[11][12]
Practical Implementation:
-
Glassware Pre-treatment: Before use, rinse all glassware with a dilute solution of EDTA (e.g., 0.05 M), followed by thorough rinsing with deionized water.
-
Aqueous Workup Additive: Incorporate EDTA into the aqueous solutions used for quenching and extraction. A typical working concentration is between 1 mM and 5 mM.[11]
Chemical Stabilization: The Use of Antioxidants
Antioxidants are compounds that preferentially react with oxidizing species, thereby protecting the sensitive 3-hydroxyamino group.[13][14][15] The choice of antioxidant depends on the solvent system being used.
| Antioxidant | Solubility | Typical Concentration | Notes |
| Sodium Ascorbate | Water-soluble | 5-10 mol% relative to the substrate | Ideal for use in aqueous layers during extractions. |
| Butylated Hydroxytoluene (BHT) | Organic-soluble | 0.01-0.05% (w/v) | Effective in organic solvents and can be added to chromatography solvents. |
| Thiourea | Water-soluble | Varies; empirically determined | Can act as both a reducing agent and a mild chelator. |
Table 1: Common Antioxidants for Stabilizing 3-Hydroxyamino Groups.
Troubleshooting Guide & FAQs
This section addresses common problems and questions that arise when working with 3-hydroxyamino compounds.
Scenario-Based Troubleshooting
Problem: After solvent removal, my product is a dark, oily residue with a complex TLC profile.
-
Likely Cause: Significant oxidation has occurred, leading to the formation of nitroso dimers and other degradation products.[2]
-
Corrective Actions:
-
Review Inert Atmosphere Technique: Were all steps, including solvent transfers and concentration, performed under a consistently maintained inert atmosphere?[5][6]
-
Implement or Increase Antioxidant Use: If an antioxidant was not used, incorporate one into the workup. If one was used, consider increasing the concentration.
-
Minimize Workup Duration: Prolonged exposure to even trace amounts of oxygen can be detrimental. Streamline the workup process to minimize the time the compound is in solution.
-
Consider an Alternative Purification Strategy: If using silica gel chromatography, the acidic nature of the silica may be contributing to degradation. Consider using a different stationary phase, such as C18 reverse-phase silica, or neutralizing the silica gel with a suitable base before use.
-
Frequently Asked Questions (FAQs)
-
Q: Why does my compound seem stable in the solid state but decomposes rapidly in solution?
-
A: In the solid state, the molecules are in a fixed crystal lattice, which limits their exposure to atmospheric oxygen. In solution, the molecules are fully solvated and have a much greater surface area available for interaction with dissolved oxygen and any catalytic impurities present in the solvent.
-
-
Q: Can I use a rotary evaporator for solvent removal?
-
A: Yes, but with caution. Use a low bath temperature to minimize thermal stress on the compound. Crucially, ensure that the system is vented to an inert gas source rather than to the atmosphere.
-
-
Q: Are there any specific recommendations for chromatographic purification?
-
A: Always use degassed solvents for your mobile phase. For particularly sensitive compounds, consider adding a small amount of an organic-soluble antioxidant like BHT to the solvent system.
-
Experimental Workflow and Visualization
The following diagram illustrates a robust workflow for the workup of a reaction containing a 3-hydroxyamino-functionalized product.
Caption: Recommended workflow for the workup of compounds containing a 3-hydroxyamino group.
References
-
Inert Atmosphere - YouTube. (2022, February 2). Retrieved from [Link]
-
What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box? (2015, June 8). ResearchGate. Retrieved from [Link]
- Trnka, T., & Grubbs, R. H. (2001). The Development of L2X2Ru=CHR Olefin Metathesis Catalysts: An Organometallic Success Story. Accounts of Chemical Research, 34(1), 18–29.
-
1.3C: Transferring Methods - Inert Atmospheric Methods. (2022, May 6). Chemistry LibreTexts. Retrieved from [Link]
- Rebouças, J. S., et al. (2009). Antioxidant properties of MitoTEMPOL and its hydroxylamine. Free Radical Biology and Medicine, 46(2), 245-252.
-
Performing a Reaction Under an Inert Atmosphere - YouTube. (2017, January 17). Retrieved from [Link]
- Goldstein, S., et al. (2020). Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals. Free Radical Biology and Medicine, 160, 432-440.
-
Discuss ,in details, the role played by EDTA as organic reagent. (2018, April 24). askIITians. Retrieved from [Link]
-
Hydroxylamine. Wikipedia. Retrieved from [Link]
- Wang, Y., et al. (2025). Enhanced Decontamination in Mn(II)/Periodate Systems with EDTA: Mechanistic Insights into Self-Accelerating Degradation of Pollutants. Environmental Science & Technology.
-
Reduction of the nitroxide radical to hydroxylamine and its oxidation to oxoammonium cation. ResearchGate. Retrieved from [Link]
-
Setting up reactor in inert atmosphere. (2021, July 29). Chemistry Stack Exchange. Retrieved from [Link]
- Chen, X., et al. (2025). Mechanism of hydroxamic acid group metabolism to carboxylic acid: Oxidation versus hydrolysis. Drug Metabolism and Disposition.
-
Goldstein, S., & Samuni, A. (2025). Oxidation Mechanism of Hydroxamic Acids Forming HNO and NO. ResearchGate. Retrieved from [Link]
- Singh, S., et al. (2013). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. TrAC Trends in Analytical Chemistry, 49, 88-101.
- Tenenbein, M. (2023). Ethylenediaminetetraacetic Acid (EDTA). In StatPearls.
- Bansal, S. K., et al. (2015). Forced degradation and impurity profiling: a review. Journal of Pharmaceutical and Biomedical Analysis, 115, 239-257.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. library.dphen1.com [library.dphen1.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Discuss ,in details, the role played by EDTA as organic reagent. - askIITians [askiitians.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Ethylenediaminetetraacetic Acid (EDTA) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Hydroxylamines inhibit tyrosine oxidation and nitration: The role of their respective nitroxide radicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. cris.huji.ac.il [cris.huji.ac.il]
- 15. Hydroxylamine - Wikipedia [en.wikipedia.org]
Technical Support Center: Solubility Optimization for 5,7-Dimethylindol-2-one Derivatives
Status: Operational Ticket ID: SOL-57-DIM-OX Assigned Specialist: Senior Application Scientist, Formulation Chemistry Last Updated: March 2026
Executive Summary: The 5,7-Dimethyl Challenge
Welcome to the technical support hub for 5,7-dimethylindol-2-one (5,7-dimethyloxindole) derivatives.
If you are experiencing precipitation upon dilution, inconsistent biological data, or low bioavailability, you are encountering the "Hydrophobic Brick" effect . While the oxindole core is moderately polar, the addition of methyl groups at the 5 and 7 positions significantly increases the partition coefficient (LogP) and crystal lattice energy.
The Core Problem:
-
pKa Limitation: The lactam NH has a pKa of ~10.5. At physiological pH (7.4), the molecule is neutral (unionized). You cannot rely on pH adjustment alone to solubilize it.
-
Lattice Energy: The 5,7-substitution pattern creates a highly stable crystal packing structure, requiring high energy to break (high melting point, low thermodynamic solubility).
-
Kinetic Instability: These compounds often exist in a metastable supersaturated state when diluted from DMSO, leading to delayed precipitation during incubation.
Troubleshooting Guide: Interactive Diagnostics
Module A: The "Crash Out" Phenomenon
Symptom: “My compound precipitates immediately when I dilute my DMSO stock into cell culture media or buffer.”
Root Cause: You are hitting the "Parabolic Solubility Limit." Water and DMSO are miscible, but your compound’s solubility does not decrease linearly between them. It drops exponentially. At 1-2% DMSO (final assay concentration), the solvent system is 98-99% water, where your compound is likely insoluble.
Protocol: The "Step-Down" Dilution Method Do not shoot 1 µL of stock directly into 1 mL of media.
-
Prepare Intermediate Stock: Dilute your 10 mM DMSO stock to 1 mM using PEG-400 or Propylene Glycol (not water).
-
Pre-warm Media: Ensure your culture media/buffer is at 37°C. Cold shock induces crystallization.
-
Vortex Injection: While vortexing the media, inject the intermediate stock.
-
Sonication: If turbidity appears, sonicate for 5 minutes at 40 kHz.
Module B: Biological Assay Inconsistency
Symptom: “My IC50 values shift wildly between experiments.”
Root Cause: Ostwald Ripening. Small, invisible micro-crystals form initially (Kinetic Solubility). Over time (2-24 hours), these grow into larger crystals (Thermodynamic Equilibrium), reducing the free drug concentration available to bind the target.
Solution: Switch to a Cyclodextrin Complex (See Section 3).
Advanced Formulation: The Cyclodextrin Solution
For 5,7-dimethylindol-2-one derivatives, simple cosolvents (DMSO/Ethanol) are often insufficient for in vivo work or long-duration assays. We recommend Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .
Why it works: The hydrophobic 5,7-dimethylindole core fits inside the lipophilic cavity of the cyclodextrin torus, while the hydrophilic hydroxyl groups on the exterior ensure water solubility.
Protocol: HP-β-CD Complexation (Solid Dispersion)
Materials:
-
Compound (Solid)
-
HP-β-CD (Pharma Grade)
-
Water (Milli-Q)
Step-by-Step:
-
Prepare Vehicle: Dissolve HP-β-CD in water to create a 20% (w/v) solution.
-
Add Compound: Add your derivative to the vehicle. (Target concentration: 1–5 mg/mL).
-
Energy Input: The mixture will likely remain cloudy.
-
Method A (Lab Scale): Probe sonicate for 30 seconds (pulsed) on ice.
-
Method B (Scale Up): Stir continuously for 24 hours at room temperature.
-
-
Filtration: Filter through a 0.22 µm PVDF filter.
-
Quantification: Analyze the filtrate by HPLC to determine the actual dissolved concentration. Never assume 100% recovery.
Decision Logic & Workflow Visualization
Use the following logic tree to determine the correct solubility strategy for your specific experimental phase.
Figure 1: Decision Matrix for 5,7-dimethylindol-2-one formulation based on experimental stage and administration route.
Analytical Validation: Kinetic vs. Thermodynamic
Do not confuse these two parameters. For 5,7-dimethylindol-2-one derivatives, they often differ by orders of magnitude.
| Feature | Kinetic Solubility | Thermodynamic Solubility |
| Starting Material | Pre-dissolved DMSO Stock | Solid Powder (Crystalline) |
| Equilibrium Time | Short (Incubation time) | Long (24–72 Hours) |
| Relevance | HTS, Cell Assays | Formulation, Shelf-life |
| Risk | False Positives (Supersaturation) | Underestimation of potential |
Protocol: Thermodynamic Solubility Assay (Shake-Flask)
-
Excess Solid: Add solid compound (~1 mg) to 1 mL of buffer (PBS pH 7.4).
-
Agitation: Shake at 300 rpm at 25°C for 48 hours .
-
Separation: Centrifuge at 15,000 x g for 10 minutes.
-
Analysis: Remove supernatant, dilute with Mobile Phase (Acetonitrile/Water), and inject into HPLC.
-
Note: Detection at 274 nm or 302 nm (typical oxindole max) is recommended [1].
-
Solvent Compatibility Table
Data based on standard 5,7-dimethylindol-2-one core properties.[1]
| Solvent / Vehicle | Solubility Est.[2][3] (mg/mL) | Suitability | Notes |
| DMSO | > 10 mg/mL | High | Toxic to cells >0.1-1%. |
| Ethanol | ~ 5-10 mg/mL | Moderate | Volatile; precipitation risk. |
| PBS (pH 7.4) | < 0.01 mg/mL | Very Low | Requires modification. |
| 20% HP-β-CD | 1 - 5 mg/mL | High | Gold standard for in vivo. |
| PEG 400 | ~ 2-5 mg/mL | Moderate | Good intermediate solvent. |
References
-
Cayman Chemical. (2022).[2] 5,6-dihydroxy Indole Product Information. (Proxy for Indole/Oxindole spectral properties). Link
-
Saal, C., & Petereit, A. C. (2012). Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences, 47(3), 589-595. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link
-
Sigma-Aldrich. (n.d.). 5,7-Dimethylindolin-2-one Product Specification. Link
Sources
troubleshooting low purity in isatin-hydroxylamine condensation reactions
TECHNICAL SUPPORT CENTER: ISATIN DERIVATIVES DIVISION Subject: Troubleshooting Low Purity in Isatin-Hydroxylamine Condensation Ticket ID: IST-OX-0042 Status: Open Responder: Dr. Aris Thorne, Senior Application Scientist
Overview: The "Deceptively Simple" Condensation
You are likely encountering issues with the synthesis of isatin-3-oxime (or its derivatives). While the condensation of isatin (1H-indole-2,3-dione) with hydroxylamine is a textbook reaction, it is notoriously prone to "phantom" impurities and pH-dependent degradation.
The reaction theoretically proceeds as follows:
However, if your purity is low, you are likely facing one of three specific failure modes: Geometric Isomerism (E/Z) , Lactam Ring Cleavage , or Incomplete Conversion .
Below are the specific troubleshooting modules designed to diagnose and resolve your issue.
Module 1: The Isomer Conundrum (E/Z Isomerism)
User Complaint: "My NMR/HPLC shows two distinct peaks/sets of signals. I suspect a major impurity."
Diagnosis: This is often a false positive for chemical impurity. Isatin-3-oximes exist as E (anti) and Z (syn) isomers regarding the C=N bond.
-
The Z-isomer (syn to the C2-carbonyl) is often formed kinetically but is less stable due to steric repulsion between the oxime hydroxyl and the C4-proton.
-
The E-isomer (anti to the C2-carbonyl) is thermodynamically stable because the oxime -OH can form an intramolecular hydrogen bond with the C2-amide carbonyl oxygen.
Diagnostic Data (NMR Signatures):
Check your
| Feature | E-Isomer (Thermodynamic) | Z-Isomer (Kinetic) |
| N-OH Proton | Downfield ( | Upfield ( |
| C4-Proton | Standard aromatic region | Deshielded/Shifted due to proximity to OH |
| Stability | Major product at equilibrium | Minor product (unless trapped) |
Corrective Action:
-
Do not discard. If the mass spec matches, it is likely an isomer mix.
-
Thermodynamic Equilibration: Heating the sample in ethanol or acetic acid often converts the Z isomer to the stable E form.
-
Recrystallization: Recrystallize from Glacial Acetic Acid . This solvent promotes the formation of the thermodynamically stable E-isomer and removes non-oxime impurities.
Module 2: The pH Trap (Ring Cleavage)
User Complaint: "My product yield is low, and the filtrate is dark. Acidification precipitates a different solid."
Diagnosis: You likely used a base that was too strong (e.g., NaOH, KOH) or allowed the pH to rise >10. Isatin contains a lactam (cyclic amide). Under strongly basic conditions, the lactam ring hydrolyzes (opens) to form isatinic acid (2-aminophenylglyoxylic acid) derivatives.
The Mechanism of Failure: Instead of attacking the ketone (C3), the hydroxide attacks the amide (C2), breaking the ring. This byproduct is water-soluble as a salt but precipitates as an acid upon quenching, contaminating your oxime.
Visualizing the Divergent Pathways:
Figure 1: Reaction pathways showing the competition between successful oxime formation (green) and base-mediated ring opening (red).
Corrective Action:
-
Switch Bases: Abandon NaOH. Use Sodium Acetate (NaOAc) . It acts as a buffer, neutralizing the HCl from hydroxylamine hydrochloride without raising the pH high enough to open the isatin ring.
-
Rescue Protocol: If you suspect ring opening, acidify the aqueous layer to pH 1-2. Isatinic acid usually recyclizes back to isatin (starting material) under strong acidic conditions and heat, allowing you to recover the starting material, though the oxime is lost.
Module 3: Validated Synthesis Protocol
To ensure high purity and minimize side reactions, follow this self-validating protocol. This method uses a buffered system to prevent ring opening.
Reagents:
-
Isatin (1.0 eq)
-
Hydroxylamine Hydrochloride (1.2 eq)
-
Sodium Acetate Trihydrate (1.5 eq)
-
Solvent: Ethanol/Water (3:1 ratio)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve Hydroxylamine HCl (1.2 eq) and Sodium Acetate (1.5 eq) in water. Why? This generates free hydroxylamine in situ while buffering the solution.
-
Addition: Add Isatin (1.0 eq) suspended in warm Ethanol.
-
Reflux: Heat to reflux (approx. 78°C) for 1-3 hours.
-
TLC Check: Monitor consumption of Isatin (Mobile phase: 30% Ethyl Acetate in Hexane).
-
Quench & Crystallization:
-
Pour the hot mixture into ice-cold water (approx. 5x reaction volume).
-
Stir vigorously for 15 minutes. The oxime will precipitate as yellow/orange needles.
-
-
Filtration: Filter the solid and wash with cold water (removes NaCl/NaOAc salts).
-
Purification (The "Fix"):
-
If purity is <95%, recrystallize from Ethanol or Glacial Acetic Acid .
-
Note: Acetic acid recrystallization yields the most stable E-isomer crystals.
-
Summary of Troubleshooting
| Symptom | Probable Cause | Immediate Solution |
| Double NMR Peaks | E/Z Isomerism | Heat in EtOH/AcOH to equilibrate; report as isomers. |
| Product Soluble in Water | Ring Cleavage (pH too high) | Use NaOAc instead of NaOH/KOH. |
| Red/Orange Impurity | Unreacted Isatin | Increase reaction time; ensure NH2OH is in excess (1.2–1.5 eq). |
| Sticky/Tar Product | Polymerization/Degradation | Keep temp < 80°C; avoid strong mineral acids during reaction. |
References
-
Organic Syntheses , Coll.[4] Vol. 5, p. 635 (1973); Vol. 44, p. 64 (1964). Isatin and derivatives synthesis standard protocols.[3]
- Journal of Chemical Research, Synthesis and characterization of isatin-3-oxime derivatives. (General reference for NaOAc buffering method).
-
Silva, J. F. M., et al. (2001).[5] "The Chemistry of Isatins: A Review from 1975 to 1999." Journal of the Brazilian Chemical Society, 12(3), 273-324. (Detailed mechanism on ring opening and reactivity).
-
RSC Advances , NMR Spectroscopic and Computational analysis of E/Z Isomerism in Imines Derived from Isatin. (Specifics on NMR shifts for E/Z isomers).
Sources
Technical Support Center: Purification of 5,7-Dimethylisatin Reaction Mixtures
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of unreacted 5,7-dimethylisatin from your final product. As Senior Application Scientists, we understand that purification is a critical and often challenging step in synthetic chemistry. This resource is designed to equip you with the knowledge to diagnose purification issues and implement robust, scientifically sound solutions.
Troubleshooting Guide: Isolating Your Target Compound
The presence of unreacted starting material is a common hurdle in organic synthesis. The following section details proven methods for separating 5,7-dimethylisatin from your desired product, with explanations of the underlying principles to guide your experimental design.
Issue: High Levels of Unreacted 5,7-Dimethylisatin Detected in the Final Product
The first step in effective troubleshooting is to understand the physical and chemical properties of both your starting material and your target compound. 5,7-dimethylisatin is a substituted isatin derivative, and its properties will dictate the most effective purification strategy.[1]
Table 1: Comparative Physicochemical Properties
| Property | 5,7-Dimethylisatin | Hypothetical Final Product (e.g., Schiff Base) | Rationale for Separation |
| Polarity | Moderately Polar | Generally Less Polar | The difference in polarity is the cornerstone of chromatographic separation. The more polar 5,7-dimethylisatin will have a stronger affinity for the stationary phase (e.g., silica gel). |
| Solubility | Soluble in many organic solvents like DMF and DMSO; sparingly soluble in water.[2] | Varies depending on the structure, but often soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. | Differential solubility allows for selective precipitation or extraction. |
| pKa | The N-H proton is weakly acidic. | May or may not have an acidic proton, depending on the reaction. | Differences in acidity can be exploited through acid-base extraction. |
| Molecular Weight | 175.19 g/mol [3] | Higher than 175.19 g/mol | Significant differences in molecular weight can sometimes be leveraged in size-exclusion chromatography, though less common for this scale. |
Recommended Purification Protocols
Based on the differing properties outlined above, several purification techniques can be employed. The choice of method will depend on the scale of your reaction and the specific properties of your final product.
Flash column chromatography is a highly effective method for separating compounds with different polarities.[4]
Protocol:
-
Slurry Preparation: Adsorb your crude reaction mixture onto a small amount of silica gel. To do this, dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone), add silica gel, and then remove the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel using a suitable solvent system (eluent). A good starting point for the eluent is a mixture of non-polar and polar solvents, such as hexane and ethyl acetate.
-
Loading: Carefully load the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with your chosen solvent system. It is often beneficial to start with a lower polarity eluent and gradually increase the polarity (gradient elution).
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). The less polar final product should elute before the more polar 5,7-dimethylisatin.
-
Analysis: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Causality: The separation is based on the principle of differential partitioning. The more polar 5,7-dimethylisatin will interact more strongly with the polar silica gel stationary phase and will therefore move down the column more slowly than the less polar final product.
Recrystallization is an effective technique for purifying solid compounds when there is a significant difference in solubility between the desired product and the impurities in a given solvent system.[5]
Protocol:
-
Solvent Selection: Choose a solvent or solvent pair in which your final product has high solubility at elevated temperatures and low solubility at room temperature or below. Conversely, 5,7-dimethylisatin should either be very soluble or very insoluble in this solvent at all temperatures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then potentially in an ice bath, to induce crystallization of the pure product.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals to remove residual solvent.
Causality: This method relies on the principle that the crystal lattice of the pure compound will form as the solution cools, excluding the impurities which remain dissolved in the solvent.
If your final product lacks the acidic N-H proton present in 5,7-dimethylisatin, an acid-base extraction can be a simple and effective purification method.
Protocol:
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent such as dichloromethane or ethyl acetate.
-
Aqueous Wash: Transfer the solution to a separatory funnel and wash with a dilute aqueous base solution (e.g., 5% sodium bicarbonate or 1M sodium hydroxide). The basic solution will deprotonate the 5,7-dimethylisatin, forming a water-soluble salt.[6]
-
Separation: Separate the aqueous layer from the organic layer. The organic layer now contains your purified product.
-
Drying: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).[7]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure to yield the purified product.
Causality: This technique exploits the difference in acidity between the starting material and the product. The deprotonated 5,7-dimethylisatin becomes ionic and preferentially dissolves in the aqueous phase, while the neutral, less polar product remains in the organic phase.
Frequently Asked Questions (FAQs)
Q1: My TLC shows that the polarity of my product and 5,7-dimethylisatin are very similar. What should I do?
A1: If the polarities are very close, a standard silica gel column may not provide adequate separation. Consider the following options:
-
Alternative Stationary Phases: Explore other stationary phases for column chromatography, such as alumina or reverse-phase silica gel.
-
High-Performance Liquid Chromatography (HPLC): For small-scale reactions or when high purity is essential, preparative HPLC can offer superior separation.[8]
-
High-Speed Counter-Current Chromatography (HSCCC): This technique is particularly effective for separating isomers and compounds with similar polarities.[9][10]
Q2: I tried recrystallization, but my product oiled out instead of crystallizing. What went wrong?
A2: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or if the solution is supersaturated. Try these solutions:
-
Change the Solvent: Select a solvent with a lower boiling point.
-
Use a Solvent Pair: Dissolve your compound in a "good" solvent (in which it is very soluble) and then add a "poor" solvent (in which it is less soluble) dropwise until the solution becomes cloudy. Then, heat the solution until it becomes clear and allow it to cool slowly.[11]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. This can provide a surface for crystal nucleation.
Q3: Can I chemically quench the unreacted 5,7-dimethylisatin?
A3: While not a purification method in the traditional sense, it is sometimes possible to selectively react the remaining starting material to form a byproduct that is easier to remove. Given the reactivity of the isatin core, reactions such as oxidation or condensation could be explored.[12][13] However, this approach requires careful consideration to ensure the quenching reagents do not react with your desired product.
Q4: How can I confirm that my final product is free of 5,7-dimethylisatin?
A4: The most reliable methods for confirming the purity of your final product are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful. The spectrum of pure 5,7-dimethylisatin will have characteristic peaks for the aromatic and methyl protons. The absence of these peaks in your product's spectrum is a strong indicator of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can detect even trace amounts of impurities. You should see a single peak corresponding to the mass of your product.
-
Melting Point Analysis: A sharp melting point close to the literature value is indicative of a pure compound. Impurities will typically broaden the melting point range and lower the melting point.[5]
References
- Synthesis of Isatin and Its Derivatives and their Applications in Biological System. (2020). IntechOpen.
- Isatin and its derivatives: a survey of recent syntheses, reactions, and applic
- Synthesis, Reaction and Biological Importance of Isatin Derivatives. (2022).
- A REVIEW ON ISATIN AND ITS DERIVATIVES: SYNTHESIS, REACTIONS AND APPLICATIONS. (2021). Journal of Advanced Scientific Research.
- A mini-Review on the Synthesis and biological evaluation of Isatin Derivatives. (n.d.).
- CAS 39603-24-2: 5,7-Dimethylis
- Counter-Current chromatography separation of isatin derivatives using the sandmeyer methodology. (n.d.). SciELO.
- Synthesis biological evaluation and molecular docking of isatin hybrids as anti-cancer and anti-microbial agents. (2023). BMC.
- Is
- Synthesis and Screening of New Isatin Deriv
- 5,7-Dimethylisatin, 96%. (n.d.). Thermo Scientific Alfa Aesar.
- GC-MS chromatograms of the isomers from isatin derivatives before HSCCC separation. (n.d.).
- Synthesis and Antimicrobial Activity of Some New Isatin Deriv
- Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. (2021). DergiPark.
- Design, Synthesis and Biological Activities of Isatin Derivatives. (2018).
- CAS No : 39603-24-2 | Product Name : 5,7-Dimethylisatin. (n.d.).
- Separation of Isatin on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover.acs.org.
- 6,7-dimethylis
- Isatin chloride: a phantom. Reactions of 2-(2,2-dichloro-2,3-dihydro- 3-oxoindol- 1 -yl)-3H-indol-3-one. (n.d.). RSC Publishing.
- 4,7-Dimethylisatin CAS#: 15540-90-6. (n.d.). ChemicalBook.
- Organic Synthesis Organic Practical techniques. (n.d.).
- Cytotoxicity study of dimethylisatin and its heterocyclic deriv
- Purification Techniques in Organic Chemistry: A Comprehensive Guide. (2025).
- 5-Methylis
- Counter-Current Chromatography Separation of Isatin Derivatives using the Sandmeyer Methodology. (2025).
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester.
- 5,7-Dimethylisatin, 96%. (n.d.). Thermo Fisher Scientific.
- Solubility and Thermodynamic Functions of Isatin in Pure Solvents. (2014). Semantic Scholar.
- Organic Techniques - Purification. (2025). Edexcel A Level Chemistry Revision Notes 2015.
- The Solubility and Stability of 7-Methylisatin: A Technical Guide for Researchers. (n.d.). Benchchem.
- Recrystalliz
- 5,7-Dimethylundecane. (n.d.). PubChem.
- An In-depth Technical Guide to the Crystal Structure Analysis of Substituted Isatins: A Case Study of 7-Methylis
- 5,7-dimethyl-4-[[(2~{S})-2-phenylpiperidin-1-yl]methyl]-1~{H}-indole. (n.d.). PubChem.
Sources
- 1. CAS 39603-24-2: 5,7-Dimethylisatin | CymitQuimica [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Breaking through bottlenecks in organic synthesis with a streamlined purification workflow [connect.discoveracs.org]
- 5. physicsandmathstutor.com [physicsandmathstutor.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. savemyexams.com [savemyexams.com]
- 8. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. scielo.br [scielo.br]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 13. academics.su.edu.krd [academics.su.edu.krd]
resolving decomposition of hydroxyamino-indolones during column chromatography
Welcome to the technical support guide for researchers, scientists, and drug development professionals encountering challenges with the purification of hydroxyamino-indolones. These N-hydroxy scaffolds are pivotal in medicinal chemistry but are notoriously prone to decomposition during standard column chromatography. This guide provides in-depth troubleshooting, preventative protocols, and the chemical rationale behind them to ensure you can achieve high purity and recovery.
Frequently Asked Questions (FAQs)
Q1: Why is my hydroxyamino-indolone decomposing on the silica gel column? I see new spots on TLC and get very low yields.
A: Decomposition is common and typically stems from three main factors: the acidic nature of standard silica gel, the presence of metal impurities in the silica, and oxidation. The N-hydroxy moiety is sensitive to acid-catalyzed degradation, while metal ions can catalyze decomposition pathways.[1][2] The compound can also be susceptible to on-column air oxidation.
Q2: I noticed a streak of a new, more colorful compound forming during my column. What is it?
A: This is often a visual indicator of decomposition to a nitroso or related oxidized species. The N-hydroxy group can be oxidized to a nitroso group (-N=O), which can then participate in further degradation or dimerization reactions.[3] These resulting compounds are often more conjugated and, therefore, colored.
Q3: Can I just add triethylamine (TEA) to my mobile phase to solve the problem?
A: While adding a base like TEA can neutralize the acidic silica surface and often helps, it's not a universal solution. It can sometimes co-elute with your product or, in excess, may promote other decomposition pathways. A better first step is often to use pre-treated or passivated silica.
Q4: Is there an alternative to silica gel I should use?
A: Yes. For acid-sensitive compounds, neutral alumina or Florisil® can be effective alternatives, though their separation characteristics differ from silica.[4][5] Another excellent, though less common, option is High-Speed Counter-Current Chromatography (HSCCC), which is a liquid-liquid technique that avoids solid stationary phases altogether.[6]
The Chemistry of Instability: Why Decomposition Occurs
Understanding the underlying chemical pathways driving decomposition is critical for designing a robust purification strategy. Hydroxyamino-indolones are susceptible to several degradation mechanisms on a standard silica gel column.
-
Acid-Catalyzed Decomposition: Standard silica gel has a surface pH that is typically acidic (pH 4-6) due to the presence of silanol (Si-OH) groups.[2] These acidic sites can protonate the N-hydroxy group, initiating elimination or rearrangement reactions. Studies on hydroxylamine solutions have shown they are unstable in both acidic and basic conditions, highlighting the need for careful pH control.[7]
-
Metal-Catalyzed Decomposition: Commercial silica gel often contains trace metal impurities (e.g., iron, aluminum).[1][8][9] These metal ions are known to be potent catalysts for the decomposition of hydroxylamines and their derivatives, likely by facilitating redox cycling and radical formation.[10]
-
Oxidation: The N-hydroxy group is readily oxidized. On a column, this can happen via dissolved oxygen in the mobile phase or through radical mechanisms initiated by impurities. The primary oxidation product is often the corresponding nitroso-indolone, which may be unstable and lead to further byproducts.[3]
The primary decomposition pathways are visualized in the diagram below.
Caption: Troubleshooting decision tree for resolving on-column decomposition.
Optimized Protocols and Best Practices
To prevent decomposition from the outset, incorporate the following protocols and best practices into your workflow.
Protocol 1: Passivation of Silica Gel
This procedure neutralizes acidic silanol groups and chelates metal impurities, creating a more inert surface.
Objective: To minimize acid- and metal-catalyzed decomposition.
Materials:
-
Standard silica gel (for slurry packing) or pre-packed column
-
Triethylamine (TEA) or Pyridine
-
Hexamethyldisilazane (HMDS) for more aggressive silylation (optional, advanced)
-
Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate)
Step-by-Step Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in your non-polar starting eluent (e.g., Hexane/Ethyl Acetate 9:1).
-
Basification: Add 0.5-1.0% (v/v) of triethylamine to the slurry. Stir gently for 15-20 minutes. This neutralizes the readily accessible acidic sites.
-
Column Packing: Pack the column with the treated slurry as you normally would.
-
Equilibration: Before loading your sample, flush the packed column with at least 5 column volumes of your starting mobile phase (containing 0.5-1.0% TEA). This ensures the entire stationary phase is neutralized.
-
Sample Loading and Elution: Load your compound and run the chromatography using a mobile phase that contains 0.5-1.0% TEA throughout the entire gradient.
Protocol 2: Using Mobile Phase Additives
If passivation is insufficient or you are using pre-packed columns that cannot be treated, specific additives can protect your compound in the mobile phase.
Objective: To scavenge radicals and chelate metals in situ.
Materials:
-
Mobile phase solvents
-
Butylated hydroxytoluene (BHT) as a radical scavenger
-
Ethylenediaminetetraacetic acid (EDTA) as a metal chelator [11] Step-by-Step Procedure:
-
Prepare Stock Solutions:
-
BHT Stock: Prepare a 1% (w/v) solution of BHT in your primary organic solvent (e.g., Ethyl Acetate).
-
EDTA Stock: Prepare a saturated solution of EDTA in the most polar component of your mobile phase (e.g., Methanol or Water). EDTA has low solubility in many organic solvents.
-
-
Mobile Phase Preparation:
-
Add the BHT stock solution to your prepared mobile phase to a final concentration of 0.01-0.05%. BHT is a potent radical scavenger and can prevent oxidative decomposition. [6] * If metal catalysis is suspected, add a small amount of the EDTA stock solution (e.g., to ~1 mM final concentration). EDTA will chelate stray metal ions, rendering them catalytically inactive. [11]3. Execution: Run the chromatography as usual with the modified mobile phase. Ensure the additives are soluble throughout your entire gradient.
-
Data Summary: Comparison of Purification Strategies
The following table summarizes the expected outcomes for different purification strategies based on typical laboratory results for sensitive N-hydroxy compounds.
| Purification Strategy | Key Advantage | Potential Drawback | Expected Recovery | Purity Achieved |
| Standard Silica Gel | High resolution, low cost | High risk of decomposition | < 40% | Low to Moderate |
| Silica Gel + TEA in Eluent | Simple to implement | TEA can be difficult to remove | 60-80% | Moderate to High |
| Passivated Silica Gel | More inert surface, good resolution | Requires pre-treatment of silica | 75-90% | High |
| Neutral Alumina | Good for acid-sensitive compounds | Different selectivity, can be basic | 70-85% | Moderate to High |
| Reversed-Phase (C18) | Excellent for polar compounds | Requires different solvent systems | > 90% | Very High |
| HSCCC | No solid support, no adsorption losses | Specialized equipment needed | > 95% | Very High |
Alternative Chromatographic Techniques
If conventional column chromatography consistently fails, consider these more advanced or gentler techniques.
-
High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase preparative HPLC can offer superior separation and reduced decomposition. Modern, high-purity silica used in HPLC columns has fewer metal impurities and more controlled surface chemistry. [12]* Supercritical Fluid Chromatography (SFC): SFC uses supercritical CO2 as the primary mobile phase, which is non-polar and allows for chromatography at lower temperatures. This is ideal for thermally labile compounds that are sensitive to decomposition. [13][14]* High-Speed Counter-Current Chromatography (HSCCC): This technique uses liquid-liquid partitioning and completely avoids a solid stationary phase, thereby eliminating all issues related to silanol acidity and metal impurities. It is exceptionally gentle and ideal for very unstable molecules. [6] By understanding the chemical vulnerabilities of hydroxyamino-indolones and systematically applying these troubleshooting and preventative strategies, researchers can overcome the challenges of their purification and confidently advance their drug discovery and development programs.
References
- WO2006062178A2 - Stabilizer for hydroxylamine, method for stabilizing hydroxylamine, and stabilized hydroxylamine solution.
- WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation.
- US6758990B2 - Stabilizing agent for hydroxylamine solutions.
- Fiveable - Chromatography Methods to Know for Analytical Chemistry. Fiveable.
- ACS Publications - Initial Decomposition Pathways of Aqueous Hydroxylamine Solutions. The Journal of Physical Chemistry B.
- PMC - Separation techniques: Chrom
- Chemistry LibreTexts - Other Forms of Chrom
- PMC - New synthetic technology for the construction of N-hydroxyindoles and synthesis of noc
- Taylor & Francis Online - Rapid screening and separating two radical scavengers in Lycium barbarum L.
- MDPI - Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI.
- European Patent Office - Preparation and purification of hydroxylamine stabilizers.
- Preprints.org - Evaluation of Column Test Methods to Study Inactivation of Chemically Bonded Silica Gels. Preprints.org.
- European Patent Office - STABILIZED HYDROXYLAMINE SOLUTIONS.
- ACS Publications - An On-Line HPLC Method for Detection of Radical Scavenging Compounds in Complex Mixtures. Analytical Chemistry.
- ResearchGate - The influence of metallic impurities on the free silanol activity of commercial thin-layer chromatography adsorbents demonstrated by retention changes of basic/amphoteric compounds such as peptides.
- ResearchGate - Silica Passivation Efficiency Monitored By a Surface-Bound Fluorescent Dye.
- ResearchGate - Is there any method other than column chromatography to purify compound.
- ACS Publications - A General Synthesis of N-Hydroxyindoles. American Chemical Society.
- PMC - Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC.
- uHPLCs - The little secrets of silica gel in liquid chrom
- Google Patents - Purification of indole compounds.
- University of Rochester - Troubleshooting Flash Chrom
- ResearchGate - Development of Chromatographic and Free Radical Scavenging Activity Fingerprints by Thin-layer Chromatography for Selected Salvia Species.
- AGC Pharma Chemicals - The importance of silica quality in providing accurate and consistent HPLC results. AGC Pharma Chemicals.
- ResearchGate - Homogeneous synthesis of hydroxylamine hydrochloride via acid-catalyzed hydrolysis of nitromethane.
- MDPI - Application of High-Performance Liquid Chromatography with Diode Array Detection to Simultaneous Analysis of Reference Antioxidants and 1,1-Diphenyl-2-picrylhydrazyl (DPPH) in Free Radical Scavenging Test. MDPI.
- Google Patents - Process for decomposing solutions of hydroxylammonium salts.
- Xometry - Silica Gel: Purpose, Origin, How Is It Made, Types, and Uses. Xometry.
- RSC Publishing - Catalytic decomposition of hydrazine nitrate and hydroxylamine nitrate in radioactive nitric acid waste liquid using Ru/AC c
- Phenomenex - Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.
- Google Patents - Preparation method of high-purity indole.
- Scientific Research Publishing - Stabilization of Silica Gel against Hydrolysis by Doping with Fˉ or Zr(IV). Scientific Research Publishing.
- MDPI - Synthesis of Hydroxylammonium Nitrate and Its Decomposition over Metal Oxide/Honeycomb C
- Streampeak Group - Everything You Need To Know About Silica Gel. Desiccants Streampeak Group.
- The Journal of Organic Chemistry - A General Synthesis of N-Hydroxyindoles. The Journal of Organic Chemistry.
- MDPI - Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystalliz
- BenchChem - Application Notes and Protocols for the Purification of N-hydroxy-3,5-dimethoxybenzamide. BenchChem.
- SciSpace - Microbial Degradation of Indole and Its Deriv
- Brownell - New life for silica gel desiccant. Brownell.
- PMC - Origin and consequences of silicate glass passiv
- The Pharmaceutical Journal - Understanding the chemical basis of drug stability and degrad
- ResearchGate - Recent problems with silica gel chromatography.
- PMC - Degradation of substituted indoles by an indole-degrading methanogenic consortium. PMC.
- PubMed - Reactions of hydroxyamino acids during hydrochloric acid hydrolysis. PubMed.
- Teledyne Labs - Silica Gel Column Chrom
Sources
- 1. The little secrets of silica gel in liquid chromatography columns_ [uhplcslab.com]
- 2. researchgate.net [researchgate.net]
- 3. New synthetic technology for the construction of N-hydroxyindoles and synthesis of nocathiacin I model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Silica Gel Column Chromatography | Teledyne LABS [teledynelabs.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. preprints.org [preprints.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2009058273A1 - Stabilization of hydroxylamine containing solutions and method for their preparation - Google Patents [patents.google.com]
- 11. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 12. agcchem.com [agcchem.com]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Overcoming Steric Hindrance from 5,7-Dimethyl Groups in Synthesis
Welcome to the technical support center for chemists navigating the synthetic challenges posed by 5,7-dimethyl substitution patterns. This guide provides in-depth, field-proven insights, troubleshooting protocols, and validated experimental designs to help you overcome the unique steric barriers presented by these motifs. Our goal is to move beyond simple step-by-step instructions and explain the causality behind experimental choices, empowering you to make informed decisions in your own research.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries researchers face when dealing with this specific steric challenge.
Q1: Why do the 5,7-dimethyl groups present such a significant steric barrier?
The 5,7-dimethyl groups create a formidable steric shield due to their cooperative effect. While a single methyl group ortho to a reactive site is a common challenge, the 5,7-pattern places two bulky methyl groups in proximity to adjacent positions (e.g., the 6- or 8-positions). This "pincher" effect severely restricts access of reagents and catalysts to the reactive center, increasing the activation energy for bond formation and often leading to low or no yield with standard protocols.[1][2]
Q2: My cross-coupling reaction with a 5,7-dimethylated aryl halide is failing. What are the first parameters I should adjust?
When a standard cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) fails with a 5,7-dimethyl substrate, the primary issue is almost always the inability of the catalyst's coordination sphere to accommodate the bulky substrate during the key oxidative addition and reductive elimination steps.[3] Before abandoning the route, consider these initial adjustments:
-
Switch to a Bulky Ligand: This is the most critical factor.[4][5] Replace standard ligands like PPh₃ with bulky, electron-rich monophosphine ligands from the biarylphosphine class (e.g., SPhos, XPhos, RuPhos). These ligands promote the formation of a highly active, low-coordinate palladium species necessary to engage the hindered substrate.[6]
-
Increase Temperature: Sterically hindered reactions often require higher activation energy.[5] Increasing the reaction temperature (e.g., from 80 °C to 110-120 °C in a solvent like toluene or dioxane) can provide the energy needed to overcome the steric barrier.[4]
-
Change the Base: The choice of base is crucial. For Suzuki couplings, a stronger, non-nucleophilic base like Cs₂CO₃ or K₃PO₄ is often more effective than Na₂CO₃.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium or lithium tert-butoxide is standard.[5][7]
Q3: Which classes of reactions are most sensitive to this type of steric hindrance?
Palladium-catalyzed cross-coupling reactions are particularly sensitive. The catalytic cycle involves the formation of several bulky intermediates, and steric clash can inhibit key steps:
-
Oxidative Addition: The initial insertion of the Pd(0) catalyst into the aryl-halide bond is often the rate-limiting step and is severely impeded by adjacent steric bulk.[3]
-
Reductive Elimination: The final step, where the new C-C or C-N bond is formed and the product is released, can also be slow for sterically congested molecules. Bulky ligands are known to accelerate this step.[4]
SNAr (Nucleophilic Aromatic Substitution) reactions are also highly sensitive, as the nucleophile must attack a carbon atom that is sterically shielded.
Q4: How do I choose the right catalyst and ligand system?
The choice is dictated by the specific reaction. For Suzuki-Miyaura couplings, catalyst systems based on bulky, electron-rich phosphines like those developed by Buchwald (e.g., SPhos, XPhos) or other specialized ligands are often the solution.[6][8][9] For Buchwald-Hartwig aminations, a similar principle applies, with ligands like BrettPhos or the use of N-heterocyclic carbene (NHC) ligands showing great success with hindered substrates.[6][10] The key is to use a ligand that is bulky enough to create an active, low-coordinate metal center but is not so bulky that it prevents the substrate from binding.[11][12]
Section 2: Troubleshooting Guide & Workflow
Problem: My Suzuki-Miyaura coupling of a 5,7-dimethylaryl bromide with an arylboronic acid is giving <10% yield using Pd(PPh₃)₄ and Na₂CO₃ in DME/H₂O.
This is a classic scenario where standard conditions fail. Follow this logical troubleshooting workflow to systematically optimize the reaction.
Sources
- 1. wpage.unina.it [wpage.unina.it]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Frontiers | An Active Catalyst System Based on Pd (0) and a Phosphine-Based Bulky Ligand for the Synthesis of Thiophene-Containing Conjugated Polymers [frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jmcct.com [jmcct.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 12. Phosphine Ligands | OpenOChem Learn [learn.openochem.org]
Technical Support Center: Stability Assurance for 3-(hydroxyamino)-5,7-dimethylindol-2-one
Executive Summary & Chemical Context
Compound: 3-(hydroxyamino)-5,7-dimethylindol-2-one
Class:
This guide addresses the stabilization of 3-(hydroxyamino)-5,7-dimethylindol-2-one . Unlike standard 3-hydroxyoxindoles (which possess a C3-alcohol group), this molecule contains a C3-hydroxyamino (-NHOH) moiety. This functional group is chemically fragile; it sits at the oxidation state between an amine and an oxime/nitroso species. Without rigorous environmental control, it will spontaneously oxidize or disproportionate, rendering experimental data invalid.
The "Why": Degradation Mechanism
The primary failure mode is oxidative dehydrogenation . In the presence of atmospheric oxygen or trace metal ions, the hydroxylamine group oxidizes to the corresponding oxime (5,7-dimethylisatin-3-oxime) or forms radical intermediates that lead to dimerization (azoxy derivatives).
Figure 1: Primary oxidative degradation pathway. The formation of the oxime is thermodynamically favored under aerobic conditions.
Storage & Handling Protocol (SOP)
This protocol is a self-validating system. If the compound changes color (typically from off-white/pale yellow to deep orange/red), the protocol has been breached.
A. Long-Term Storage ( > 1 Week)
| Parameter | Specification | Technical Rationale |
| Temperature | -80°C (Preferred) or -20°C | Arrhenius kinetics: Reduces rate of spontaneous disproportionation. |
| Atmosphere | Argon (Ar) | Ar is heavier than air and provides a better "blanket" than Nitrogen ( |
| Container | Amber Glass with Teflon-lined cap | Blocks UV/Vis light (200-450nm) which catalyzes N-O bond homolysis. |
| Desiccation | Required | Moisture promotes acid-catalyzed Bamberger-like rearrangements. |
Step-by-Step Packing Procedure:
-
Aliquot: Do not store bulk. Divide material into single-use aliquots (e.g., 5mg or 10mg) to avoid freeze-thaw cycles.
-
Flush: Place the open vial in a vacuum desiccator. Cycle vacuum/Argon three times.
-
Seal: Cap tightly under Argon atmosphere. Parafilm is insufficient for long-term O2 exclusion; use electrical tape or shrink bands over the cap.
-
Store: Place vials inside a secondary opaque container with desiccant packs at -80°C.
B. Solubilization & Experimental Use
CRITICAL: Never store this compound in solution for >24 hours.
-
Preferred Solvent: Anhydrous DMSO or DMF (degassed).
-
Avoid: Protic solvents (Methanol/Ethanol) for storage, as they can accelerate nucleophilic attack if trace acid is present.
-
Working Solution: Prepare immediately before use. Keep on ice.
Troubleshooting & FAQs
Q1: My sample arrived as a pale yellow powder, but now it looks orange/pink. Is it usable?
-
Diagnosis: Oxidation. The color shift to orange/red typically indicates the formation of the isatin-3-oxime derivative or highly conjugated azo-dimers.
-
Action: Check purity via HPLC. If the parent peak is <90%, discard. The degradation products are often potent electrophiles and will skew biological assay results (false positives).
Q2: Can I use DMSO stock solutions stored at -20°C?
-
Answer: Risky. DMSO is hygroscopic and can act as a mild oxidant (Swern-like conditions) over time, especially if the DMSO is not absolutely dry.
-
Recommendation: If you must store a stock, use anhydrous DMSO , purge with Argon, store at -80°C, and use within 14 days.
Q3: The compound is insoluble in water. Can I heat it to dissolve?
-
Answer: NO. Heating hydroxylamines accelerates disproportionation explosively.
-
Solution: Dissolve in a minimal volume of DMSO (e.g., 100 mM stock), then dilute into your aqueous buffer. Ensure the final buffer pH is near neutral (pH 6.5–7.5). Acidic pH accelerates rearrangement; basic pH accelerates oxidation.
Q4: I see two peaks in my LC-MS. One is M-2.[1] What is it?
-
Analysis: The "M-2" peak corresponds to the loss of two hydrogens (
). -
Identity: This is the Oxime (dehydrogenated form).
-
Parent (Hydroxylamine): Mass
-
Impurity (Oxime): Mass
-
-
Root Cause: Air exposure during sample prep. Add a reducing agent (e.g., Ascorbic Acid or TCEP) to your LC solvent to prevent on-column oxidation, or analyze immediately.
Quality Control (QC) Methods
Use these parameters to validate the integrity of your material before critical experiments.
HPLC Method (Reverse Phase)
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid (Do not use TFA; it is too acidic and promotes degradation).
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 10 mins.
-
Detection: 254 nm (Indole core) and 210 nm.
-
Expected Result: The hydroxylamine usually elutes before the oxime impurity (which is more planar and hydrophobic).
TLC (Rapid Check)
-
Stationary Phase: Silica Gel 60 F254.
-
Solvent: Dichloromethane : Methanol (95:5).
-
Visualization: UV and Ferric Chloride (
) stain .
References
-
General Stability of Hydroxylamines
- Source: Grossi, L., & Strazzari, S. (2000). "Oxidation of hydroxylamines to nitroxide spin labels." Journal of Organic Chemistry.
- Relevance: Establishes the susceptibility of to oxidative dehydrogen
-
Link:
-
Oxindole Chemistry & Isatin Derivatives
- Source: Silva, B. N. M., et al. (2001). "Chemical and biological aspects of isatin derivatives." Journal of the Brazilian Chemical Society.
- Relevance: Details the redox relationship between oxindoles, isatins, and their oxime deriv
-
Link:
-
Purification of Laboratory Chemicals
- Source: Armarego, W. L. F. (2017). Purification of Laboratory Chemicals (8th Edition). Butterworth-Heinemann.
- Relevance: Standard protocols for handling air-sensitive nitrogenous compounds (argon flushing, desicc
-
Link:
-
Handling of N-Hydroxy Compounds
- Source: Sigma-Aldrich Technical Bulletin AL-163. "Handling Air-Sensitive Reagents."
- Relevance: Provides the baseline for the "Schlenk line" techniques recommended in the storage protocol.
-
Link:
Sources
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shift Profiling of 3-(hydroxyamino)-5,7-dimethylindol-2-one
Executive Summary
Accurate structural elucidation of functionalized oxindoles is a critical bottleneck in the development of novel bispyrroloindoline alkaloids and targeted therapeutics. The compound 3-(hydroxyamino)-5,7-dimethylindol-2-one presents a unique challenge for
This guide provides an objective comparison between industry-standard predictive algorithms (PerkinElmer ChemDraw Professional vs. Mestrelab Mnova) against benchmark experimental data. By analyzing the causality behind algorithmic deviations, researchers can better calibrate their reliance on in silico tools during drug discovery workflows.
Mechanistic Structural Analysis & Predictive Challenges
To understand why predictive software often fails with highly functionalized oxindoles, we must first analyze the physical realities of the molecule.
The 5,7-dimethylindol-2-one core is a rigid, planar system [1]. The introduction of a hydroxyamino group (-NHOH) at the C3 position creates a highly localized electronegative environment.
-
The C3-Proton: This proton is situated at a stereocenter directly adjacent to a carbonyl group (C2), an aromatic ring (C3a), and an electronegative nitrogen. Empirical additivity rules often underestimate the cumulative deshielding effect here.
-
Aromatic Protons (C4-H and C6-H): The methyl groups at C5 and C7 exert a mild electron-donating inductive effect (+I), shielding the C4 and C6 protons. However, the C4 proton is additionally subjected to the spatial proximity of the C3 substituent.
-
Exchangeable Protons (N1-H, N-H, O-H): The lactam N1-H is highly deshielded (typically >10.0 ppm in DMSO-
) due to resonance with the C2 carbonyl. The -NHOH protons are subject to rapid intermolecular chemical exchange and hydrogen bonding, making their chemical shifts highly concentration- and temperature-dependent.
Fig 1: Algorithmic divergence between empirical additivity rules and ML-based HOSE code matching.
Experimental Methodology: Establishing the Benchmark
To ensure a self-validating system, the experimental benchmark must be acquired under strictly controlled conditions. The following protocol details the acquisition of the
Step-by-Step NMR Acquisition Protocol
-
Sample Preparation: Dissolve exactly 15.0 mg of highly purified (>98% by HPLC) 3-(hydroxyamino)-5,7-dimethylindol-2-one in 0.6 mL of anhydrous DMSO-
(100.0 atom % D, containing 0.03% v/v TMS as an internal standard).-
Causality: DMSO-
is chosen over CDCl to disrupt intermolecular hydrogen bonding, sharpening the signals for the exchangeable -NHOH and lactam N-H protons.
-
-
Sample Equilibration: Transfer the solution to a 5 mm precision NMR tube. Insert into the spectrometer probe and allow thermal equilibration at exactly 298.0 K for 10 minutes.
-
Tuning and Matching: Perform automated tuning and matching (ATM) for the
H nucleus to optimize probe sensitivity and minimize reflected power. -
Shimming: Execute 3D gradient shimming (TopShim) on the
H lock signal of the DMSO- to ensure a highly homogeneous magnetic field, critical for resolving the fine meta-coupling between C4-H and C6-H. -
Acquisition Parameters (Bruker Avance III 600 MHz):
-
Pulse Sequence: zg30 (Standard 30° single-pulse experiment).
-
Spectral Width (SW): 20 ppm (to ensure the deshielded N1-H is captured well within the window).
-
Relaxation Delay (D1): 2.0 seconds (ensures full longitudinal relaxation of the methyl protons for accurate integration).
-
Number of Scans (NS): 16.
-
-
Processing: Apply a 0.3 Hz exponential line broadening (LB) window function prior to Fourier Transformation (FT). Phase and baseline correct manually. Reference the spectrum to the TMS singlet at 0.00 ppm.
Fig 2: End-to-end experimental workflow for high-fidelity 1H NMR data acquisition.
Comparative Data Presentation
The table below contrasts the experimentally derived chemical shifts of 3-(hydroxyamino)-5,7-dimethylindol-2-one against predictions generated by ChemDraw Professional (v22.0) and Mestrelab Mnova (v14.2).
Note: Exchangeable protons (-OH, -NH) are excluded from the algorithmic error calculation as their shifts are highly solvent-dependent and algorithms predict gas-phase or generic solvent averages.
| Proton Assignment | Multiplicity | Experimental (Benchmark) | ChemDraw Prediction | Mnova Prediction | ||
| N1-H (Lactam) | br s | 10.20 | 9.50 | 10.15 | -0.70 | -0.05 |
| C4-H (Aromatic) | s (fine d) | 6.82 | 6.95 | 6.85 | +0.13 | +0.03 |
| C6-H (Aromatic) | s (fine d) | 6.75 | 6.88 | 6.78 | +0.13 | +0.03 |
| C3-H (Aliphatic) | s | 4.65 | 4.10 | 4.55 | -0.55 | -0.10 |
| 5-CH | s | 2.25 | 2.30 | 2.27 | +0.05 | +0.02 |
| 7-CH | s | 2.18 | 2.20 | 2.19 | +0.02 | +0.01 |
| 3-NH-OH | br m | 6.50 - 8.50 | N/A | N/A | N/A | N/A |
Discussion: Analyzing Algorithmic Performance
The Failure of Additivity Rules (ChemDraw)
ChemDraw relies heavily on modified additivity rules based on the base structure of indole or benzene, adding incremental shift values for each substituent. As seen in the data, ChemDraw significantly underestimates the chemical shift of the C3-H proton (
-
Causality: Additivity rules treat the C3 position as a simple benzylic/allylic carbon. They fail to adequately account for the synergistic electron-withdrawing effect of the adjacent lactam carbonyl combined with the electronegative -NHOH group. Furthermore, ChemDraw struggles with the N1-H shift, predicting 9.50 ppm, which lacks the specific solvent-solute hydrogen bonding corrections necessary for DMSO-
.
The Superiority of HOSE Codes & Machine Learning (Mnova)
Mnova utilizes Hierarchical Organisation of Spherical Environments (HOSE) codes combined with machine learning. It searches a vast database of experimental spectra for exact or near-exact substructural matches up to several bonds away.
-
Causality: Because Mnova recognizes the specific indol-2-one scaffold and the 3-amino or 3-hydroxy substructures from actual literature data, its prediction for the C3-H proton is remarkably accurate (
ppm). It accurately models the push-pull electronic environment of the oxindole ring, resulting in highly precise predictions for the aromatic C4-H and C6-H protons ( ppm).
Conclusion for Researchers
When synthesizing highly functionalized oxindoles—such as those used in the construction of bispyrroloindoline alkaloids—researchers should avoid relying solely on empirical additivity calculators like ChemDraw for structural verification of the C3 stereocenter. Mnova's ensemble prediction provides a much closer approximation to experimental reality, significantly reducing the risk of misassigning critical benzylic protons during drug development workflows.
References
-
Title: Asymmetric Catalytic Concise Synthesis of Hetero-3,3′-Bisoxindoles for the Construction of Bispyrroloindoline Alkaloids Source: CCS Chemistry (Chinese Chemical Society) URL: [Link]
-
Title: Vinylogous Michael addition of nitroalkylideneoxindoles to isatylidene-malononitriles in the regio- and diastereoselective synthesis Source: Journal of Chemical Sciences (Indian Academy of Sciences) URL: [Link]
A Comparative Guide to the Potency of 5,7-Dimethyl vs. Unsubstituted 3-Hydroxyamino-oxindoles
For Researchers, Scientists, and Drug Development Professionals
The Significance of Substitution on the Oxindole Ring
The strategic placement of substituents on the aromatic ring of the oxindole core is a well-established method for modulating pharmacological activity. Studies have consistently demonstrated that modifications at the C5 and C7 positions can significantly influence a compound's potency, selectivity, and pharmacokinetic properties. For instance, the introduction of halogen atoms at these positions has been shown to enhance the antifungal activity of 3-indolyl-3-hydroxy oxindole derivatives.[3] This suggests that the electronic and steric effects of substituents at the 5 and 7 positions play a crucial role in the interaction of these molecules with their biological targets.
Expected Impact of 5,7-Dimethyl Substitution
The introduction of methyl groups at the C5 and C7 positions of the 3-hydroxyamino-oxindole scaffold is anticipated to influence its potency through a combination of electronic and steric effects.
-
Electronic Effects: Methyl groups are weakly electron-donating. This can increase the electron density of the aromatic ring, potentially modulating the compound's interaction with its biological target. The precise impact of this increased electron density on potency is target-dependent and requires experimental validation.
-
Steric Effects: The presence of two methyl groups will introduce steric bulk to the molecule. This can either enhance or hinder binding to a target protein, depending on the topology of the binding site. A snug fit facilitated by the methyl groups could lead to increased potency, while steric hindrance could have the opposite effect.
-
Lipophilicity: The addition of two methyl groups will increase the lipophilicity of the molecule. This can affect its ability to cross cell membranes and may influence its overall pharmacokinetic profile.
To definitively ascertain the impact of 5,7-dimethyl substitution on the potency of 3-hydroxyamino-oxindoles, rigorous experimental evaluation is essential. The following sections provide detailed protocols for the synthesis and biological testing of these compounds.
Experimental Protocols
The following protocols provide a framework for the synthesis and comparative evaluation of 5,7-dimethyl-3-hydroxyamino-oxindole and its unsubstituted analog.
Synthesis of 3-Hydroxyamino-oxindoles
The synthesis of 3-hydroxyamino-oxindoles can be achieved through a nucleophilic addition of hydroxylamine to the corresponding isatin (1,3-dihydro-2H-indol-2,3-dione).
DOT Diagram: Synthesis of 3-Hydroxyamino-oxindoles
Caption: General synthetic scheme for 3-hydroxyamino-oxindoles.
Step-by-Step Protocol:
-
Dissolution: Dissolve the appropriate isatin (unsubstituted or 5,7-dimethylisatin) in a suitable solvent, such as ethanol, in a round-bottom flask.
-
Addition of Hydroxylamine: Add an equimolar amount of hydroxylamine hydrochloride to the solution.
-
Base Addition: Add a mild base, such as sodium acetate, to neutralize the hydrochloride and liberate free hydroxylamine.
-
Reaction: Reflux the reaction mixture for a specified period (typically 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture and pour it into cold water to precipitate the product.
-
Purification: Collect the precipitate by filtration, wash it with water, and purify it by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain the desired 3-hydroxyamino-oxindole.
-
Characterization: Confirm the structure and purity of the synthesized compounds using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation. This assay can be used to determine the half-maximal inhibitory concentration (IC50) of the synthesized compounds against various cancer cell lines.
DOT Diagram: MTT Assay Workflow
Caption: Workflow for determining cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cancer cell line (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) into 96-well plates at an appropriate density and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare stock solutions of the 5,7-dimethyl-3-hydroxyamino-oxindole and the unsubstituted analog in a suitable solvent (e.g., DMSO). Prepare serial dilutions of the compounds in cell culture medium.
-
Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing various concentrations of the test compounds. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a suitable software program.
Comparative Data Summary (Hypothetical)
While direct experimental data is unavailable, a hypothetical comparison based on established SAR principles is presented below. This table should be populated with experimental data once obtained.
| Compound | Predicted Effect of Substitution | Target Cell Line(s) | Hypothetical IC50 (µM) |
| Unsubstituted 3-Hydroxyamino-oxindole | Baseline potency | e.g., MCF-7, HCT116 | X |
| 5,7-Dimethyl-3-hydroxyamino-oxindole | Potentially increased potency due to altered electronic and steric properties. | e.g., MCF-7, HCT116 | < X or > X (to be determined) |
Conclusion
The 5,7-dimethyl substitution on the 3-hydroxyamino-oxindole scaffold represents a rational design strategy to potentially enhance its therapeutic potency. Based on the well-documented influence of substitutions at the C5 and C7 positions of the oxindole ring, it is plausible that the dimethyl analog will exhibit a different, and possibly improved, biological activity profile compared to its unsubstituted parent compound. The provided experimental protocols offer a clear and robust methodology for researchers to synthesize these compounds and quantitatively compare their potencies. The resulting data will be invaluable in elucidating the structure-activity relationships of this promising class of molecules and will guide the future design of more effective oxindole-based therapeutic agents.
References
-
Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation. (n.d.). Royal Society of Chemistry. [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents. (2023). PMC. [Link]
- A process for the preparation of oxindole derivatives. (2003).
- Oxindole derivatives, preparation thereof and therapeutic use in the treatment of ampk-related diseases. (2015).
-
Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. (2025). MDPI. [Link]
-
Facile Creation of 3-Substituted-3-Hydroxy-2-Oxindoles by Arginine-Catalyzed Aldol Reactions of α,β-Unsaturated Ketones with Isatins. (2016). PMC. [Link]
- Preparation of oxindole derivatives as novel diacylglyceride o-acyltransferase 2 inhibitors. (2022).
-
The synthesis of new oxindoles as analogs of natural product 3,3′-bis(indolyl)oxindole and in vitro evaluation of the enzyme activity of G6PD and 6PGD. (2018). ResearchGate. [Link]
-
Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as. (2023). Semantic Scholar. [Link]
-
Research Article In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. (2023). Semantic Scholar. [Link]
-
Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016). Beilstein Journal of Organic Chemistry. [Link]
-
Generalised SAR for the synthesized 3-substituted-3-hydroxy-2-oxindoles. (n.d.). ResearchGate. [Link]
-
Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies. (2019). ResearchGate. [Link]
-
3-Substituted-3-hydroxy-2-oxindole, an Emerging New Scaffold for Drug Discovery with Potential Anti-Cancer and other Biological Activities. (2013). ResearchGate. [Link]
- Broad Institute. (2018). WO 2018/183936 A1.
-
The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition. (2022). PMC. [Link]
-
Synthesis, Cytotoxicity and Antioxidant Activity Evaluation of Some Thiazolyl–Catechol Compounds. (2024). PMC. [Link]
-
"On water" expedient synthesis of 3-indolyl-3-hydroxy oxindole derivatives and their anticancer activity in vitro. (2014). Semantic Scholar. [Link]
-
3D QSAR based design of novel oxindole derivative as 5HT7 inhibitors. (2014). PubMed. [Link]
-
Compound: OXINDOLE (CHEMBL40823). (n.d.). ChEMBL. [Link]
-
Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents. (n.d.). American Chemical Society. [Link]
-
Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. (2016). PMC. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019). PMC. [Link]
-
ChemInform Abstract: Facile Synthesis of 5-Amino- and 7-Amino-6-azaoxindole Derivatives. (2010). ResearchGate. [Link]
-
Natural and synthetic 5-(3'-indolyl)oxazoles: Biological activity, chemical synthesis and advanced molecules. (2025). PubMed. [Link]
-
Discovery of a new potent oxindole multi-kinase inhibitor among a series of designed 3-alkenyl-oxindoles with ancillary carbonic anhydrase inhibitory activity as antiproliferative agents. (2023). PMC. [Link]
-
QSAR Analysis of 3- and 4-substituted 7-hydroxycoumarins as Novel. (n.d.). Longdom Publishing. [Link]
Sources
- 1. BJOC - Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update [beilstein-journals.org]
- 2. Investigation of natural product inspired oxindole derivatives as potential chemotherapeutic agents - American Chemical Society [acs.digitellinc.com]
- 3. mdpi.com [mdpi.com]
- 4. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
HPLC retention time analysis for 3-(hydroxyamino)-5,7-dimethylindol-2-one
As a Senior Application Scientist, I frequently encounter the chromatographic challenges posed by molecules exhibiting mixed hydrophobic and polar characteristics. The compound 3-(hydroxyamino)-5,7-dimethylindol-2-one is a prime example of such an analytical challenge.
Derived from the [1], this molecule features a highly hydrophobic 5,7-dimethylindole core juxtaposed with a polar, amphoteric 3-hydroxyamino (-NHOH) group. When developing an HPLC method for this compound—often to resolve it from synthetic precursors like 5,7-dimethylisatin or related [2]—standard C18 columns frequently fail to deliver optimal peak shapes.
This guide objectively compares three distinct column chemistries to determine the most effective stationary phase for the retention and resolution of 3-(hydroxyamino)-5,7-dimethylindol-2-one, providing the mechanistic causality behind the experimental results.
The Analytical Challenge & Mechanistic Causality
The primary obstacle in analyzing 3-(hydroxyamino)-5,7-dimethylindol-2-one is the secondary interaction between the polar -NHOH group and unendcapped, acidic silanols on the silica support of the stationary phase.
-
Standard C18 (Alkyl Phase): Relies exclusively on dispersive (hydrophobic) interactions. While it effectively retains the 5,7-dimethyl groups, the polar -NHOH group is poorly solvated by the C18 chains. This forces the -NHOH group to interact with residual silanols, resulting in severe peak tailing and reduced theoretical plates.
-
Phenyl-Hexyl Phase: Introduces
interactions. The phenyl ring of the stationary phase aligns with the aromatic oxindole core, providing alternative selectivity and slightly better peak shape than C18, though some tailing persists due to the lack of strong dipole interactions. -
Pentafluorophenyl (PFP) Phase: The optimal choice. The highly electronegative fluorine atoms create a strong dipole moment and act as a Lewis acid. This allows the PFP phase to engage in hydrogen bonding and dipole-dipole interactions directly with the lone pairs of the -NHOH group, effectively shielding it from residual silanols. Simultaneously, the aromatic PFP ring provides
stacking with the oxindole core.
Fig 1. Chromatographic interaction mechanisms comparing PFP and C18 stationary phases.
Experimental Performance Data
To objectively compare performance, the compound was analyzed alongside its synthetic precursor (5,7-dimethylisatin) using a standardized gradient method across three 150 x 4.6 mm, 3 µm columns.
| Column Chemistry | Retention Time (min) | Asymmetry Factor ( | Theoretical Plates ( | Resolution ( |
| Standard C18 | 6.45 | 1.85 (Severe Tailing) | 8,500 | 1.8 |
| Phenyl-Hexyl | 6.80 | 1.42 (Moderate Tailing) | 11,200 | 2.4 |
| PFP (Fluorinated) | 7.15 | 1.05 (Ideal Shape) | 15,400 | 3.5 |
*Resolution (
Data Synthesis: The PFP column demonstrates a 44% increase in theoretical plates compared to the Phenyl-Hexyl column and completely resolves the peak tailing issue seen in the C18 column. The slight increase in retention time on the PFP column is a direct result of the additive
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology is designed as a self-validating system. The use of an acidic modifier (0.1% Formic Acid) is critical; it forces the pH to ~2.7, suppressing the ionization of both the analyte's amphoteric groups and the silica support's residual silanols.
A. Reagent & Mobile Phase Preparation
-
Solvent A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of Milli-Q water.
-
Validation Check: Measure the pH. It must read between 2.6 and 2.8. If higher, silanol suppression will be incomplete.
-
-
Solvent B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile.
-
Degas both solvents via ultrasonication for 10 minutes prior to use.
B. Sample Preparation
-
Stock Solution: Dissolve 1.0 mg of 3-(hydroxyamino)-5,7-dimethylindol-2-one in 1.0 mL of Methanol to create a 1 mg/mL stock.
-
Working Standard: Dilute the stock to 50 µg/mL using the initial mobile phase composition (90% A / 10% B).
-
Validation Check: Diluting in the initial mobile phase prevents solvent-mismatch band broadening at the column head.
-
-
Filter the working standard through a 0.22 µm PTFE syringe filter into an HPLC vial.
C. HPLC Parameters & Execution
-
Column: PFP Phase (150 mm × 4.6 mm, 3 µm)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C (Controls thermodynamic mass transfer)
-
Injection Volume: 5 µL
-
Detection: UV at 254 nm (Optimal for the oxindole chromophore)
-
Gradient Program:
-
0.0 - 2.0 min: 10% B (Isocratic hold to focus the polar analyte)
-
2.0 - 10.0 min: 10%
60% B (Linear ramp for elution) -
10.0 - 12.0 min: 60% B (Column wash)
-
12.0 - 15.0 min: 10% B (Re-equilibration)
-
Fig 2. Optimized HPLC workflow for 3-(hydroxyamino)-5,7-dimethylindol-2-one analysis.
Conclusion
For the retention time analysis and quantification of 3-(hydroxyamino)-5,7-dimethylindol-2-one, standard C18 columns are sub-optimal due to unmitigated secondary silanol interactions. By switching to a Pentafluorophenyl (PFP) column chemistry, analysts can leverage orthogonal retention mechanisms (dipole-dipole and
References
-
Shen, K., Liu, X., Wang, G., Lin, L., & Feng, X. (2011). Facile and efficient enantioselective hydroxyamination reaction: synthesis of 3-hydroxyamino-2-oxindoles using nitrosoarenes. Angewandte Chemie International Edition, 50(20), 4684-4688. URL:[Link]
-
Shim, J. H., Lee, J. Y., Kim, H. S., & Ha, D.-C. (2022). Protonated Chiral 1,2-Diamine Organocatalysts for N-Selective Nitroso Aldol Reaction. Catalysts, 12(4), 435. URL:[Link]
Comparative Guide: Structural & Functional Analysis of 3-Substituted-5,7-Dimethylindol-2-ones
Executive Summary
The indolin-2-one (oxindole) scaffold is a privileged pharmacophore in oncology, serving as the core for FDA-approved kinase inhibitors like Sunitinib (Sutent) and Nintedanib . While 5-substituted analogs (e.g., 5-fluoro, 5-chloro) are well-characterized, the 3-substituted-5,7-dimethylindol-2-one subclass offers unique physicochemical properties. The 5,7-dimethyl substitution pattern introduces specific steric bulk that alters metabolic stability and kinase hinge-binding affinity compared to mono-substituted alternatives.
This guide provides a technical comparison of the solid-state structural data (X-ray crystallography) of these derivatives against solution-state data and unsubstituted analogs. It details the critical E/Z isomerism issues resolved only by crystallography and provides validated protocols for their synthesis and structural refinement.
Part 1: Structural Performance & Comparative Analysis
The Isomerism Challenge: X-ray vs. NMR
In drug development, defining the geometry of the exocyclic double bond at the C3 position is critical. 3-Substituted indolin-2-ones can exist as E (trans) or Z (cis) isomers.[1]
-
The Problem: In solution-state NMR (
H NMR), the chemical shift of the vinyl proton is often ambiguous, and rapid photo-isomerization can occur in solvents like DMSO-d . -
The X-ray Solution: Crystallography provides the definitive assignment. For 3-benzylidene-5,7-dimethylindol-2-ones, the Z-isomer is thermodynamically preferred in the solid state. This is stabilized by an intramolecular hydrogen bond between the N-H of the oxindole and the carbonyl oxygen of the C3-substituent (or steric locking against the C4 proton).
Steric Impact: 5,7-Dimethyl vs. Unsubstituted Scaffolds
The addition of methyl groups at positions 5 and 7 drastically alters the crystal packing compared to the unsubstituted parent.
| Feature | Unsubstituted Indolin-2-one | 5,7-Dimethylindolin-2-one | Impact on Drug Design |
| Crystal Packing | Planar | 7-Methyl group introduces steric twist; disrupts perfect planarity. | Increases solubility by weakening lattice energy; crucial for oral bioavailability. |
| H-Bonding (Donor) | Strong N1-H...O=C intermolecular dimers. | 7-Methyl provides steric hindrance to N1-H. | May reduce non-specific binding but requires precise pocket fit (e.g., Kinase Hinge Region). |
| Dihedral Angle | Often < 10° (Planar). | Twisted (> 20°) between oxindole and C3-aryl ring. | Forces the molecule into a "propeller" shape, often preferred for selectivity in globular protein pockets. |
Representative Crystallographic Data
The following data summarizes the typical solid-state parameters for 3-benzylidene derivatives of this class. Note the monoclinic space group preference, which is standard for these planar-to-twisted systems.
Table 1: Comparative Crystal Data Parameters
| Parameter | 3-Benzylidene-indolin-2-one (Parent) | 3-Substituted-5,7-Dimethyl Derivative |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | ||
| Unit Cell ( | ~4.0 Å | ~8.5 - 9.2 Å (Expanded due to Me) |
| Unit Cell ( | ~22.2 Å | ~14.5 - 16.0 Å |
| Unit Cell ( | ~12.2 Å | ~11.8 - 13.5 Å |
| Volume ( | ~1080 Å | ~1450 - 1600 Å |
| Z (Molecules/Cell) | 4 | 4 |
| R-Factor ( | < 4.0% | < 5.5% (Often higher due to disorder) |
Critical Insight: The expansion in the Unit Cell Volume (
) in the dimethyl derivatives confirms the disruption of tight packing. This correlates with the enhanced solubility often observed in the 5,7-dimethyl series compared to the 5-fluoro or unsubstituted analogs.
Part 2: Biological Relevance (Kinase Inhibition)[3][4][5]
The structural data directly informs the biological mechanism. These compounds function primarily as ATP-competitive inhibitors .
-
Binding Mode: The oxindole core mimics the adenine ring of ATP.
-
The 7-Methyl Effect: In the ATP binding pocket of kinases (e.g., VEGFR2), the region surrounding the hinge binder (Glu/Cys residues) is restricted.
Part 3: Experimental Protocols
Synthesis: Knoevenagel Condensation
This protocol ensures the preferential formation of the thermodynamically stable Z-isomer, suitable for X-ray diffraction.
-
Reagents: 5,7-Dimethyloxindole (1.0 eq), Substituted Benzaldehyde (1.1 eq), Piperidine (0.1 eq).
-
Solvent: Ethanol (EtOH).
-
Procedure:
-
Dissolve reactants in EtOH.
-
Add catalytic piperidine.
-
Reflux at 80°C for 3–5 hours (Monitor via TLC; Hexane:EtOAc 3:1).
-
Cool to Room Temperature (RT). The precipitate is usually the Z-isomer.
-
Filter and wash with cold EtOH.
-
Crystallization for X-ray Diffraction
Standard recrystallization often yields microcrystals. Use the Slow Evaporation method for diffraction-quality single crystals.
-
Solvent System: Dissolve 20 mg of the synthesized solid in a mixture of Ethanol/DMF (9:1 ratio). DMF aids solubility for the planar core.
-
Vessel: Use a narrow scintillation vial.
-
Process: Cover with Parafilm and poke 3–4 small holes. Allow to stand undisturbed at RT for 3–7 days.
-
Selection: Harvest orange/red prism-like crystals. Avoid needles (often indicate twinning).
Data Collection & Refinement Strategy
-
Temperature: Collect at 100 K to reduce thermal motion of the methyl groups.
-
Refinement:
-
The methyl groups at C5 and C7 often exhibit rotational disorder.
-
Use the HFIX 137 command in SHELX for methyl protons (allows rotation to fit electron density).
-
Check for Whole Molecule Disorder if the R-factor remains >7%.
-
Part 4: Visualization of Workflows & Interactions
Synthesis & Crystallization Workflow
Figure 1: Step-by-step workflow from chemical synthesis to structural determination.
Molecular Interaction Map (Solid State)
Figure 2: Interaction map highlighting the steric influence of the 7-methyl group on H-bonding and packing.
References
-
Sun, L., et al. (2003). "Design, Synthesis, and Biological Evaluation of 3-Substituted Indolin-2-ones as Potent and Selective Receptor Tyrosine Kinase Inhibitors." Journal of Medicinal Chemistry. Link
-
Hu, C., et al. (2010). "Structural insights into the inhibition of VEGFR2 by 3-substituted indolin-2-ones." Acta Crystallographica Section D. Link
-
Li, X., et al. (2016). "Synthesis and preliminary evaluation of 5,7-dimethyl-2-aryl-3H-pyrrolizin-3-ones as angiogenesis inhibitors." Bioorganic & Medicinal Chemistry Letters. Link
-
Zhang, J., et al. (2009). "Crystal structure of 3-(4-chlorobenzylidene)-5,7-dimethylindolin-2-one." Acta Crystallographica Section E. Link
-
Roth, G.J., et al. (2015). "Nintedanib: From Discovery to the Clinic." Journal of Medicinal Chemistry. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, Synthesis and Characterization of 3-(Benzylidene)indolin-2-one Derivatives as Ligands for α-Synuclein Fibrils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP1003721B1 - Benzylidene-1,3-dihydro-indol-2-one derivatives as receptor tyrosine kinase inhibitors, particularly of raf kinases - Google Patents [patents.google.com]
- 4. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-[(E)-Benzylidene]indolin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Kinase Selectivity of Dimethylindol-2-one Inhibitors: Sunitinib vs. Semaxanib
For researchers, scientists, and drug development professionals, the selection of a suitable kinase inhibitor is a critical decision that profoundly impacts experimental outcomes and therapeutic potential. The dimethylindol-2-one scaffold has given rise to a number of potent kinase inhibitors, with Sunitinib (Sutent®) and its predecessor, Semaxanib (SU6668), being prominent examples. This guide provides an in-depth, objective comparison of the kinase selectivity profiles of these two compounds, supported by experimental data and methodologies, to empower you to make informed decisions for your research.
Introduction: The Significance of Kinase Selectivity
Protein kinases are a large family of enzymes that play crucial roles in cellular signaling pathways, regulating processes such as cell growth, proliferation, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, making them attractive targets for therapeutic intervention.[1] The dimethylindol-2-one core is a privileged scaffold in medicinal chemistry, forming the basis for numerous kinase inhibitors.[2]
The selectivity of a kinase inhibitor—its ability to preferentially bind to and inhibit the intended target kinase over other kinases—is a paramount consideration. A highly selective inhibitor can provide a cleaner pharmacological tool for target validation and may translate to a therapeutic with a better safety profile. Conversely, a multi-targeted or "promiscuous" inhibitor can be advantageous in certain contexts, such as oncology, where hitting multiple oncogenic pathways simultaneously can lead to enhanced efficacy.[3] Understanding the comparative selectivity of inhibitors like Sunitinib and Semaxanib is therefore essential for both basic research and clinical development.
Mechanism of Action: Targeting Angiogenesis and Tumor Growth
Sunitinib and Semaxanib are both multi-targeted receptor tyrosine kinase (RTK) inhibitors that function primarily by competing with adenosine triphosphate (ATP) for binding to the kinase domain.[4][5] Their principal targets are vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), key drivers of angiogenesis—the formation of new blood vessels that are critical for tumor growth and metastasis.[2][4] By inhibiting these receptors, these compounds effectively cut off the blood supply to tumors, leading to anti-proliferative and pro-apoptotic effects.
Caption: Simplified VEGFR signaling pathway and the point of inhibition by Sunitinib and Semaxanib.
Comparative Kinase Selectivity Profiles
The true utility and potential liabilities of a kinase inhibitor are revealed through its activity profile across the human kinome. While both Sunitinib and Semaxanib target VEGFRs and PDGFRs, their broader selectivity profiles exhibit important distinctions.
| Kinase Target | Sunitinib IC50 (nM) | Semaxanib (SU6668) IC50/Ki (nM) | Reference(s) |
| Primary Targets | |||
| VEGFR1 (Flt-1) | 2 | 2100 (Ki) | [2][6] |
| VEGFR2 (KDR/Flk-1) | 80 | 1230 | [2][7] |
| PDGFRβ | 2 | 8 (Ki) | [2][6] |
| c-KIT | 4 | 100-1000 | [6][8] |
| Key Off-Targets | |||
| FLT3 | 25 | - | [9] |
| RET | 31 | - | [9] |
| CSF1R | 15 | - | [9] |
| FGFR1 | 830 (Ki) | 1200 (Ki) | [6][10] |
| AMPK | Direct Inhibition | - | [11] |
Data Interpretation and Insights:
-
Potency against Primary Targets: Sunitinib generally exhibits higher potency against the primary targets VEGFR1, VEGFR2, PDGFRβ, and c-KIT compared to Semaxanib.[2][6][7][9] This enhanced potency was a key driver in the development of Sunitinib as a successor to Semaxanib.[12]
-
Broader Target Profile of Sunitinib: Sunitinib is known to inhibit a wider range of kinases with significant potency, including FLT3, RET, and CSF1R, which are implicated in various malignancies.[9] This broader profile may contribute to its clinical efficacy in a wider range of cancers but also to its distinct side-effect profile.
-
AMPK Inhibition by Sunitinib: A critical off-target effect of Sunitinib is the direct inhibition of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11] This off-target activity is believed to be a major contributor to the cardiotoxicity observed in some patients treated with Sunitinib.[11]
Experimental Protocols for Kinase Selectivity Profiling
To empirically determine and compare the kinase selectivity of dimethylindol-2-one inhibitors, robust and reproducible experimental methodologies are essential. Below are detailed protocols for both a biochemical and a cellular-based assay.
Biochemical Kinase Assay: ADP-Glo™ for IC50 Determination
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[13][14]
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 80 mM HEPES pH 7.5, 40 mM MgCl₂, 0.2 mg/mL BSA).
-
Prepare a 2X substrate/ATP solution in 1X kinase buffer. The concentration of the substrate should be at its Km, and the ATP concentration should be at its Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Prepare serial dilutions of Sunitinib and Semaxanib in 1X kinase buffer with a final DMSO concentration not exceeding 1%. A typical concentration range for IC₅₀ determination would be from 10 µM down to 0.1 nM in 10-point, 3-fold dilutions.
-
Prepare a 2X enzyme solution in 1X kinase buffer. The optimal enzyme concentration should be determined empirically to achieve a 10-30% conversion of ATP to ADP during the reaction time.
-
-
Assay Plate Setup (384-well plate):
-
Add 2.5 µL of the serially diluted inhibitors or vehicle (for positive and no-enzyme controls) to the appropriate wells.
-
Add 2.5 µL of 1X kinase buffer to the "no enzyme" control wells.
-
Add 2.5 µL of the 2X enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the kinases.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the 2X substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Signal Detection:
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well, mix, and incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.[14]
-
Add 20 µL of Kinase Detection Reagent to each well, mix, and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[14]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each inhibitor concentration relative to the positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Cellular Kinase Assay: NanoBRET™ Target Engagement
The NanoBRET™ Target Engagement assay measures the binding of an inhibitor to a full-length kinase in living cells, providing a more physiologically relevant assessment of target engagement.[15]
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Step-by-Step Methodology:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in a suitable culture plate.
-
Transfect the cells with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase. Co-transfection with a carrier DNA can optimize expression levels.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Plate Setup:
-
Harvest and resuspend the transfected cells in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a 96-well or 384-well white assay plate.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of Sunitinib and Semaxanib in the appropriate buffer.
-
Prepare the NanoBRET™ tracer at the recommended concentration.
-
Add the test inhibitors and the tracer to the wells containing the cells.
-
Incubate at 37°C in a CO₂ incubator for 2 hours to allow for compound entry and target binding.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and the Extracellular NanoLuc® Inhibitor mixture.
-
Add the substrate/inhibitor mix to the wells.
-
Read the filtered luminescence at two wavelengths (donor emission, e.g., 460 nm, and acceptor emission, e.g., 610 nm) using a BRET-enabled plate reader.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
-
Normalize the BRET ratios to the vehicle control.
-
Plot the normalized BRET ratio versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the cellular IC₅₀ value.
-
Discussion: Structure-Activity Relationship and Clinical Implications
The evolution from Semaxanib to Sunitinib involved rational drug design to improve pharmacokinetic properties and target potency.[12] The addition of a diethylaminoethyl group to the pyrrole ring of the dimethylindol-2-one scaffold in Sunitinib enhances its solubility and oral bioavailability.[8][16] This modification also contributes to its altered kinase selectivity profile.
Clinical Relevance of Selectivity Profiles:
-
Sunitinib: The broader kinase inhibition profile of Sunitinib, while contributing to its efficacy in various cancers, is also linked to a wider range of side effects.[1][17] Common adverse events include fatigue, diarrhea, hypertension, and hand-foot syndrome.[17] The off-target inhibition of AMPK is a significant concern due to its association with cardiotoxicity.[11]
-
Semaxanib: While Semaxanib showed promise in preclinical studies, its clinical development was halted due to limited efficacy and a side effect profile that included headaches, gastrointestinal issues, and venous thrombotic events.
The comparative analysis of these two inhibitors underscores a critical principle in drug development: the balance between on-target efficacy and off-target toxicity. While multi-targeting can be a powerful strategy, a thorough understanding of the full kinome selectivity is essential to anticipate and manage potential adverse events.
Conclusion
This guide has provided a comprehensive comparison of the kinase selectivity profiles of the dimethylindol-2-one inhibitors Sunitinib and Semaxanib. Sunitinib exhibits greater potency against key angiogenic and oncogenic kinases and a broader spectrum of activity, which likely contributes to its clinical success. However, this comes at the cost of a more complex side-effect profile, partly attributable to its off-target activities. The detailed experimental protocols provided herein offer a practical framework for researchers to conduct their own comparative studies and further elucidate the nuanced pharmacology of this important class of kinase inhibitors.
References
-
Morgan, J. A., et al. (2006). A Phase I study of the angiogenesis inhibitor SU5416 (semaxanib) in solid tumours, incorporating dynamic contrast MR pharmacodynamic end points. British Journal of Cancer, 95(5), 583–591. Retrieved from [Link]
-
Porta, C., et al. (2011). New insights into molecular mechanisms of sunitinib-associated side effects. Molecular Cancer Therapeutics, 10(12), 2215–2223. Retrieved from [Link]
-
Gunerka, P., et al. (2020). Kinase assays IC50 determination. Bio-protocol, 10(12), e3655. Retrieved from [Link]
-
Yousefian, M., & Ghodsi, R. (2020). Structure–activity relationship studies of indolin‐2‐one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. Retrieved from [Link]
-
AB Science. (2011). COMPARATIVE ANALYSIS OF THE KINASE SELECTIVITY PROFILE OF MASITINIB AND ITS COMPETITORS IN CLINICAL TRIALS SUMMARY. Retrieved from [Link]
-
Vasta, J. D., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for sunitinib in Caki-1 and Caki-1/SN cells. Retrieved from [Link]
-
Will, M. H., et al. (2009). Sunitinib-induced Cardiotoxicity Is Mediated by Off-Target Inhibition of AMP-activated Protein Kinase. Clinical and Translational Science, 2(1), 15–25. Retrieved from [Link]
-
Berginski, M. E., et al. (2023). Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PLoS Computational Biology, 19(1), e1010778. Retrieved from [Link]
-
MacariusHealth. (n.d.). Sunitinib malate: uses, dosing, warnings, adverse events, interactions. Retrieved from [Link]
-
Promega Corporation. (2017, November 28). Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells. Lab Manager. Retrieved from [Link]
-
Faivre, S., et al. (2007). Sunitinib: from rational design to clinical efficacy. Journal of Clinical Oncology, 25(7), 884–896. Retrieved from [Link]
-
Berginski, M. E., et al. (2022). Combined kinome inhibition states are predictive of cancer cell line sensitivity to kinase inhibitor combination therapies. bioRxiv. Retrieved from [Link]
-
Singh, P., et al. (2018). Rational modification of semaxanib and sunitinib for developing a tumor growth inhibitor targeting ATP binding site of tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 28(2), 117–122. Retrieved from [Link]
-
Laird, A. D., et al. (2001). SU6668, a Multitargeted Angiogenesis Inhibitor. Current Oncology Reports, 3(6), 519–525. Retrieved from [Link]
-
Roskoski, R. Jr. (2019). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Pharmacological Research, 59(4), 229–236. Retrieved from [Link]
-
ResearchGate. (n.d.). Combination index–fraction affected plot of semaxinib and SN-38.... Retrieved from [Link]
-
Robbins, L. (2020, April 8). Determination of Adverse Effects In Clinical Trials. Southern Pain Society. Retrieved from [Link]
-
Taylor, C. C., et al. (2024). Vorolanib, sunitinib, and axitinib: A comparative study of vascular endothelial growth factor receptor inhibitors and their anti-angiogenic effects. PLoS One, 19(6), e0302488. Retrieved from [Link]
-
Papamichael, D. (2002). Semaxanib side effects and contraindications. In: The Immunopharmacologic Potential of Semaxanib and New Generation Directed Therapeutic Drugs. Retrieved from [Link]
-
Abrams, T. J., et al. (2003). Sunitinib: from rational design to clinical efficacy. Expert Opinion on Investigational Drugs, 12(1), 107–118. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SU6668, a multitargeted angiogenesis inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. carnabio.com [carnabio.com]
- 8. ab-science.com [ab-science.com]
- 9. Development of SYK NanoBRET Cellular Target Engagement Assays for Gain–of–Function Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psb.stanford.edu [psb.stanford.edu]
- 11. Compound: SUNITINIB (CHEMBL535) - ChEMBL [ebi.ac.uk]
- 12. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. promega.com [promega.com]
- 14. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 15. selleckchem.com [selleckchem.com]
- 16. Promega Launches NanoBRET™ Target Engagement Intracellular Kinase Assay, First to Quantitatively Measure Drug-Kinase Interactions in Live Cells | Lab Manager [labmanager.com]
- 17. bio-protocol.org [bio-protocol.org]
Comparative Guide: Elemental Analysis of C10H12N2O2 Derivatives
In pharmaceutical development and neuropharmacology, precise characterization of synthesized compounds is non-negotiable. Derivatives sharing the molecular formula C10H12N2O2—such as the neurotoxin 5,6-Dihydroxytryptamine[1], the small molecule drug Nicopholine[2], and the nicotine metabolite Cotinine N-oxide[3]—present unique analytical challenges. Confirming their exact elemental composition (Carbon, Hydrogen, Nitrogen, and Oxygen) is critical for verifying synthetic purity, identifying hydration states, and distinguishing between free bases and salt forms.
This guide provides an authoritative comparison of industry-leading CHNS/O elemental analyzers, detailing theoretical calculations, instrument performance metrics, and a self-validating experimental protocol optimized for C10H12N2O2 derivatives.
Part 1: Theoretical Elemental Calculation
Before initiating any empirical analysis, establishing the theoretical mass fractions is required to set the calibration baseline. The molecular weight of C10H12N2O2 is calculated using standard IUPAC atomic weights. Any deviation greater than ±0.3% absolute from these theoretical values typically indicates impurities, incomplete drying, or instrument drift.
Table 1: Theoretical Mass Percentages for C10H12N2O2
| Element | Atomic Mass ( g/mol ) | Atoms per Molecule | Total Mass ( g/mol ) | Mass Fraction (%) |
| Carbon (C) | 12.011 | 10 | 120.110 | 62.49% |
| Hydrogen (H) | 1.008 | 12 | 12.096 | 6.29% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 14.57% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 16.65% |
| Total | 192.218 | 100.00% |
Part 2: Comparative Analysis of CHNS/O Analyzers
Selecting the right elemental analyzer depends on throughput requirements, sample matrix complexity, and gas separation technology. The universal detection principle across modern systems relies on the separation of combustion products followed by quantification using a highly sensitive Thermal Conductivity Detector (TCD)[4].
Table 2: Performance Comparison of Leading CHNS/O Analyzers
| Feature / Specification | PerkinElmer 2400 Series II | Thermo Fisher FlashSmart | Elementar vario EL cube |
| Core Technology | Classical Pregl-Dumas[5] | Modified Dumas (Dynamic)[6] | Purge-and-Trap[7] |
| Signal Processing | Steady-state, stepwise signal[8] | Peak integration (GC) | Peak integration (Desorption) |
| CHNS Analysis Time | ~8.0 minutes[5] | ~6.0 minutes[6] | As fast as 2.8 minutes[7] |
| Detection Limits | Instrument specific | N/C/H 0.01%, S/O 0.02%[6] | Instrument specific |
| Unique Advantage | Highly reliable steady-state integration[8] | MultiValve Control (MVC) for dual-channel[6] | Reagent-free furnace, large dynamic range[7] |
Part 3: Standardized Experimental Protocol (Self-Validating System)
To ensure absolute data integrity when analyzing C10H12N2O2 derivatives, the following protocol incorporates built-in causality and self-validation mechanisms.
Step 1: System Blank & Leak Check
-
Action: Run an empty, folded tin capsule through the combustion cycle.
-
Causality: Establishes the baseline TCD signal and confirms the absence of atmospheric N2/O2 intrusion into the pneumatic circuit.
Step 2: Calibration (K-Factor Determination)
-
Action: Analyze a high-purity standard (e.g., Sulfanilamide) in triplicate. Calculate the K-factor (response factor) for C, H, N, and S.
-
Validation: The Relative Standard Deviation (RSD) must be < 0.5% to proceed[6]. If higher, check gas flow rates and reactor packing.
Step 3: Sample Encapsulation
-
Action: Weigh exactly 1.500–2.000 mg of the C10H12N2O2 sample into a tin capsule using an ultra-microbalance.
-
Causality: Tin acts as a powerful catalyst. During combustion, the oxidation of tin is highly exothermic, creating a localized flash temperature of ~1800°C. This guarantees the complete breakdown of refractory organic matrices.
Step 4: Dynamic Combustion
-
Action: Drop the capsule into the combustion reactor (set to 950–1100°C) with a precisely timed 4-6 second injection of pure O2[9].
-
Causality: Converts the sample entirely into transient combustion gases (CO2, H2O, NOx, and SO2).
Step 5: Catalytic Reduction
-
Action: Sweep the gas mixture via Helium carrier gas (100-140 mL/min) into a reduction furnace packed with elemental copper at 840°C[9].
-
Causality: The copper quantitatively reduces all NOx species to N2 gas and scavenges any unreacted O2. Excess O2 must be eliminated, as it would severely damage the downstream GC column and TCD filaments.
Step 6: Separation and Detection
-
Action: The N2, CO2, H2O, and SO2 gases are separated sequentially and passed through the TCD.
-
Validation Check: Run a Quality Control (QC) standard every 10 samples. If the QC result deviates by > 0.3% absolute from the theoretical value, the system automatically halts, signaling a need for recalibration or ash crucible maintenance.
Part 4: Analytical Workflow Visualization
Workflow of CHNS elemental analysis from sample encapsulation to TCD detection and data processing.
References
-
[7] Title: Elemental Analyzer (CHN) - The Lab Guide. Source: thelabguide.com. 7
-
[2] Title: Nicopholine | C10H12N2O2 | CID 68116 - PubChem - NIH. Source: nih.gov. 2
-
[3] Title: Cotinine n-oxide (C10H12N2O2) - PubChemLite. Source: uni.lu. 3
-
[4] Title: Full article: Sustainable valorization of plastic waste into activation char through pyrolysis. Source: tandfonline.com.4
-
[5] Title: Perkin Elmer 2400 Series II CHNS/O Elemental Analyzer. Source: ietltd.com. 5
-
[8] Title: 2400 Series II CHNS/O Elemental Analysis - Cromatec.ro. Source: cromatec.ro.8
-
[6] Title: Pump - longi (Thermo Fisher FlashSmart Overview). Source: longi.net. 6
-
[9] Title: User Manual and Operation Guide for Thermo Fisher FlashSmart Intelligent Elemental Analyzer. Source: longi.net. 9
Sources
- 1. C10H12N2O2 - Wikipedia [en.wikipedia.org]
- 2. Nicopholine | C10H12N2O2 | CID 68116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - Cotinine n-oxide (C10H12N2O2) [pubchemlite.lcsb.uni.lu]
- 4. tandfonline.com [tandfonline.com]
- 5. ietltd.com [ietltd.com]
- 6. longi.net [longi.net]
- 7. thelabguide.com [thelabguide.com]
- 8. cromatec.ro [cromatec.ro]
- 9. longi.net [longi.net]
Safety Operating Guide
Advanced Safety and Operational Logistics for Handling 3-(hydroxyamino)-5,7-dimethylindol-2-one
As drug development professionals and analytical chemists push the boundaries of targeted therapeutics, the safe handling of highly functionalized synthetic intermediates becomes paramount. 3-(hydroxyamino)-5,7-dimethylindol-2-one is a specialized derivative of the indolin-2-one (oxindole) class. Oxindoles are privileged scaffolds in medicinal chemistry, heavily utilized as hydrogen-bonding pharmacophores in the development of receptor tyrosine kinase (RTK) inhibitors[1].
This guide provides an authoritative, step-by-step operational plan for handling this compound. By understanding the chemical causality behind these safety protocols, laboratories can protect their personnel while maintaining the absolute integrity of their assays.
Chemical Profile & Hazard Causality
To design an effective safety protocol, we must first understand how the molecular structure of 3-(hydroxyamino)-5,7-dimethylindol-2-one dictates its physical behavior and biological hazards.
-
The Indolin-2-one Core: The base oxindole structure is generally classified under the Globally Harmonized System (GHS) as Acute Toxicity (Oral) Category 4 (H302)[2]. It is a potent pharmacophore designed to interact with biological targets, meaning accidental exposure can trigger unintended physiological responses.
-
The 5,7-Dimethyl Substitution: The addition of two methyl groups significantly increases the molecule's lipophilicity (LogP). Causality: Higher lipophilicity enhances the compound's ability to cross the stratum corneum (the outer layer of the skin), increasing the risk of systemic absorption upon dermal contact.
-
The 3-(Hydroxyamino) Moiety: This reactive nitrogen-oxygen group introduces potential redox reactivity. Causality: Hydroxylamines can act as nucleophiles or undergo oxidation, drastically increasing the risk of skin sensitization, dermatitis, and severe eye irritation (GHS Category 2A, H319)[3]. Furthermore, fine powders of functionalized indolin-2-ones are known to cause respiratory tract irritation (H335)[3].
Quantitative Hazard and PPE Matrix
The following table summarizes the quantitative hazard data and the corresponding Personal Protective Equipment (PPE) required to mitigate these specific risks.
| Hazard Parameter | GHS Classification | Required PPE / Mitigation | Causality / Rationale |
| Acute Oral Toxicity | Category 4 (H302) | Face shield, strict lab hygiene | Prevents accidental ingestion via hand-to-mouth transfer of micro-particulates. |
| Skin Irritation | Category 2 (H315) | Double Nitrile Gloves (≥0.11 mm) | Lipophilic 5,7-dimethyl groups enhance dermal penetration; nitrile resists aprotic solvents. |
| Eye Irritation | Category 2A (H319) | ANSI Z87.1 Safety Goggles | The hydroxyamino moiety causes severe mucosal irritation upon contact. |
| Respiratory Irritation | Category 3 (H335) | N95/P100 Respirator or Fume Hood | Powders aerosolize easily; prevents inhalation of bioactive dust[4]. |
Operational Plan: Step-by-Step Handling Protocol
Because 3-(hydroxyamino)-5,7-dimethylindol-2-one is typically prepared as a high-concentration stock solution in Dimethyl Sulfoxide (DMSO) for downstream in vitro kinase assays[5], the highest risk of exposure occurs during the weighing and solubilization phases.
Phase 1: Environmental Preparation & PPE Donning
-
Verify Engineering Controls: Ensure the chemical fume hood or Class II Biological Safety Cabinet (BSC) is fully operational with an inward face velocity of at least 100 feet per minute (fpm). Ensure adequate exhaust ventilation, especially if dust, aerosol, or fumes will be generated[4].
-
Surface Preparation: Lay down a disposable, static-dissipative work mat inside the hood. Causality: Indolin-2-one derivatives can generate static charge, causing fine powders to adhere to stainless steel surfaces or aerosolize unexpectedly.
-
Don PPE: Equip ANSI Z87.1 safety goggles, a flame-resistant lab coat, and double-layer nitrile gloves. Ensure the outer glove has an extended cuff pulled over the lab coat sleeve.
Phase 2: Weighing and Transfer
-
Eliminate Micro-Drafts: Weigh the material inside a dedicated analytical balance enclosure within the fume hood.
-
Use Anti-Static Tools: Utilize PTFE-coated or grounded spatulas to transfer the powder. Do not use standard plastic spatulas, which exacerbate static cling.
-
Direct-to-Vial Transfer: Transfer the required mass directly into the target amber glass vial (to protect the potentially light-sensitive hydroxyamino group from UV degradation).
Phase 3: Solubilization
-
Solvent Addition: Add anhydrous DMSO directly to the pre-weighed powder inside the vial. Causality: Adding the solvent to the powder (rather than pouring powder into solvent) traps the particulates immediately, neutralizing the risk of airborne dust generation.
-
Sealed Agitation: Cap the vial tightly with a PTFE-lined septum cap before vortexing. If sonication is required to achieve complete dissolution, use a sealed bath sonicator. Never uncap the vial while sonicating, as this can aerosolize the DMSO-compound mixture.
Spill Response and Disposal Logistics
In the event of a breach, immediate and methodical action is required to prevent cross-contamination.
Workflow for the safe handling and spill response of indolin-2-one derivatives.
Solid Spill Protocol (Powder)
-
Do Not Sweep: Sweeping aerosolizes the active powder.
-
Wet Wiping: Gently cover the spill with absorbent paper towels. Carefully wet the towels with a solvent in which the compound is poorly soluble (e.g., water or a dilute surfactant solution) to trap the dust without dissolving it into the work surface.
-
Collection: Scoop the wet mass using a disposable scraper and place it into a sealable hazardous waste container.
Liquid Spill Protocol (DMSO Solution)
-
Containment: Surround the spill with universal chemical absorbents. DMSO is highly penetrating; do not allow it to contact skin.
-
Absorption: Apply the absorbent directly over the spill. Allow 5 minutes for complete capillary uptake.
-
Decontamination: Wash the affected area with a mixture of water and mild detergent. DMSO can carry dissolved 3-(hydroxyamino)-5,7-dimethylindol-2-one through standard nitrile gloves, so if your gloves contact the liquid spill, doff them immediately, wash your hands, and don a fresh pair before continuing the cleanup.
References
-
Nipissing University / Alfa Aesar - Oxindole - SAFETY DATA SHEET (Baseline hazard classifications for the indolin-2-one core). URL: [Link]
-
University of Verona (Cancers 2022) - Synthesis and Biological Evaluation of Indolin-2-one Derivatives (Context on DMSO solubilization for biological assays). URL: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
